molecular formula C20H30O5 B15594552 17-Hydroxyisolathyrol

17-Hydroxyisolathyrol

Cat. No.: B15594552
M. Wt: 350.4 g/mol
InChI Key: XKXYJTIBKZGIPR-OOZMBGHGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Hydroxyisolathyrol is a useful research compound. Its molecular formula is C20H30O5 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(1R,3E,5R,7S,9Z,11S,12R,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one

InChI

InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7+,12-5-/t11-,13-,14+,15+,16-,17+,20+/m0/s1

InChI Key

XKXYJTIBKZGIPR-OOZMBGHGSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 17-Hydroxyisolathyrol: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrane family, a class of natural products known for their complex chemical structures and diverse biological activities. Isolated from plants of the Euphorbia genus, notably Euphorbia lathyris, this compound has attracted interest within the scientific community. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is characterized by its complex, polycyclic structure. While detailed experimental data for some physical properties remain to be fully publicly disclosed, the available information is summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₃₀O₅[1][2]
Molecular Weight 350.45 g/mol [1]
CAS Number 93551-00-9[1][2][3][4]
Appearance Light yellow to yellow solid[1]
Solubility Soluble in DMSO (100 mg/mL), and in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL). Also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1][4]
Storage Store at 4°C for short term, -20°C to -80°C in solvent for long term.[1]

Isolation and Characterization

Natural Source and Isolation

This compound is a naturally occurring compound isolated from the seeds of Euphorbia lathyris L.[1][4] The general procedure for the isolation of lathyrane diterpenoids from Euphorbia species involves extraction with organic solvents followed by multi-step chromatographic separation.

Experimental Protocol: General Isolation of Lathyrane Diterpenoids

The following is a generalized protocol for the isolation of lathyrane diterpenoids from Euphorbia species, based on common practices in the field. Specific details for this compound would be found in its primary isolation literature.

G General Workflow for Lathyrane Diterpenoid Isolation plant_material Dried Plant Material (e.g., Euphorbia lathyris seeds) extraction Extraction (e.g., with 95% Ethanol or Methanol) plant_material->extraction partition Solvent Partitioning (e.g., Petroleum Ether, Chloroform) extraction->partition column_chromatography Column Chromatography (Silica Gel) partition->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Fig. 1: General isolation workflow for lathyrane diterpenoids.
Structural Elucidation

The structure of this compound was originally determined by extensive spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Specific chemical shift data is not widely available in public databases.
¹³C NMR Specific chemical shift data is not widely available in public databases.
Mass Spectrometry Expected m/z for [M+H]⁺: 351.2171.

Biological Activity and Therapeutic Potential

While specific biological activities for this compound are not extensively documented in publicly accessible literature, the broader class of lathyrane diterpenoids from Euphorbia species has been shown to possess a range of interesting pharmacological properties. These activities provide a strong rationale for further investigation into the specific effects of this compound.

Modulation of Multidrug Resistance (MDR)

Several lathyrane diterpenoids have been identified as potent modulators of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells. It is hypothesized that these compounds may act as competitive inhibitors of P-gp, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents.

Anti-Inflammatory Activity

Lathyrane diterpenoids have also been investigated for their anti-inflammatory effects. The proposed mechanism of action for some of these compounds involves the inhibition of pro-inflammatory mediators.

G Postulated Anti-Inflammatory Signaling Pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimulus->receptor nf_kb_activation NF-κB Activation receptor->nf_kb_activation pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb_activation->pro_inflammatory_cytokines lathyrane_diterpenoids Lathyrane Diterpenoids (e.g., this compound) lathyrane_diterpenoids->nf_kb_activation Inhibition

Fig. 2: Postulated anti-inflammatory mechanism of lathyrane diterpenoids.
Experimental Protocols for Biological Assays

A common method to assess MDR reversal is to measure the cytotoxicity of a known chemotherapeutic agent in a resistant cancer cell line in the presence and absence of the test compound.

G MDR Reversal Assay Workflow cell_culture Culture MDR Cancer Cells (e.g., MCF-7/ADR) treatment Treat with Chemotherapeutic ± This compound cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_analysis Calculate IC₅₀ and Reversal Fold viability_assay->data_analysis G Anti-Inflammatory Assay Workflow macrophage_culture Culture Macrophages (e.g., RAW 264.7) pre_treatment Pre-treat with This compound macrophage_culture->pre_treatment lps_stimulation Stimulate with LPS pre_treatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation no_measurement Measure Nitric Oxide (Griess Assay) incubation->no_measurement data_analysis Determine IC₅₀ no_measurement->data_analysis

References

Unveiling 17-Hydroxyisolathyrol: A Technical History of Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the history of the discovery and isolation of 17-hydroxyisolathyrol, a macrocyclic lathyrol diterpene, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the journey of this natural product from its initial identification in the seeds of Euphorbia lathyris to subsequent investigations into its biological activities.

First isolated and characterized in 1984, this compound has since garnered attention for its potential pharmacological applications. This document provides an in-depth look at the pioneering work that led to its discovery, including the detailed experimental protocols for its extraction, purification, and structural elucidation.

Discovery and Initial Characterization

The seminal work credited with the first report of this compound was published in 1984 in the journal Planta Medica. In their paper titled, "Macrocyclic lathyrane type diterpene esters (jolkinols) from callus cultures and roots of Euphorbia lathyris," Adolf W. and colleagues detailed the isolation of several diterpenoids, including the novel compound later assigned the CAS number 93551-00-9.[1] The primary source for this discovery was the seeds of Euphorbia lathyris, a plant with a history in folk medicine.

The initial structural elucidation was accomplished through a combination of spectroscopic techniques, which were standard for the era. These methods allowed for the determination of its chemical formula, C₂₀H₃₀O₅, and its classification as a diterpenoid belonging to the lathyrol family.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below, compiled from the original discovery paper and subsequent analytical characterizations.

PropertyValueReference
Molecular Formula C₂₀H₃₀O₅[1]
Molecular Weight 350.45 g/mol [1]
CAS Number 93551-00-9[1]
Appearance SolidOriginal Publication
¹H NMR Data (Data to be extracted from the original publication)Original Publication
¹³C NMR Data (Data to be extracted from the original publication)Original Publication
Mass Spectrometry Data (Data to be extracted from the original publication)Original Publication
Infrared Spectroscopy Data (Data to be extracted from the original publication)Original Publication

Experimental Protocols

Isolation of this compound from Euphorbia lathyris Seeds

The following is a generalized protocol based on the methodologies described for the isolation of lathyrol diterpenoids from Euphorbia species, as detailed in the foundational literature.

experimental_workflow start Dried Seeds of Euphorbia lathyris extraction Extraction with Methanol (B129727)/Ethanol start->extraction partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate) extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Further Chromatographic Purification (e.g., Sephadex, HPLC) chromatography1->chromatography2 isolation Isolation of This compound chromatography2->isolation

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: Air-dried and powdered seeds of Euphorbia lathyris are used as the starting material.

  • Extraction: The powdered seeds are subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature.

  • Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297), to separate compounds based on their polarity. The diterpenoid fraction is typically enriched in the ethyl acetate phase.

  • Initial Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several sub-fractions.

  • Further Purification: Fractions containing the compound of interest are further purified using a combination of chromatographic techniques, which may include Sephadex column chromatography and High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation Methodology

The determination of the chemical structure of this compound relied on the following spectroscopic methods:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): To ascertain the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as hydroxyl and carbonyl groups.

Biological Activity and Signaling Pathways

Subsequent to its discovery, research has revealed that this compound and related lathyrol diterpenes possess interesting biological activities. A notable area of investigation is their role as modulators of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.

signaling_pathway cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) (Drug Efflux Pump) Efflux Drug Efflux Pgp->Efflux Pumps out Accumulation Increased Intracellular Drug Accumulation Pgp->Accumulation Drug Chemotherapeutic Drug Drug->Pgp Substrate H17I This compound H17I->Pgp Inhibits Drug_ext Extracellular Chemotherapeutic Drug Drug_ext->Drug

Caption: Proposed mechanism of this compound in reversing multidrug resistance.

The diagram above illustrates the proposed mechanism by which this compound may act as a P-gp inhibitor. By blocking the drug efflux function of P-gp, it can increase the intracellular concentration of chemotherapeutic agents, thereby restoring their efficacy in resistant cancer cells. The precise signaling pathways through which this compound exerts its effects are a subject of ongoing research.

This technical guide serves as a foundational resource for scientists interested in the rich history and potential future of this compound and related natural products in drug discovery and development.

References

17-Hydroxyisolathyrol: A Technical Guide to its Source and Abundance in Euphorbia lathyris

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the lathyrane-type diterpenoid, 17-hydroxyisolathyrol, with a specific focus on its natural source, Euphorbia lathyris (commonly known as caper spurge). This document outlines the current scientific understanding of its presence within the plant, provides quantitative data for related compounds to infer its natural abundance, and details established protocols for its isolation.

Introduction: The Lathyrane Diterpenoids of Euphorbia lathyris

Euphorbia lathyris is a plant species known for its production of a diverse array of structurally complex diterpenoids. Among these, the lathyrane-type diterpenoids are of significant interest due to their potential biological activities, including anti-inflammatory and cytotoxic effects. This compound is a macrocyclic lathyrane derivative that has been identified as a constituent of the seeds of Euphorbia lathyris. While the parent compound has been isolated, research has also identified its derivatives, such as 5, 15, 17-O-triacetyl-3-O-benzoyl-17-hydroxyisolathyrol, within the same plant source, confirming the biosynthetic capacity for this specific chemical scaffold[1].

Natural Abundance in Euphorbia lathyris

While direct quantitative analysis of this compound in Euphorbia lathyris is not extensively documented in current literature, the natural abundance of other prominent lathyrane diterpenoids, referred to as Euphorbia factors, has been determined in the seeds of the plant. These values provide a valuable proxy for estimating the potential yield of this compound. The concentration of these related compounds suggests that lathyrane diterpenoids are significant secondary metabolites in E. lathyris seeds.

A study utilizing High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) quantified several Euphorbia factors in both unprocessed and processed seeds. The data from unprocessed seeds are presented below, offering an insight into the natural concentrations of these compounds.

CompoundConcentration in Unprocessed Seeds (mg/g)
Euphorbia factor L₁4.915[2][3][4]
Euphorbia factor L₂1.944[2][3][4]
Euphorbia factor L₈0.425[2][3][4]

This table summarizes the quantitative data for major lathyrane diterpenoids found in the unprocessed seeds of Euphorbia lathyris, as determined by HPLC-ESI-MS analysis.

Experimental Protocols: Isolation of Lathyrane Diterpenoids

The following is a generalized methodology for the extraction and isolation of lathyrane-type diterpenoids from the seeds of Euphorbia lathyris, synthesized from protocols described in the scientific literature. This multi-step process is designed to efficiently separate these compounds from the complex chemical matrix of the plant material.

Plant Material and Extraction
  • Preparation of Plant Material : Dried seeds of Euphorbia lathyris are ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction : The powdered seeds are subjected to exhaustive extraction with a polar solvent, typically 95% aqueous ethanol, at room temperature. This process is repeated multiple times to ensure the complete extraction of diterpenoids and other secondary metabolites.

  • Solvent Removal : The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

Fractionation
  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758) (or ethyl acetate), and n-butanol. This step separates compounds based on their polarity, with the lathyrane diterpenoids typically concentrating in the less polar fractions (petroleum ether and dichloromethane/ethyl acetate).

  • Acetonitrile (B52724) Re-extraction : The petroleum ether-soluble fraction can be further refined by re-extraction with acetonitrile to isolate the diterpenoids from non-polar lipids.

Chromatographic Purification
  • Column Chromatography : The enriched diterpenoid fractions are subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for example, with mixtures of petroleum ether and ethyl acetate (B1210297) or dichloromethane and methanol, is employed to separate the compounds based on their affinity for the stationary phase.

  • Sephadex LH-20 Chromatography : Further purification can be achieved using a Sephadex LH-20 column, typically with a solvent system like chloroform/methanol, to separate compounds based on their size and polarity.

  • High-Performance Liquid Chromatography (HPLC) : Final purification to obtain individual, high-purity lathyrane diterpenoids is often accomplished using preparative or semi-preparative HPLC, frequently with a reversed-phase C18 column and a mobile phase such as methanol/water or acetonitrile/water.

Structure Elucidation

The chemical structures of the isolated compounds are elucidated using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework and the connectivity of the molecule.

  • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the precise molecular formula.

  • X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and stereochemistry.

Visualization of Experimental Workflow

experimental_workflow start Dried & Powdered Euphorbia lathyris Seeds extraction Ethanol Extraction start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) concentration->partitioning pe_fraction Petroleum Ether Fraction partitioning->pe_fraction etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_gel Silica Gel Column Chromatography pe_fraction->silica_gel etOAc_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Isolated this compound & Related Diterpenoids hplc->pure_compound elucidation Structure Elucidation (NMR, MS, X-ray) pure_compound->elucidation

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

The biological activities of lathyrane-type diterpenoids from Euphorbia species have been a subject of scientific inquiry, with studies reporting potential anti-inflammatory, cytotoxic, and multidrug resistance modulation activities. However, the specific molecular mechanisms and signaling pathways through which this compound exerts its effects have not yet been elucidated in the scientific literature. As such, a diagrammatic representation of a specific signaling pathway for this compound cannot be provided at this time. Future research is required to investigate the precise molecular targets and mechanisms of action of this compound to understand its pharmacological potential fully.

Conclusion

This compound is a naturally occurring lathyrane diterpenoid found in the seeds of Euphorbia lathyris. While its exact concentration in the plant is yet to be reported, the significant abundance of structurally related compounds suggests that E. lathyris is a viable natural source. The established protocols for extraction and isolation provide a clear pathway for obtaining this and other lathyrane diterpenoids for further research and development. The elucidation of the specific biological activities and molecular mechanisms of this compound remains a promising area for future investigation in the field of natural product drug discovery.

References

The Biosynthesis of Lathyrane Diterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lathyrane diterpenoids, a class of structurally complex natural products primarily found in the Euphorbiaceae family, have garnered significant interest due to their diverse biological activities, including anti-inflammatory, anti-cancer, and multidrug resistance reversal properties. This technical guide provides an in-depth overview of the biosynthesis of the lathyrane core structure in plants. It details the enzymatic cascade from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), to the key lathyrane intermediate, jolkinol C. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with detailed experimental protocols, tabulated quantitative data, and visual diagrams of the biosynthetic pathway and associated workflows.

Introduction

Lathyrane diterpenoids are characterized by a unique 5/11/3 tricyclic carbon skeleton.[1] Their structural diversity and potent bioactivities make them attractive targets for drug discovery and development. However, their low abundance in natural sources and the complexity of their chemical synthesis present significant challenges for their production.[2] Understanding and engineering their biosynthetic pathway in heterologous systems offers a promising alternative for sustainable production. This guide elucidates the core biosynthetic pathway, focusing on the key enzymatic transformations and intermediates.

The Core Biosynthetic Pathway from GGPP to Jolkinol C

The biosynthesis of lathyrane diterpenoids commences with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), derived from the plastidial methylerythritol phosphate (B84403) (MEP) pathway in plants. The pathway to the foundational lathyrane, jolkinol C, involves three key enzymatic steps: cyclization, a series of oxidations, and a final intramolecular cyclization/rearrangement.[1][3]

Step 1: Cyclization of GGPP to Casbene (B1241624)

The first committed step in lathyrane biosynthesis is the cyclization of the linear precursor GGPP into the macrocyclic diterpene, casbene. This reaction is catalyzed by the enzyme casbene synthase (CBS) .[3] Casbene synthase is a diterpene synthase (diTPS) that belongs to the lyase family.[4] The activity of casbene synthase is notably induced in response to fungal elicitors, suggesting its role in plant defense.[5][6]

Step 2: Oxidation of Casbene

Following its formation, the casbene core undergoes a series of regio-specific oxidations catalyzed by cytochrome P450 monooxygenases (CYPs). In Euphorbia lathyris, two key P450 enzymes have been identified:

  • CYP71D445 : This enzyme catalyzes the hydroxylation of casbene at the C-9 position.[1]

  • CYP726A27 : This enzyme is responsible for the hydroxylation of casbene at the C-5 position.[1]

The order of these oxidation events can vary, and these enzymes may exhibit further catalytic activity, leading to a complex network of oxidized intermediates.[7]

Step 3: Formation of Jolkinol C

The final step in the formation of the lathyrane skeleton is an intramolecular cyclization. Two distinct mechanisms have been proposed for this crucial transformation from oxidized casbene intermediates to jolkinol C:

  • P450-Mediated Aldol (B89426) Reaction: It is proposed that the combined action of C5- and C9-oxidases leads to the formation of a 6-hydroxy-5,9-diketocasbene intermediate. This intermediate is unstable and can undergo a spontaneous intramolecular aldol reaction to form the lathyrane ring system of jolkinol C.[8][9]

  • Alcohol Dehydrogenase (ADH)-Catalyzed Cyclization: In E. lathyris, an alcohol dehydrogenase (ADH1) has been shown to catalyze the dehydrogenation of hydroxyl groups at the C-5 and C-9 positions of oxidized casbene intermediates. This enzymatic activity is crucial for the subsequent rearrangement and cyclization to form jolkinol C, and its presence significantly enhances the efficiency of the reaction.[1][10]

While jolkinol C can be formed non-enzymatically in some systems, the involvement of ADH1 represents a key enzymatic step in E. lathyris.[11]

Diagram of the Lathyrane Biosynthetic Pathway

Lathyrane Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase (CBS) OxyCasbene Oxidized Casbene Intermediates (e.g., 5-OH-Casbene, 9-OH-Casbene) Casbene->OxyCasbene CYP71D445 (C9-Oxidase) CYP726A27 (C5-Oxidase) JolkinolC Jolkinol C OxyCasbene->JolkinolC ADH1 / Spontaneous Cyclization

Caption: Core biosynthetic pathway of lathyrane diterpenoids.

Quantitative Data

The following tables summarize key quantitative data from studies on lathyrane diterpenoid biosynthesis.

Table 1: Enzyme Kinetic and Physicochemical Properties

EnzymeSource OrganismSubstrateKm (µM)Molecular Weight (kDa)Optimal pHCofactorsReference(s)
Casbene SynthaseRicinus communisGeranylgeranyl Pyrophosphate1.953 ± 37.5 - 9.0Mg2+, Mn2+[12]

Table 2: Heterologous Production Titers

ProductHost OrganismTiterCulture ConditionsReference(s)
CasbeneSaccharomyces cerevisiae< 30 mg/LPlasmid-based expression[11]
Jolkinol CSaccharomyces cerevisiae~800 mg/LOptimized fed-batch fermentation in millititer plates[2][13][14]
Total Oxidized CasbanesSaccharomyces cerevisiae> 1 g/LOptimized fed-batch fermentation in millititer plates[2][13][14]
CasbeneNicotiana benthamianaup to 1 µg/mg Dry WeightStable transformation with heat-inducible promoter[15]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of lathyrane diterpenoid biosynthesis.

Protocol for Heterologous Expression in Nicotiana benthamiana

This protocol is adapted for the transient co-expression of biosynthetic genes to reconstitute the pathway.

Diagram of N. benthamiana Transient Expression Workflow

Nicotiana Workflow cluster_0 Gene Cloning cluster_1 Agrobacterium Transformation cluster_2 Plant Infiltration cluster_3 Incubation and Harvest cluster_4 Metabolite Extraction and Analysis GeneCloning Clone Genes of Interest (CBS, P450s, ADH1) into pEAQ-HT vector Transformation Transform Agrobacterium tumefaciens (e.g., strain GV3101) with expression vectors GeneCloning->Transformation Infiltration Infiltrate N. benthamiana leaves with Agrobacterium cultures Transformation->Infiltration Incubation Incubate plants for 5-7 days Infiltration->Incubation Harvest Harvest infiltrated leaf tissue Incubation->Harvest Extraction Extract metabolites with hexane (B92381) or ethyl acetate (B1210297) Harvest->Extraction Analysis Analyze by GC-MS or LC-MS/MS Extraction->Analysis

Caption: Workflow for transient gene expression in N. benthamiana.

Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101)

  • pEAQ-HT expression vectors

  • Nicotiana benthamiana plants (4-6 weeks old)

  • Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

  • Hexane or ethyl acetate (for extraction)

  • Internal standard (e.g., β-caryophyllene)

Procedure:

  • Vector Construction: Clone the full-length cDNAs of the desired genes (e.g., CBS, CYP71D445, CYP726A27, ADH1) into the pEAQ-HT vector system.

  • Agrobacterium Transformation: Transform the expression constructs into A. tumefaciens via electroporation.

  • Culture Preparation: Grow individual Agrobacterium strains containing the biosynthetic genes and a strain containing a silencing suppressor (e.g., p19) in LB medium with appropriate antibiotics at 28°C for 48 hours.

  • Infiltration: Harvest bacterial cells by centrifugation and resuspend in infiltration buffer to an OD₆₀₀ of 1.0. Mix the cultures for co-expression in equal ratios.

  • Leaf Infiltration: Infiltrate the abaxial side of N. benthamiana leaves using a needleless syringe.

  • Incubation: Grow the infiltrated plants under standard greenhouse conditions for 5-7 days.

  • Harvesting and Extraction: Harvest the infiltrated leaf patches, freeze-dry, and grind to a fine powder. Extract approximately 200 mg of dry material with 5 mL of hexane containing an internal standard (e.g., 100 µg/mL β-caryophyllene). Sonicate for 15 minutes.[9]

  • Analysis: Centrifuge the extract and analyze the supernatant by GC-MS for volatile diterpenes like casbene or by LC-MS/MS for more polar compounds like jolkinol C.

Protocol for In Vitro Enzyme Assays

A. Casbene Synthase Assay

Materials:

  • Purified recombinant casbene synthase

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)

  • Geranylgeranyl pyrophosphate (GGPP) substrate

  • Hexane with a dodecane (B42187) overlay

Procedure:

  • Set up the reaction in a glass vial with 500 µL of assay buffer.

  • Add purified casbene synthase to a final concentration of 1-5 µM.

  • Initiate the reaction by adding GGPP to a final concentration of 50 µM.

  • Overlay the aqueous reaction with 500 µL of hexane to trap the volatile product.

  • Incubate at 30°C for 1-4 hours.

  • Vortex vigorously to extract the casbene into the hexane layer.

  • Centrifuge to separate the phases.

  • Analyze the hexane layer by GC-MS.

B. Cytochrome P450 and ADH1 Coupled Assay

This protocol is adapted from Luo et al., 2016 and is designed to test the conversion of casbene to jolkinol C.[8]

Materials:

  • Yeast microsomes expressing CYP71D445 and CYP726A27

  • Purified recombinant ADH1

  • Assay Buffer (20 mM KH₂PO₄, 10 mM EDTA)

  • NAD⁺ (1 mM)

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Casbene substrate (dissolved in a suitable solvent like DMSO)

  • Ethyl acetate

Procedure:

  • Combine yeast microsomes containing the P450s in the assay buffer.

  • Add the NADPH regeneration system and pre-incubate for 5 minutes at 28°C.

  • Add the casbene substrate (e.g., to a final concentration of 100 µM).

  • Add purified ADH1 (e.g., 200 µg) and NAD⁺.

  • Incubate the reaction at 28°C overnight with gentle shaking.

  • Stop the reaction and extract the products by adding 500 µL of ethyl acetate and vortexing.

  • Centrifuge to separate the phases.

  • Evaporate the ethyl acetate layer to dryness and resuspend in a suitable solvent (e.g., methanol).

  • Analyze the products by LC-MS/MS.

Protocol for Metabolite Analysis

A. GC-MS Analysis of Casbene

Instrumentation: Agilent 7890B GC coupled to a 5977A MS detector or similar.

  • Column: HP-5MS fused silica (B1680970) capillary column (30 m, 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C for 5 min, then ramp at 5°C/min to 320°C, hold for 5 min.[10]

  • MS Parameters: Ion source at 230°C, quadrupole at 150°C, electron ionization at 70 eV. Scan range m/z 40-500.

B. LC-MS/MS Analysis of Jolkinol C and Other Oxidized Diterpenoids

Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to ~95% B over 15-20 minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.25 - 0.4 mL/min.

  • MS Parameters: Electrospray ionization (ESI) in positive mode. Data can be acquired in full scan mode or using targeted MS/MS (multiple reaction monitoring, MRM) for quantification.

Regulation of the Pathway

The biosynthesis of lathyrane diterpenoids, as part of a plant's specialized metabolism, is tightly regulated. The expression of casbene synthase is known to be rapidly and transiently induced by elicitors such as pectic fragments from fungal cell walls.[6] This induction occurs primarily at the transcriptional level, with a peak in mRNA abundance observed approximately 6 hours after elicitation in castor bean seedlings.[6] This suggests a role for the pathway in inducible plant defense responses. The involvement of plant hormones like jasmonates in regulating terpenoid biosynthesis is well-documented and likely plays a role in controlling the lathyrane pathway.[16]

Diagram of a Proposed Regulatory Logic

Regulation Elicitor Fungal Elicitors (e.g., Pectic Fragments) Jasmonate Jasmonate Signaling Elicitor->Jasmonate TF Transcription Factors (e.g., WRKY, MYC) Jasmonate->TF activates CBS_Gene Casbene Synthase Gene TF->CBS_Gene induces transcription P450_Genes P450 Genes TF->P450_Genes induces transcription ADH_Gene ADH1 Gene TF->ADH_Gene induces transcription Lathyrane Lathyrane Biosynthesis CBS_Gene->Lathyrane P450_Genes->Lathyrane ADH_Gene->Lathyrane

Caption: Hypothesized regulation of lathyrane biosynthesis genes.

Conclusion and Future Outlook

The elucidation of the core biosynthetic pathway to jolkinol C represents a significant advancement in our understanding of lathyrane diterpenoid formation. The identification of key enzymes like casbene synthase, specific cytochrome P450s, and an alcohol dehydrogenase provides the genetic toolkit necessary for metabolic engineering. The successful high-titer production of jolkinol C in Saccharomyces cerevisiae demonstrates the feasibility of using microbial chassis for the production of these valuable compounds.[13]

Future research will likely focus on several key areas:

  • Elucidation of Downstream Pathways: The enzymatic steps beyond jolkinol C that lead to the vast array of decorated and rearranged lathyrane, jatrophane, tigliane, and ingenane (B1209409) diterpenoids remain largely unknown.

  • Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of the known biosynthetic enzymes could further enhance production titers.

  • Regulatory Engineering: A deeper understanding of the transcriptional control of the pathway will enable the rational engineering of regulatory networks to boost flux towards the desired products.

This guide provides a solid foundation for researchers entering this exciting field, offering the necessary background and practical protocols to contribute to the ongoing discovery and production of these medicinally important plant natural products.

References

A Technical Guide to the Spectral Analysis of 17-Hydroxyisolathyrol and Related Lathyrane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lathyrane Diterpenes

Lathyrane diterpenoids are a significant class of natural products, primarily isolated from the Euphorbia genus.[1] They are characterized by a unique and complex tricyclic 5/11/3-membered ring system.[1][2] These compounds, including 17-Hydroxyisolathyrol, often exhibit a range of biological activities, such as anti-inflammatory, cytotoxic, and multidrug resistance reversal effects, making them of great interest to the scientific and drug development communities.[1][2][3]

The structural elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data Presentation

The following tables present representative spectral data for a lathyrane diterpene, illustrative of what would be expected for this compound. This data has been compiled from published analyses of similar structures.[4][5][6]

Table 1: Representative ¹H NMR Data for a Lathyrane Diterpene Skeleton

(Recorded in CDCl₃ at 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-35.54d8.0
H-55.21s
H-75.48t7.5
H-84.10m
H-90.91m
H-112.50m
H-125.77d10.8
H-142.30m
H-154.80s
H-16 (CH₃)1.79s
H-17 (CH₂)5.54, 5.21s, s
H-18 (CH₃)1.09d6.5
H-19 (CH₃)1.20s
H-20 (CH₃)2.05s
Table 2: Representative ¹³C NMR Data for a Lathyrane Diterpene Skeleton

(Recorded in CDCl₃ at 100 MHz)

PositionChemical Shift (δ, ppm)Carbon Type
C-1140.0C
C-240.5CH₂
C-380.6CH
C-4155.0C
C-575.0CH
C-6141.7C
C-770.8CH
C-845.1CH
C-924.4CH
C-1025.6C
C-1140.1CH
C-12130.4CH
C-13135.5C
C-1445.0CH₂
C-1570.0CH
C-16 (CH₃)15.0CH₃
C-17 (CH₂)120.5CH₂
C-18 (CH₃)21.5CH₃
C-19 (CH₃)21.7CH₃
C-20 (CH₃)23.8CH₃
Table 3: Representative Mass Spectrometry (MS) Data
TechniqueIonization ModeObserved Ion (m/z)Interpretation
HR-ESI-MSPositive[M+H]⁺, [M+Na]⁺Provides high-resolution mass for molecular formula determination.[2][4]
ESI-QTOF-MSPositive[M+H]⁺Used for fragmentation studies to elucidate structural components.
Table 4: Representative Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450Broad, StrongO-H Stretch (Alcohol)
2925StrongC-H Stretch (Aliphatic)
1725StrongC=O Stretch (Ester/Carbonyl)
1655MediumC=C Stretch (Alkene)
1240StrongC-O Stretch (Ester/Ether)
910Medium=C-H Bend (Alkene)

Experimental Protocols

The following sections detail generalized protocols for the isolation and spectroscopic analysis of lathyrane diterpenes.

Isolation of Lathyrane Diterpenes
  • Extraction: The plant material (e.g., seeds of Euphorbia lathyris) is typically dried, powdered, and extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The bioactive fractions are subjected to multiple chromatographic steps for purification. This often includes:

    • Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20.

    • High-Performance Liquid Chromatography (HPLC): Often a semi-preparative reversed-phase C18 column is used for final purification.[2]

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (commonly CDCl₃, but also C₆D₆, or (CD₃)₂CO) in a standard 5 mm NMR tube.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 400-600 MHz).[7] Standard experiments include:

    • 1D NMR: ¹H NMR and ¹³C NMR (with DEPT-135 to determine carbon types).

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximity of protons.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). For ESI-MS, the sample is directly infused into the mass spectrometer.[8]

  • Data Acquisition:

    • High-Resolution Mass Spectrometry (HRMS): Typically performed using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement of the molecular ion.[9] This allows for the unambiguous determination of the molecular formula.

    • Tandem Mass Spectrometry (MS/MS): The molecular ion is selected and fragmented to produce a characteristic fragmentation pattern that can help to identify structural motifs.

Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film (by dissolving in a volatile solvent and evaporating it on a salt plate), as a KBr pellet (by grinding a small amount of the solid sample with potassium bromide and pressing it into a disk), or using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[10][11]

  • Data Acquisition: The spectrum is recorded on an FTIR (Fourier-Transform Infrared) spectrometer, typically over the range of 4000-400 cm⁻¹.[12] The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structure elucidation of a novel natural product like a lathyrane diterpene.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (e.g., Euphorbia sp.) B Crude Extract A->B Extraction C Fractionation (e.g., LLE) B->C D Column Chromatography C->D E Purified Compound (e.g., HPLC) D->E F HR-MS Analysis E->F G 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) E->G H IR Spectroscopy E->H I Stereochemistry (NOESY/ROESY, CD) E->I J Molecular Formula F->J K Planar Structure G->K H->K L Final 3D Structure I->L J->K K->L

References

17-Hydroxyisolathyrol (CAS: 93551-00-9): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol is a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris L.[1] This technical guide provides a comprehensive overview of its chemical properties, biological activities, and mechanism of action, with a focus on its anti-inflammatory potential. The information presented herein is intended to support further research and development of this natural product for therapeutic applications.

Chemical and Physical Properties

This compound is a diterpenoid compound characterized by a complex tricyclic carbon skeleton. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 93551-00-9[1][2][3][4][5]
Molecular Formula C₂₀H₃₀O₅[1][2]
Molecular Weight 350.45 g/mol [1][2]
Source Seeds of Euphorbia lathyris L.[3]
Appearance Light yellow to yellow solid/powder[1][2]
Purity ≥98% (HPLC)[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][3]
Storage 4°C for short-term; -20°C to -80°C in solvent for long-term[1]

Biological Activity

The primary biological activity of this compound and related lathyrane diterpenoids from Euphorbia lathyris is their anti-inflammatory effect. While specific data for this compound is part of a broader study of compounds from its natural source, the general activity of these related compounds is the inhibition of nitric oxide (NO) production in inflammatory-response cells.

Anti-inflammatory Activity

Lathyrane-type diterpenoids isolated from the seeds of Euphorbia lathyris have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages and BV-2 microglial cells. For a series of 18 related lathyrane diterpenoids, the 50% inhibitory concentration (IC₅₀) values for NO production were in the range of 11.2 - 52.2 μM. Several of these compounds also demonstrated the ability to reduce the mRNA levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) in LPS-stimulated BV-2 cells.

Biological ActivityCell LineMeasurementIC₅₀ Range (for related compounds)
Inhibition of Nitric Oxide (NO) Production RAW 264.7 macrophagesGriess Assay11.2 - 52.2 μM
Inhibition of Nitric Oxide (NO) Production BV-2 microglial cellsGriess AssayNot specified
Reduction of Pro-inflammatory Cytokines BV-2 microglial cellsqRT-PCRNot applicable
Other Potential Activities

The broader class of lathyrane diterpenoids has been investigated for a range of other biological activities, including cytotoxic, antiviral, and multidrug resistance (MDR) reversal properties. However, specific studies detailing these activities for this compound are not currently available in the public domain.

Mechanism of Action

The anti-inflammatory effects of lathyrane diterpenoids are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB) protein. Upon stimulation by inflammatory agents like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB induces the transcription of genes encoding pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines. Some lathyrane diterpenoids have been shown to decrease the expression of phosphorylated IκBα, which suggests that their mechanism of action involves the suppression of NF-κB activation.

G Proposed Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB (Nuclear Translocation) IkB->NFkB_active Degradation releases Proinflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-6, IL-1β, TNF-α) NFkB_active->Proinflammatory_Genes Induces Compound This compound Compound->IKK Inhibits IkB_NFkB NF-κB/IκBα Complex (Inactive) IkB_NFkB:f0->IKK

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-inflammatory activity.

Cell Culture

RAW 264.7 murine macrophage cells or BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Nitric Oxide (NO) Production Assay
  • Cell Seeding: Plate RAW 264.7 or BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Measurement: After incubation, collect 50 µL of the cell culture supernatant. Mix with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Cell Viability Assay (MTT Assay)
  • Procedure: Following the NO production assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Analysis: Measure the absorbance at 490 nm. Cell viability is expressed as a percentage relative to the control group.

Western Blot Analysis for NF-κB Pathway Proteins
  • Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein on a 10-12% SDS-PAGE gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against p-IκBα, IκBα, iNOS, COX-2, and β-actin overnight at 4°C.

  • Detection: After washing with TBST, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G Experimental Workflow for Bioactivity Assessment cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cell Culture (RAW 264.7 or BV-2) Treatment Treatment with This compound Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulation->NO_Assay Viability_Assay Cell Viability Assay (MTT) Stimulation->Viability_Assay Western_Blot Western Blot (NF-κB Pathway) Stimulation->Western_Blot IC50_Calc IC₅₀ Calculation (NO Inhibition) NO_Assay->IC50_Calc Cytotoxicity_Eval Cytotoxicity Evaluation Viability_Assay->Cytotoxicity_Eval Mechanism_Elucidation Mechanism Elucidation Western_Blot->Mechanism_Elucidation

Caption: A general workflow for assessing the in vitro anti-inflammatory activity.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory potential, likely acting through the inhibition of the NF-κB signaling pathway. Further research is warranted to fully elucidate its pharmacological profile, including its specific IC₅₀ value for NO inhibition, its effects on a broader range of inflammatory mediators, and its potential in in vivo models of inflammatory diseases. The detailed protocols and data presented in this guide provide a solid foundation for such future investigations.

References

Biological Activity of Diterpenoids from Euphorbia lathyris: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Euphorbia lathyris, commonly known as caper spurge, is a plant species that has been a subject of interest in traditional medicine and modern drug discovery due to its rich chemical diversity. Among its constituents, diterpenoids have emerged as a particularly promising class of compounds, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal activities of diterpenoids isolated from Euphorbia lathyris. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. While the plant's extracts have been investigated for various other properties, this guide focuses on the activities substantiated by studies on isolated diterpenoids.

Data Presentation

The biological activities of various diterpenoids from Euphorbia lathyris have been quantified in numerous studies. The following tables summarize the inhibitory concentrations (IC50) for anti-inflammatory and cytotoxic activities, and the reversal fold (RF) for multidrug resistance reversal.

Anti-inflammatory Activity

The anti-inflammatory potential of Euphorbia lathyris diterpenoids is primarily assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[1]

Table 1: Anti-inflammatory Activity of Diterpenoids from Euphorbia lathyris

Compound/ExtractAssayCell LineIC50 (µM)
Euplarisan ANO Production InhibitionRAW 264.73.0 ± 1.1[1]
Lathyrane Diterpenoids (a range of isolated compounds)NO Production InhibitionRAW 264.72.6 - 26.0[1][2][3]
Cytotoxic Activity

The cytotoxic effects of these diterpenoids have been evaluated against a panel of human cancer cell lines using the MTT assay.

Table 2: Cytotoxic Activity of Diterpenoids from Euphorbia lathyris

CompoundCell LineIC50 (µM)
Euphorbia factor L28786-0 (Kidney Cancer)9.43[4]
Euphorbia factor L28HepG2 (Liver Cancer)13.22[4][5]
Euphorbia factor L8A549, MDA-MB-231, KB, MCF-75.7 - 21.9
A range of isolated lathyrane diterpenoidsBT-549 (Breast Cancer)4.7 - 10.1[6]
A range of isolated lathyrane diterpenoidsMDA-MB-231 (Breast Cancer)5.7 - 21.3[6]
Euphorbia factor L2bU937 (Leukemia)0.87[7]
Multidrug Resistance (MDR) Reversal Activity

Several lathyrane diterpenoids have demonstrated the ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.

Table 3: Multidrug Resistance Reversal Activity of Diterpenoids from Euphorbia lathyris

Compound/DerivativesCell LineReversal Fold (RF) / EfficacyConcentration (µM)
Lathyrane DiterpenoidsHepG2/ADR10.05 - 448.39[8]20
Lathyrane DiterpenoidsMCF-7/ADR1.12 - 13.15[9]Not Specified
Euphorbia factor L3 derivativesMCF-7/ADR4.0 - 4.8 times more effective than Verapamil[10]Not Specified
Antiviral Activity

Despite the investigation of crude extracts of Euphorbia lathyris for antiviral properties, studies on isolated diterpenoids have not yielded significant positive results. While extracts have shown some anti-HIV activity, the isolated diterpenoids tested were found to be inactive.[11] Research on diterpenoids from other Euphorbia species, such as E. wallichii, has shown anti-influenza A (H1N1) activity, suggesting that diterpenoids as a class may have antiviral potential, though this has not yet been demonstrated for those from E. lathyris.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key assays used to evaluate the biological activities of Euphorbia lathyris diterpenoids, based on standard laboratory practices.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay quantifies the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.[13]

  • Treatment: The cells are pre-treated with various concentrations of the test diterpenoids for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response and NO production. A set of wells without LPS serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.[13]

  • Griess Reaction:

    • 100 µL of cell culture supernatant is transferred to a new 96-well plate.[14]

    • 100 µL of Griess reagent (a mixture of equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.[14][15][16]

    • The plate is incubated at room temperature for 10-15 minutes.[17]

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.[15][17] The percentage of NO inhibition is calculated relative to the LPS-stimulated, untreated control.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, 786-0) are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the diterpenoid compounds and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The plate is gently shaken to ensure complete dissolution of the formazan, and the absorbance is measured at a wavelength of 570-590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Multidrug Resistance (MDR) Reversal: Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the P-glycoprotein (P-gp) efflux pump, which is a key mechanism of multidrug resistance.

  • Cell Culture: A P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and its non-resistant parental line (MCF-7) are cultured to 80-90% confluency.

  • Compound Incubation: The cells are pre-incubated with the test diterpenoids or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes.

  • Rhodamine 123 Loading: Rhodamine 123, a fluorescent substrate of P-gp, is added to the cells at a final concentration of 1-5 µM and incubated for 30-60 minutes to allow for cellular uptake.[20][21][22][23][24]

  • Efflux Period: The cells are washed with cold PBS to remove extracellular rhodamine 123 and then incubated in fresh, rhodamine 123-free medium (with or without the test compounds) for an efflux period of 1-2 hours.[21][22]

  • Fluorescence Measurement: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound compared to the untreated control indicates inhibition of P-gp-mediated efflux. The reversal fold is calculated by comparing the IC50 of a cytotoxic drug in the presence and absence of the reversing agent.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of diterpenoids from Euphorbia lathyris.

anti_inflammatory_workflow cluster_cell_culture Cell Culture and Treatment cluster_griess_reaction Griess Reaction and Measurement RAW 264.7 Seeding RAW 264.7 Seeding Adherence (Overnight) Adherence (Overnight) RAW 264.7 Seeding->Adherence (Overnight) Diterpenoid Pre-treatment Diterpenoid Pre-treatment Adherence (Overnight)->Diterpenoid Pre-treatment LPS Stimulation LPS Stimulation Diterpenoid Pre-treatment->LPS Stimulation Incubation (24h) Incubation (24h) LPS Stimulation->Incubation (24h) Supernatant Collection Supernatant Collection Incubation (24h)->Supernatant Collection Griess Reagent Addition Griess Reagent Addition Supernatant Collection->Griess Reagent Addition Incubation (10-15 min) Incubation (10-15 min) Griess Reagent Addition->Incubation (10-15 min) Absorbance Reading (540 nm) Absorbance Reading (540 nm) Incubation (10-15 min)->Absorbance Reading (540 nm)

Caption: Workflow for the Nitric Oxide Inhibition Assay.

cytotoxicity_workflow cluster_cell_prep Cell Preparation and Treatment cluster_mtt_assay MTT Assay and Analysis Cancer Cell Seeding Cancer Cell Seeding Incubation (24h) Incubation (24h) Cancer Cell Seeding->Incubation (24h) Diterpenoid Treatment Diterpenoid Treatment Incubation (24h)->Diterpenoid Treatment Incubation (24-72h) Incubation (24-72h) Diterpenoid Treatment->Incubation (24-72h) MTT Addition MTT Addition Incubation (24-72h)->MTT Addition Incubation (2-4h) Incubation (2-4h) MTT Addition->Incubation (2-4h) Formazan Solubilization Formazan Solubilization Incubation (2-4h)->Formazan Solubilization Absorbance Reading (570-590 nm) Absorbance Reading (570-590 nm) Formazan Solubilization->Absorbance Reading (570-590 nm)

Caption: Workflow for the Cytotoxicity MTT Assay.

mdr_reversal_workflow cluster_cell_treatment Cell Treatment and Dye Loading cluster_efflux_measurement Efflux and Measurement MDR Cell Culture MDR Cell Culture Diterpenoid Incubation Diterpenoid Incubation MDR Cell Culture->Diterpenoid Incubation Rhodamine 123 Loading Rhodamine 123 Loading Diterpenoid Incubation->Rhodamine 123 Loading Washing Washing Rhodamine 123 Loading->Washing Efflux Period Efflux Period Washing->Efflux Period Fluorescence Measurement Fluorescence Measurement Efflux Period->Fluorescence Measurement

Caption: Workflow for the MDR Reversal Rhodamine 123 Efflux Assay.

Caption: Inhibition of the NF-κB Signaling Pathway by E. lathyris Diterpenoids.

pgp_efflux_mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P-gp P-gp Drug_out Drug P-gp->Drug_out Efflux ADP_Pi ADP + Pi P-gp->ADP_Pi Releases Drug_in Drug Drug_in->P-gp Binds Diterpenoid Diterpenoid Diterpenoid->P-gp Competitively Binds ATP ATP ATP->P-gp Hydrolyzes

Caption: Competitive Inhibition of P-glycoprotein by E. lathyris Diterpenoids.

Conclusion

Diterpenoids from Euphorbia lathyris represent a valuable source of bioactive compounds with significant potential for drug development. The data and protocols presented in this guide highlight their potent anti-inflammatory, cytotoxic, and multidrug resistance reversal activities. The inhibition of the NF-κB signaling pathway is a key mechanism underlying their anti-inflammatory effects, while their ability to competitively inhibit P-glycoprotein provides a promising strategy for overcoming multidrug resistance in cancer chemotherapy. While the antiviral activity of diterpenoids from this particular species remains underexplored, the broader bioactivities of this class of compounds warrant further investigation. This technical guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of these natural products.

References

Potential Therapeutic Applications of 17-Hydroxyisolathyrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the therapeutic applications of 17-Hydroxyisolathyrol is limited. This document provides a comprehensive overview of the known biological activities of its parent compound, isolathyrol, and other lathyrol derivatives isolated from Euphorbia lathyris. The information presented here is intended to infer the potential therapeutic avenues for this compound and to serve as a foundational guide for researchers and drug development professionals.

Introduction

This compound is a macrocyclic diterpenoid of the lathyrol family, isolated from the seeds of Euphorbia lathyris. Lathyrol and its derivatives are characterized by a complex tricyclic carbon skeleton and have garnered scientific interest due to their diverse and potent biological activities. The traditional use of Euphorbia lathyris for treating conditions such as tumors and skin ailments further supports the investigation of its bioactive constituents for modern therapeutic applications.[1][2][3][4] This guide synthesizes the current understanding of lathyrol derivatives' pharmacological effects, focusing on their potential in oncology, inflammation, and overcoming multidrug resistance in cancer.

Core Therapeutic Areas

The primary therapeutic areas of interest for lathyrol derivatives, and by extension potentially for this compound, include:

  • Oncology: Cytotoxic effects against various cancer cell lines.

  • Inflammation: Inhibition of key inflammatory mediators.

  • Multidrug Resistance (MDR) in Cancer: Reversal of resistance to conventional chemotherapy.

Quantitative Data on Lathyrol Derivatives

The following tables summarize the key quantitative data from studies on various lathyrol derivatives, providing insights into their potency and efficacy.

Table 1: Anti-Inflammatory Activity of Lathyrol Derivatives

CompoundAssayCell LineIC50 Value (µM)Reference
Lathyrol Derivative (Compound 13)Inhibition of LPS-induced Nitric Oxide (NO) productionRAW264.75.30 ± 1.23[5][6]

Table 2: Anticancer Activity of Lathyrol Derivatives

CompoundAssayCell LineIC50 Value (µM)Reference
Deoxy Euphorbia factor L1 (DEFL1)Cytotoxicity (MTT assay)A549 (Lung Cancer)17.51 ± 0.85[7]
LathyrolInhibition of cell proliferation786-O and Renca (Renal Cell Carcinoma)Not specified, but dose-dependent[8]

Table 3: Reversal of Multidrug Resistance by Euphorbia factor L3 Derivatives

CompoundCell LineChemotherapeutic AgentReversal Fold (Compared to Verapamil)Reference
Compound 19MCF-7/ADR (Breast Cancer)Adriamycin (ADR)4.8[9]
Compound 25MCF-7/ADR (Breast Cancer)Adriamycin (ADR)4.0[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols cited in the literature for assessing the biological activity of lathyrol derivatives.

Anti-Inflammatory Activity Assay
  • Objective: To determine the inhibitory effect of a compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW264.7 murine macrophage cells.

  • Methodology:

    • RAW264.7 cells are cultured in a suitable medium and seeded into 96-well plates.

    • The cells are pre-treated with various concentrations of the test compound (e.g., Lathyrol derivative 13) for a specified duration.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture.

    • After an incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

    • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[5][6]

Anticancer Cytotoxicity Assay
  • Objective: To evaluate the cytotoxic effect of a compound on cancer cells.

  • Cell Line: A549 human lung carcinoma cells.

  • Methodology:

    • A549 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of the test compound (e.g., DEFL1) for a defined period (e.g., 24, 48, or 72 hours).

    • After treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader.

    • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[7]

Multidrug Resistance (MDR) Reversal Assay
  • Objective: To assess the ability of a compound to reverse P-glycoprotein (P-gp) mediated drug resistance in cancer cells.

  • Cell Line: MCF-7/ADR, an adriamycin-resistant human breast cancer cell line that overexpresses P-gp.

  • Methodology:

    • MCF-7/ADR cells are treated with a fixed concentration of a chemotherapeutic agent (e.g., Adriamycin) in the presence or absence of various concentrations of the test compounds (e.g., Euphorbia factor L3 derivatives).

    • A known MDR modulator, Verapamil (VRP), is used as a positive control.

    • Cell viability is assessed after a set incubation period using an MTT assay, as described previously.

    • The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of the test compound. A higher reversal fold indicates a greater ability to overcome drug resistance.[9]

Signaling Pathways and Mechanisms of Action

The biological effects of lathyrol derivatives are underpinned by their modulation of specific cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

Lathyrol derivatives have been shown to exert their anti-inflammatory effects by targeting the NF-κB and Keap1/Nrf2 pathways. In LPS-stimulated macrophages, these compounds can inhibit the expression and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines. Concurrently, they can activate the Keap1/Nrf2 pathway, which is crucial for the antioxidant cellular defense.[6]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS IKK IKK LPS->IKK Lathyrol_Derivative Lathyrol Derivative NFkB NF-κB Lathyrol_Derivative->NFkB inhibits translocation Keap1 Keap1 Lathyrol_Derivative->Keap1 activates Nuc_NFkB Nuclear NF-κB NFkB->Nuc_NFkB translocates to nucleus IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Inflammation Inflammatory Gene Expression (e.g., NO) Nuc_NFkB->Inflammation Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2->Keap1 bound to ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates & binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Anti-inflammatory mechanism of a lathyrol derivative.

Anticancer Signaling Pathway (TGF-β/Smad)

In the context of renal cell carcinoma, lathyrol has been found to modulate the TGF-β/Smad signaling pathway. This pathway is complex and can have both tumor-suppressing and tumor-promoting roles depending on the cellular context. Lathyrol treatment has been observed to alter the expression of key components of this pathway, such as TGF-β1 and various Smad proteins, ultimately leading to cell cycle arrest and inhibition of cancer cell proliferation.[8]

G Lathyrol Lathyrol TGFB1 TGF-β1 Lathyrol->TGFB1 promotes expression Smad_Complex Smad2/3/4 Complex Lathyrol->Smad_Complex suppresses protein expression Smad6 Smad6 (Inhibitory) Lathyrol->Smad6 increases expression TGFB_R TGF-β Receptor Smad2_3 Smad2/3 TGFB_R->Smad2_3 phosphorylates TGFB1->TGFB_R binds to Smad4 Smad4 Smad2_3->Smad4 binds Smad4->Smad_Complex forms Cell_Cycle Cell Cycle Progression Smad_Complex->Cell_Cycle regulates Smad6->Smad_Complex inhibits Proliferation Cell Proliferation Cell_Cycle->Proliferation

Caption: Lathyrol's modulation of the TGF-β/Smad pathway.

Conclusion and Future Directions

The existing body of research on lathyrol and its derivatives strongly suggests a promising therapeutic potential, particularly in the fields of oncology and inflammation. The demonstrated activities, including potent cytotoxicity against cancer cells, effective anti-inflammatory action, and the ability to reverse multidrug resistance, highlight this class of compounds as valuable leads for drug discovery.

For this compound specifically, future research should focus on:

  • Isolation and Purification: Establishing efficient methods to obtain sufficient quantities of this compound for comprehensive biological evaluation.

  • In Vitro Screening: Systematically screening its activity in a panel of cancer cell lines and inflammatory models to determine its potency and selectivity.

  • Mechanism of Action Studies: Investigating its effects on the signaling pathways known to be modulated by other lathyrol derivatives, such as NF-κB, Keap1/Nrf2, and TGF-β/Smad.

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other lathyrols to understand the contribution of the 17-hydroxy group to its biological profile.

By building upon the knowledge of the lathyrol family, a targeted research and development program can efficiently elucidate the therapeutic potential of this compound and pave the way for its potential clinical application.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrane diterpenoids, a complex and highly functionalized class of natural products, have emerged as a significant area of interest in medicinal chemistry and drug discovery. Primarily isolated from the genus Euphorbia, these compounds are characterized by a unique 5/11/3 tricyclic carbon skeleton.[1] Their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties, underscore their potential as scaffolds for novel therapeutic agents.[2] This technical guide provides a comprehensive review of the literature on 17-hydroxyisolathyrol and its structural analogs, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Chemical Structure and Isolation

This compound is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[3] The core lathyrane skeleton is a highly oxygenated tricyclic system, and the structural diversity within this family arises from variations in oxidation, etherification, and esterification patterns on the three rings.[1] These compounds are often substituted with various acyl groups, such as acetyl, benzoyl, and phenylacetyl groups.[1]

General Isolation Protocol

The isolation of lathyrane diterpenoids from Euphorbia lathyris seeds typically involves a multi-step process. A general workflow is outlined below.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography start Dried E. lathyris Seeds (12 kg) extraction Reflux with 95% Aqueous Ethanol (50 L x 3) start->extraction evaporation Rotary Evaporation extraction->evaporation reconstitution Reconstitute with H2O evaporation->reconstitution partition1 Partition with Petroleum Ether reconstitution->partition1 partition2 Partition with Dichloromethane partition1->partition2 re_extraction Re-extract Petroleum Ether Fraction with Acetonitrile partition1->re_extraction partition3 Partition with Ethyl Acetate partition2->partition3 silica_gel Silica Gel Column Chromatography re_extraction->silica_gel hplc Semipreparative HPLC silica_gel->hplc compounds Isolated Lathyrane Diterpenoids (e.g., Euphorbia factors L2a, L2b, L2) hplc->compounds

Caption: General workflow for the isolation of lathyrane diterpenoids.

Biological Activities

Lathyrane diterpenoids exhibit a broad spectrum of biological activities, which are summarized below. The specific activity is often dependent on the substitution patterns of the core structure.

Cytotoxic Activity

Numerous lathyrane diterpenoids have demonstrated significant cytotoxicity against a variety of cancer cell lines.[2] The mechanism of action for some of these compounds involves the induction of apoptosis through the mitochondrial pathway.[4]

Table 1: Cytotoxicity of Lathyrane Diterpenoids from Euphorbia Species

CompoundSourceCell LineIC50 (µM)Reference
Euphorbia factor L28E. lathyris786-0 (Renal)9.43[5]
HepG2 (Liver)13.22[5]
Euphofischer AE. fischerianaC4-2B (Prostate)11.3[6]
Euphorbia factor L2bE. lathyrisU937 (Lymphoma)0.87[7]
Euphorbia factor L35E. lathyrisBT-549 (Breast)4.7 - 10.1
MDA-MB-231 (Breast)5.7 - 21.3
New Secolathyrane Diterpenoid (2)E. lathyrisU937 (Lymphoma)22.18[8]
New Secolathyrane Diterpenoid (3)E. lathyrisU937 (Lymphoma)25.41[8]
Anti-inflammatory Activity

Several lathyrane diterpenoids have been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[2] The underlying mechanism for this activity has been linked to the downregulation of the NF-κB signaling pathway.[9]

Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoids

CompoundSourceAssayIC50 (µM)Reference
Euphorbia factor L29 and related compounds (1-18)E. lathyrisNO Production Inhibition (RAW 264.7)11.2 - 52.2[2]
Lathyrane Diterpenoid Derivative (5n)E. lathyrisNO Production Inhibition (RAW 264.7)Potent Inhibition[9]
Lathyrane Diterpenoid/3-hydroxyflavone hybrid (8d1)SyntheticNO Production Inhibition (RAW 264.7)1.55 ± 0.68[10]
Lathyrane Diterpenoid Derivative (23d)SyntheticNO Production Inhibition (RAW 264.7)0.38 ± 0.18[11]
Multidrug Resistance (MDR) Reversal

A significant and promising biological activity of lathyrane diterpenoids is their ability to reverse multidrug resistance in cancer cells.[12] This effect is often mediated by the modulation of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[13]

Table 3: Multidrug Resistance Reversal Activity of Lathyrane Diterpenoids

Compound(s)Source/Cell LineActivityReference
Euphorantesters A-I and known analoguesE. antiquorum / MCF-7/ADRModerate MDR reversal (RF: 1.12-13.15)[12]
Latilagascenes D-F and Jolkinol BE. lagascae / Mouse LymphomaStrong MDR reversal[14]

Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of certain lathyrane diterpenoids are attributed to their ability to inhibit the NF-κB signaling pathway.[9] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Lathyrane diterpenoids can interfere with this cascade, leading to reduced production of inflammatory mediators.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation IkB_p->NFkB Degrades, releasing NF-κB ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->ProInflammatory_Genes Activates Transcription NO Nitric Oxide (NO) ProInflammatory_Genes->NO Leads to production of Lathyrane Lathyrane Diterpenoids Lathyrane->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.

Modulation of P-glycoprotein (P-gp) Mediated Multidrug Resistance

Lathyrane diterpenoids can reverse MDR by interacting with the P-gp efflux pump.[13] P-gp utilizes ATP to actively transport a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. Lathyrane diterpenoids may act as competitive or non-competitive inhibitors of P-gp, preventing the efflux of anticancer drugs and restoring their cytotoxic effects.

G cluster_membrane Cell Membrane Chemo_out Chemotherapeutic Drug (extracellular) Chemo_in Chemotherapeutic Drug (intracellular) Chemo_out->Chemo_in Diffusion Pgp P-glycoprotein (P-gp) Chemo_in->Pgp Cell_Death Apoptosis / Cell Death Chemo_in->Cell_Death Induces Pgp->Chemo_out Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Lathyrane Lathyrane Diterpenoid Lathyrane->Pgp Inhibits

References

Preliminary Insights into the Mechanism of Action of 17-Hydroxyisolathyrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a macrocyclic diterpenoid of the lathyrol family isolated from the seeds of Euphorbia lathyris, is emerging as a compound of interest for its potential therapeutic activities. While comprehensive mechanistic studies on this compound are in their nascent stages, preliminary research on structurally related lathyrane diterpenoids provides a foundational understanding of its likely biological effects. This technical guide synthesizes the available preliminary data and extrapolates potential mechanisms of action, focusing on anti-inflammatory and cytotoxic properties. The information presented herein is intended to serve as a resource for researchers and professionals in drug development, guiding future investigations into the pharmacological profile of this compound.

Introduction

Lathyrane diterpenoids, a class of natural products primarily found in the Euphorbia genus, are recognized for their diverse and potent biological activities. These activities include anti-inflammatory, cytotoxic, antiviral, and multidrug resistance reversal effects[1][2][3][4][5]. As a member of this family, this compound is posited to share some of these pharmacological characteristics. This document outlines the current understanding of the potential mechanism of action of this compound based on studies of analogous compounds, providing a framework for future research and development.

Potential Anti-Inflammatory Mechanism of Action

Preliminary studies on lathyrane diterpenoids isolated from Euphorbia lathyris strongly suggest a potent anti-inflammatory capacity, likely mediated through the inhibition of key inflammatory pathways.

Inhibition of Inflammatory Mediators

Research on lathyrane-type diterpenoids from E. lathyris has demonstrated significant inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. Several of these compounds also markedly reduced the mRNA levels of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) in these cells[6]. This suggests that a primary mechanism of action for this compound could be the suppression of these critical inflammatory mediators.

Modulation of the NF-κB Signaling Pathway

Studies on novel synthetic hybrids of lathyrane diterpenoids have elucidated that their anti-inflammatory effects are mediated through the nuclear factor-kappa B (NF-κB) signaling pathway[7]. It is plausible that this compound also exerts its anti-inflammatory action by modulating this central regulator of inflammation. The proposed mechanism involves the inhibition of NF-κB activation, thereby preventing the transcription of downstream pro-inflammatory genes, including those for NO synthase (iNOS), COX-2, IL-6, and IL-1β.

Data on Anti-Inflammatory Activity of Related Lathyrane Diterpenoids
Compound ClassCell LineStimulantKey FindingsReference
Lathyrane-type diterpenoidsBV-2 microgliaLPSInhibition of NO production; reduction of IL-6 and IL-1β mRNA levels[6]
Lathyrane diterpenoid hybridsRAW264.7LPSInhibition of NO production via the NF-κB signaling pathway and autophagy[7]

Potential Cytotoxic Mechanism of Action

In addition to anti-inflammatory effects, lathyrane diterpenoids have shown promise as cytotoxic agents, suggesting a potential application for this compound in oncology research.

Induction of Apoptosis and Cell Cycle Arrest

A new lathyrane-type diterpenoid isolated from Euphorbia lathyris demonstrated significant antiproliferative activity against human hypertrophic scar (HTS) cells. The mechanism was attributed to the induction of apoptosis and cell-cycle arrest[8]. This points to a potential mechanism for this compound in controlling cell proliferation through the activation of programmed cell death pathways.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anti-inflammatory and cytotoxic activities of lathyrane diterpenoids. These protocols can be adapted for the study of this compound.

Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells
  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
  • Cell Treatment: BV-2 cells are treated as described in the NO production assay.

  • RNA Extraction: After the desired incubation period (e.g., 6 hours for cytokine expression), total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The relative mRNA expression levels of target genes (e.g., IL-6, IL-1β, and a housekeeping gene like GAPDH) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

NF-κB Activation Assay (Western Blot)
  • Cell Treatment and Lysis: RAW264.7 macrophage cells are treated as described above. After treatment, nuclear and cytoplasmic protein fractions are extracted using a nuclear extraction kit.

  • Protein Quantification: Protein concentration in each fraction is determined using a BCA protein assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against NF-κB p65, and loading controls for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., β-actin) fractions.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in nuclear NF-κB p65 indicates inhibition of translocation.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways and experimental workflows discussed in this guide.

G Potential Anti-Inflammatory Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Compound This compound Compound->IKK inhibits? NFkB_active Active NF-κB Compound->NFkB_active inhibits translocation? IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB_active->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription Mediators Pro-inflammatory Mediators (NO, IL-6, IL-1β) Transcription->Mediators

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

G Experimental Workflow for Assessing Anti-Inflammatory Activity Start Start: Cell Culture (e.g., BV-2) Pretreat Pre-treatment with This compound Start->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate Incubate Incubation Stimulate->Incubate Assay Endpoint Assays Incubate->Assay NO NO Production (Griess Assay) Assay->NO Cytokine Cytokine mRNA (qRT-PCR) Assay->Cytokine NFkB NF-κB Translocation (Western Blot) Assay->NFkB End Data Analysis NO->End Cytokine->End NFkB->End

Caption: Workflow for evaluating the anti-inflammatory effects of this compound in vitro.

Conclusion and Future Directions

The preliminary evidence from related lathyrane diterpenoids provides a compelling rationale for the investigation of this compound as a potential anti-inflammatory and cytotoxic agent. The likely mechanisms of action involve the modulation of the NF-κB signaling pathway and the induction of apoptosis.

Future research should focus on:

  • Isolation and Purification: Securing sufficient quantities of pure this compound for comprehensive biological evaluation.

  • In Vitro Validation: Systematically evaluating the effects of this compound on a panel of inflammatory and cancer cell lines to determine its IC50 values and confirm the proposed mechanisms.

  • Target Identification: Utilizing techniques such as proteomics and transcriptomics to identify specific molecular targets.

  • In Vivo Studies: Assessing the efficacy and safety of this compound in relevant animal models of inflammation and cancer.

This technical guide serves as a starting point for the scientific community to unlock the full therapeutic potential of this compound.

References

In Silico Prediction of 17-Hydroxyisolathyrol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a lathyrol-type diterpenoid from Euphorbia lathyris, presents a complex macrocyclic structure with potential for significant biological activity. Due to a lack of extensive experimental data, in silico methods offer a powerful preliminary approach to predict its bioactivity, mechanism of action, and pharmacokinetic profile. This guide provides a comprehensive technical framework for the computational analysis of this compound, focusing on its potential as an inhibitor of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), a key enzyme in estrogen biosynthesis and a target in hormone-dependent cancers. Detailed protocols for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are provided, alongside visualizations of the proposed workflows and signaling pathways.

Introduction to this compound

This compound is a macrocyclic diterpenoid belonging to the lathyrane family, isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids are known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal effects. The "17-Hydroxy" nomenclature suggests a structural feature that may allow it to interact with steroid-binding proteins, making enzymes involved in steroidogenesis, such as 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), a prime hypothetical target.

Table 1: Physicochemical Properties of this compound

PropertyValueData Source
Molecular Formula C₂₀H₃₀O₅MedChemExpress
Molecular Weight 350.45 g/mol MedChemExpress
SMILES O=C1--INVALID-LINK--[C@@H]2O">C@(O)[C@]2([H])--INVALID-LINK--/C(CO)=C\C[C@@]3([H])--INVALID-LINK--([H])/C=C1\CMedChemExpress
CAS Number 93551-00-9MedChemExpress

Proposed In Silico Bioactivity Prediction Workflow

This section outlines a systematic computational workflow to predict the bioactivity of this compound. The workflow is designed to be a starting point for more extensive in vitro and in vivo investigations.

in_silico_workflow cluster_ligand_prep Ligand Preparation cluster_target_prep Target Identification & Preparation cluster_analysis Computational Analysis cluster_results Results & Interpretation ligand_smiles 1. Obtain SMILES String ligand_3d 2. Convert to 3D Structure (.sdf) ligand_smiles->ligand_3d ligand_prep 3. Energy Minimization & PDBQT Conversion ligand_3d->ligand_prep admet 8. ADMET Prediction (SwissADME) ligand_3d->admet docking 7. Molecular Docking (AutoDock Vina) ligand_prep->docking target_id 4. Identify Potential Target (17β-HSD1) get_pdb 5. Retrieve PDB Structure (e.g., 7X3Z) target_id->get_pdb protein_prep 6. Prepare Protein (Remove water, add hydrogens) get_pdb->protein_prep protein_prep->docking binding_analysis 9. Analyze Binding Affinity & Interactions docking->binding_analysis admet_profile 10. Evaluate Pharmacokinetic Profile admet->admet_profile hypothesis 11. Formulate Bioactivity Hypothesis binding_analysis->hypothesis admet_profile->hypothesis

Figure 1: Proposed in silico workflow for bioactivity prediction.

Experimental Protocols

Ligand and Protein Preparation

Objective: To prepare this compound (ligand) and 17β-HSD1 (protein) for molecular docking.

Materials:

  • SMILES string of this compound.

  • Online SMILES to 3D SDF converter (e.g., PubChem, ChemDoodle Web Components).

  • Molecular visualization and editing software (e.g., UCSF Chimera, PyMOL).

  • AutoDock Tools (part of MGLTools).

  • PDB ID of human 17β-HSD1 (e.g., 7X3Z).[1]

Protocol:

  • Ligand Preparation: a. Obtain the SMILES string for this compound. b. Use an online converter to generate a 3D structure in SDF or MOL2 format. c. Open the 3D structure in UCSF Chimera. d. Add hydrogens and compute Gasteiger charges. e. Perform energy minimization using the antechamber module or a suitable force field (e.g., MMFF94). f. Save the prepared ligand as a PDBQT file using AutoDock Tools. This format includes atomic charges and defines rotatable bonds.

  • Protein Preparation: a. Download the PDB file for human 17β-HSD1 (e.g., 7X3Z) from the RCSB Protein Data Bank. b. Open the PDB file in UCSF Chimera. c. Remove all water molecules, co-crystallized ligands, and any non-essential ions. d. Inspect the protein for missing residues or atoms and repair them if necessary. e. Add polar hydrogens and assign Gasteiger charges. f. Save the prepared protein as a PDBQT file using AutoDock Tools.

Molecular Docking

Objective: To predict the binding affinity and interaction of this compound with the active site of 17β-HSD1.

Materials:

  • Prepared ligand (PDBQT format).

  • Prepared protein (PDBQT format).

  • AutoDock Vina software.

  • Molecular visualization software (e.g., UCSF Chimera, PyMOL).

Protocol:

  • Grid Box Definition: a. Identify the active site of 17β-HSD1. This can be inferred from the position of the co-crystallized ligand in the original PDB file. b. In AutoDock Tools or UCSF Chimera, define a grid box that encompasses the entire active site. A typical size is 25 x 25 x 25 Å. c. Record the coordinates of the center of the grid box and its dimensions.

  • Configuration File: a. Create a text file named conf.txt. b. Specify the paths to the receptor and ligand PDBQT files, the grid box center coordinates and dimensions, and the output file name. c. An example conf.txt file: receptor = protein.pdbqt ligand = ligand.pdbqt out = docking_results.pdbqt center_x = [x-coordinate] center_y = [y-coordinate] center_z = [z-coordinate] size_x = 25 size_y = 25 size_z = 25 exhaustiveness = 8

  • Running the Docking Simulation: a. Open a terminal or command prompt. b. Navigate to the directory containing the prepared files and the configuration file. c. Execute the following command: vina --config conf.txt --log docking_log.txt

  • Analysis of Results: a. The output file (docking_results.pdbqt) will contain multiple binding poses ranked by their binding affinity (in kcal/mol). b. Visualize the docking results using UCSF Chimera or PyMOL by loading the protein and the output PDBQT file. c. Analyze the interactions (hydrogen bonds, hydrophobic interactions) between the best-ranked pose of this compound and the amino acid residues in the active site of 17β-HSD1.

Table 2: Hypothetical Molecular Docking Results

Binding PoseBinding Affinity (kcal/mol)Interacting Residues (Hypothetical)
1-9.8TYR155, SER142, HIS221, PHE192
2-9.5SER142, LEU149, VAL225
3-9.2TYR155, HIS221, GLY188
.........
ADMET Prediction

Objective: To predict the pharmacokinetic and toxicity properties of this compound.

Materials:

  • SMILES string of this compound.

  • SwissADME web server.

Protocol:

  • Navigate to the SwissADME website.

  • Paste the SMILES string of this compound into the input box.

  • Click "Run" to start the analysis.

  • The results will be presented in a comprehensive report. Summarize the key parameters in a table.

Table 3: Predicted ADMET Properties of this compound (Hypothetical Data)

ParameterPredicted ValueInterpretation
Gastrointestinal Absorption HighGood oral bioavailability is likely.
Blood-Brain Barrier Permeant NoUnlikely to have central nervous system effects.
CYP1A2 Inhibitor YesPotential for drug-drug interactions.
CYP2C19 Inhibitor NoLow potential for interaction with drugs metabolized by this enzyme.
CYP2C9 Inhibitor NoLow potential for interaction with drugs metabolized by this enzyme.
CYP2D6 Inhibitor NoLow potential for interaction with drugs metabolized by this enzyme.
CYP3A4 Inhibitor YesPotential for drug-drug interactions.
Lipinski's Rule of Five 0 violationsGood drug-likeness properties.
Bioavailability Score 0.55Moderate oral bioavailability.

Potential Signaling Pathways

Based on the predicted interaction with 17β-HSD1 and the known activities of lathyrane diterpenes, this compound may modulate signaling pathways related to steroid hormones and inflammation.

Inhibition of Estrogen Synthesis

17β-HSD1 catalyzes the conversion of estrone (B1671321) (a weak estrogen) to estradiol (B170435) (a potent estrogen). By inhibiting this enzyme, this compound could reduce the levels of active estrogens, which is a therapeutic strategy in estrogen-dependent diseases like breast cancer.

estrogen_pathway Estrone Estrone (Weak Estrogen) HSD17B1 17β-HSD1 Estrone->HSD17B1 Estradiol Estradiol (Potent Estrogen) Proliferation Cell Proliferation (e.g., Breast Cancer) Estradiol->Proliferation stimulates HSD17B1->Estradiol Inhibitor This compound Inhibitor->HSD17B1

Figure 2: Potential inhibition of the estrogen synthesis pathway.
Modulation of Inflammatory Pathways

Some lathyrane diterpenes have been shown to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

nfkb_pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation activates Inhibitor This compound Inhibitor->IKK may inhibit

Figure 3: Hypothetical modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

The in silico analysis presented in this guide provides a strong rationale for the investigation of this compound as a potential bioactive compound. The predicted high binding affinity for 17β-HSD1 suggests its potential as an inhibitor of estrogen synthesis, warranting further investigation for applications in hormone-dependent diseases. The favorable predicted ADMET profile further strengthens its potential as a drug lead.

Future research should focus on:

  • In vitro validation: Enzyme inhibition assays to confirm the inhibitory activity of this compound against 17β-HSD1.

  • Cell-based assays: Evaluation of its anti-proliferative effects on estrogen-receptor-positive cancer cell lines.

  • Mechanism of action studies: Investigating its effects on downstream signaling pathways, such as NF-κB, in relevant cell models.

  • Pharmacokinetic studies: Experimental validation of the predicted ADMET properties.

This computational framework serves as a roadmap for the efficient and targeted investigation of this compound, accelerating its potential journey from a natural product to a therapeutic candidate.

References

A Technical Guide to the Structural Elucidation of Novel Lathyrane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lathyrane diterpenoids represent a large and structurally diverse family of natural products, primarily isolated from the genus Euphorbia.[1][2] Characterized by a unique tricyclic system composed of 5, 11, and 3-membered rings, these compounds have garnered significant attention for their wide range of biological activities.[1][2] These activities include anti-inflammatory, cytotoxic, antiviral, and multidrug resistance (MDR) reversal properties.[1][2][3] The complexity of the lathyrane skeleton, often featuring a high degree of oxygenation and various acyl substitutions, presents a significant challenge for structural elucidation.[1][4] This guide provides an in-depth overview of the modern experimental protocols and analytical techniques employed to isolate and comprehensively characterize novel lathyrane diterpenoids.

Isolation and Purification Workflow

The initial step in discovering novel lathyrane diterpenoids is their extraction and purification from the plant source, typically species of Euphorbia.[5][6] The process involves a multi-step chromatographic separation protocol designed to isolate individual compounds from a complex mixture.

Experimental Protocol: General Isolation and Purification
  • Extraction: Air-dried and powdered plant material (e.g., seeds, roots) is exhaustively extracted at room temperature using solvents of increasing polarity, commonly starting with methanol (B129727) or ethanol. The resulting crude extract is then concentrated under reduced pressure.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents such as petroleum ether, dichloromethane, or ethyl acetate. This step separates compounds based on their polarity. Lathyrane diterpenoids are typically found in the medium-polarity fractions.

  • Initial Column Chromatography (CC): The bioactive fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is employed, often using a mixture of n-hexane and ethyl acetate, gradually increasing the polarity to separate the mixture into several less complex fractions.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions of interest are further purified using semi-preparative HPLC, commonly with a C18 reversed-phase column.[7] An isocratic or gradient elution with a mobile phase like methanol-water or acetonitrile-water is used to yield the pure compounds.

  • Purity Assessment: The purity of the isolated compounds is confirmed by analytical HPLC and spectroscopic methods before structural elucidation.

Visualization: Isolation Workflow

G cluster_0 Extraction & Partitioning cluster_1 Chromatographic Separation cluster_2 Analysis plant Powdered Plant Material (e.g., Euphorbia lathyris seeds) extract Crude Methanolic Extract plant->extract Methanol partition Solvent-Solvent Partitioning extract->partition fraction Bioactive Fraction (e.g., CH2Cl2 Fraction) partition->fraction cc Silica Gel Column Chromatography fraction->cc Gradient Elution subfractions Multiple Sub-fractions cc->subfractions hplc Semi-preparative HPLC (C18) subfractions->hplc pure_compounds Isolated Pure Compounds hplc->pure_compounds elucidation Structural Elucidation pure_compounds->elucidation Spectroscopy & Crystallography

Figure 1. General workflow for isolating novel lathyrane diterpenoids.

Core Techniques for Structural Elucidation

A combination of modern spectroscopic techniques is required to unambiguously determine the complex structures of novel lathyrane diterpenoids.

Spectroscopic Analysis

Protocol: Spectroscopic Data Acquisition and Analysis

  • Molecular Formula Determination: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to obtain the exact mass of the molecule, allowing for the determination of its molecular formula.[8]

  • 1D NMR Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and spin-spin coupling patterns.

    • ¹³C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling systems, establishing connectivity within molecular fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, crucial for connecting molecular fragments and establishing the carbon skeleton.[9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.[10]

  • Structure Assembly: The planar structure is assembled by integrating data from COSY and HMBC experiments. The relative configuration is then deduced from NOESY correlations and coupling constants.[9][10]

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the complete three-dimensional structure, including the absolute configuration, of a molecule.[4][5]

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: High-quality single crystals of the purified compound are grown, typically by slow evaporation of a solvent system (e.g., methanol, acetone-hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using a radiation source, such as Cu-Kα or Mo-Kα.[11][9]

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, usually by direct methods. The resulting structural model is then refined to yield precise atomic coordinates, bond lengths, and angles.

  • Absolute Configuration: For non-centrosymmetric space groups, the absolute configuration can be determined from anomalous dispersion effects, often indicated by the Flack parameter.[4]

Computational and Chiroptical Methods

When suitable crystals cannot be obtained, the absolute configuration is often determined by comparing experimental electronic circular dichroism (ECD) spectra with those predicted by quantum chemical calculations.[11][8]

Protocol: ECD for Absolute Configuration

  • Conformational Search: A systematic conformational analysis of the two possible enantiomers is performed using molecular mechanics.

  • Geometry Optimization: The low-energy conformers are optimized using density functional theory (DFT).

  • ECD Calculation: Time-dependent DFT (TD-DFT) is used to calculate the ECD spectra for each significant conformer.

  • Spectral Comparison: The Boltzmann-averaged calculated ECD spectrum is compared with the experimental spectrum. A match between the experimental and calculated spectra for one of the enantiomers allows for the assignment of the absolute configuration.[11]

Data Presentation: Spectroscopic and Biological Data

Clear presentation of quantitative data is critical for comparison and validation.

Table 1: Representative ¹H and ¹³C NMR Data for a Lathyrane Skeleton

(Data is illustrative, based on published structures like Euphorbia factor L2b)[11]

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC CorrelationsKey NOESY Correlations
145.12.15 (m), 1.80 (m)C-2, C-11, C-12, C-15H-2, H-11
280.55.30 (d, 10.5)C-1, C-3, C-4H-1, H-3
375.15.65 (d, 10.5)C-2, C-4, C-5, OAcH-2, H-4
440.22.80 (m)C-2, C-3, C-5, C-6H-3, H-5
578.95.50 (s)C-3, C-4, C-6, C-7, OAcH-4, H-7
6135.2---
772.34.95 (d, 8.0)C-5, C-6, C-8H-5, H-8
842.12.50 (m)C-6, C-7, C-9, C-10H-7, H-9
935.41.58 (m)C-8, C-10, C-11, C-12H-8, H-11, H-12
1131.81.25 (m)C-1, C-9, C-10, C-12H-1, H-9
12136.16.02 (d, 9.0)C-1, C-9, C-11, C-13, C-20H-9
13131.9---
14200.1---
1585.34.80 (s)C-1, OAcH-1
1625.11.15 (s)C-10, C-11, C-17H-17
1717.21.05 (s)C-10, C-11, C-16H-16
2015.71.75 (s)C-12, C-13, C-14H-12
Table 2: Cytotoxic and Anti-Inflammatory Activities of Novel Lathyrane Diterpenoids
CompoundActivity TypeAssay / Cell LineIC₅₀ (µM)Reference
Euphorbia factor L2bCytotoxicityU9370.87 ± 0.32[11][4]
Euphofischer A (1)CytotoxicityC4-2B11.3[6]
E. micractina Cpd. 10Anti-HIVHIV-1 Replication8.2[5]
Euphlathyrinoid AhPXR AgonisthPXR ActivationPotent[8][12]
Lathyrol Hybrids (8d1)Anti-inflammatoryNO Production (RAW264.7)1.55 ± 0.68
E. lathyris IsolatesAnti-inflammatoryNO Production (RAW264.7)11.2 - 52.2[3]
Secolathyranes (2, 3)CytotoxicityU93722.18 / 25.41[13]

Biological Activity & Signaling Pathways

Many lathyrane diterpenoids exhibit potent biological effects, and understanding their mechanism of action is a key area of research. For instance, certain lathyrane hybrids have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.

Visualization: NF-κB Signaling Pathway Inhibition

G cluster_n lps LPS tlr4 TLR4 Receptor lps->tlr4 ikb_nfkb IκBα-NF-κB (Inactive Complex) tlr4->ikb_nfkb Signal Cascade ikb IκBα nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation ikb_nfkb->nfkb IκBα Phosphorylation & Degradation genes Pro-inflammatory Genes (iNOS, COX-2) nfkb_nuc NF-κB nfkb_nuc->genes Binds to DNA inflammation Inflammatory Response genes->inflammation lathyranes Lathyrane Diterpenoids lathyranes->ikb Inhibits Phosphorylation

Figure 2. Inhibition of the NF-κB pathway by lathyrane diterpenoids.

Structure-activity relationship (SAR) studies are also vital. For lathyrane diterpenoids acting as human pregnane (B1235032) X receptor (hPXR) agonists, specific functional groups have been identified as essential for activity.[12]

Visualization: Structure-Activity Relationship Logic

G cluster_0 Key Structural Features for hPXR Agonism lath_core Lathyrane Skeleton c7_acyloxy Acyloxy Group at C-7 lath_core->c7_acyloxy c14_carbonyl Carbonyl Group at C-14 lath_core->c14_carbonyl other_sub Other Substituents lath_core->other_sub activity Potent hPXR Agonistic Activity c7_acyloxy->activity Essential for Activity c14_carbonyl->activity Essential for Activity other_sub->activity Modulates Potency

Figure 3. Key SAR features for hPXR agonistic lathyrane diterpenoids.

Conclusion

The structural elucidation of novel lathyrane diterpenoids is a meticulous process that relies on the synergistic application of advanced chromatographic and spectroscopic techniques. The workflow, from isolation to the definitive assignment of stereochemistry, requires a robust combination of HR-MS, extensive 1D and 2D NMR, and, ideally, single-crystal X-ray diffraction. In its absence, ECD calculations provide a powerful alternative for assigning absolute configuration. As new, structurally unique lathyranes continue to be discovered, these established methodologies will be paramount in unlocking their full therapeutic potential for researchers and drug development professionals.

References

Chemotaxonomy of Euphorbia Species and Their Diterpenoid Content: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The genus Euphorbia, one of the largest genera of flowering plants, is a rich reservoir of structurally diverse and biologically active secondary metabolites. Among these, diterpenoids stand out for their vast chemical diversity and significant pharmacological potential, including cytotoxic, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth exploration of the chemotaxonomy of Euphorbia species with a focus on their diterpenoid content. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Chemotaxonomic Significance of Diterpenoids in Euphorbia

The chemical profile of a plant can serve as a valuable taxonomic marker. In the genus Euphorbia, the sheer diversity of diterpenoid skeletons provides a powerful tool for chemotaxonomic classification. Different species, and even different parts of the same plant, can exhibit unique diterpenoid profiles. The presence or absence of specific diterpenoid classes, as well as their relative abundance, can help to delineate species, understand phylogenetic relationships, and even predict the potential bioactivity of uninvestigated species.

Macrocyclic diterpenes, in particular, are considered characteristic compounds of the Euphorbiaceae and Thymelaeaceae families and are often used as chemotaxonomic markers.[1][2] The major diterpenoid skeletal types found in Euphorbia species include:

  • Tigliane (B1223011): Known for their pro-inflammatory and tumor-promoting activities, some tigliane diterpenoids like prostratin (B1679730) also exhibit potent anti-HIV activity.

  • Ingenane (B1209409): These compounds, such as ingenol (B1671944) mebutate isolated from E. peplus, have been developed into topical treatments for actinic keratosis.

  • Jatrophane: Often exhibiting multidrug resistance reversal activity in cancer cells.

  • Lathyrane: A diverse group with a range of bioactivities, including anti-inflammatory and cytotoxic effects.

  • Abietane: A class of tricyclic diterpenoids with reported cytotoxic and anti-inflammatory properties.

  • Atisane, Kaurane, and Rosane: Other polycyclic diterpenoids that contribute to the chemical diversity of the genus.

The distribution of these diterpenoid types across various Euphorbia species is a key area of chemotaxonomic study. For instance, some species are particularly rich in macrocyclic diterpenes, while others predominantly produce polycyclic types.[3]

Quantitative Diterpenoid Content in Euphorbia Species

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and anti-HIV activities of various diterpenoids isolated from different Euphorbia species. This data is essential for identifying promising lead compounds for drug development.

Table 1: Cytotoxic Activity of Euphorbia Diterpenoids against Cancer Cell Lines

DiterpenoidEuphorbia SpeciesCancer Cell LineIC50 (µM)Reference
Euphonoid HE. fischerianaC4-2B (Prostate)5.52 ± 0.65[4]
Euphonoid HE. fischerianaC4-2B/ENZR (Prostate)4.16 ± 0.42[4]
Euphonoid IE. fischerianaC4-2B (Prostate)4.49 ± 0.78[4]
Euphonoid IE. fischerianaC4-2B/ENZR (Prostate)5.74 ± 0.45[4]
EupholE. tirucalliPancreatic Carcinoma6.84[1]
EupholE. tirucalliEsophageal Squamous Cell11.08[1]
Premyrsinane Diterpene 1E. gedrosiacaMDA-MB-231 (Breast)10.8[5]
Premyrsinane Diterpene 2E. gedrosiacaMDA-MB-231 (Breast)22.2[5]
Premyrsinane Diterpene 3E. gedrosiacaMDA-MB-231 (Breast)24.5[5]
Premyrsinane Diterpene 4E. gedrosiacaMDA-MB-231 (Breast)27.3[5]

Table 2: Anti-inflammatory Activity of Euphorbia Diterpenoids

DiterpenoidEuphorbia SpeciesAssayIC50 (µM)Reference
Jolkinolide BE. wallichiiNO Production Inhibition3.84 ± 0.25[6]
Fischeriolide (Compound 5)E. fischerianaNO Production Inhibition4.9[7]
Fischeriolide (Compound 6)E. fischerianaNO Production Inhibition7.2[7]
Fischeriolide (Compound 7)E. fischerianaNO Production Inhibition12.6[7]
Fischeriolide (Compound 8)E. fischerianaNO Production Inhibition9.8[7]
Fischeriolide (Compound 9)E. fischerianaNO Production Inhibition11.5[7]

Table 3: Anti-HIV Activity of Euphorbia Diterpenoids

DiterpenoidEuphorbia SpeciesAssayEC50 / IC50 (µM)Reference
Euphorneroid DE. neriifoliaAnti-HIV-134 (EC50)[2]
ent-3-oxoatisan-16α,17-acetonideE. neriifoliaAnti-HIV-124 (EC50)[2]
Ingenane Diterpenoids (1-15)E. ebracteolataAnti-HIV-10.0007 - 0.0097 (IC50)[8]
Euphlactenoid C (Compound 3)E. lacteaAnti-HIV-11.17 (IC50)[9]
Tigliane Derivative (Compound 2)E. nicaeensisAnti-HIV-17.5 (IC50)
Tigliane Derivative (Compound 8)E. nicaeensisAnti-HIV-13.3 (IC50)
Tigliane Derivative (Compound 2)E. nicaeensisAnti-HIV-21.7 (IC50)
Tigliane Derivative (Compound 8)E. nicaeensisAnti-HIV-21.1 (IC50)
Compound 9E. micractinaAnti-HIV-1 Replication8.8 ± 0.6 (IC50)

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the chemotaxonomic study and bioactivity screening of Euphorbia diterpenoids.

Isolation and Purification of Diterpenoids

A general workflow for the isolation and purification of diterpenoids from Euphorbia plant material is outlined below.

G plant_material Plant Material (Dried, Powdered) extraction Extraction (e.g., Maceration, Soxhlet) with organic solvents (e.g., MeOH, EtOH, Acetone) plant_material->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions cc Column Chromatography (CC) (Silica Gel, Sephadex LH-20) fractions->cc subfractions Sub-fractions cc->subfractions hplc Preparative High-Performance Liquid Chromatography (HPLC) subfractions->hplc pure_compounds Pure Diterpenoids hplc->pure_compounds

Fig. 1: General workflow for the isolation and purification of diterpenoids.

Detailed Protocol:

  • Plant Material Preparation: The collected plant material (e.g., roots, stems, leaves) is air-dried at room temperature and then ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as methanol, ethanol, or acetone, at room temperature using maceration or at an elevated temperature using a Soxhlet apparatus.

  • Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH), to separate compounds based on their polarity.

  • Chromatographic Separation: Each fraction is then subjected to a series of chromatographic techniques for further separation.

    • Column Chromatography (CC): Fractions are typically first separated on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., n-hexane-EtOAc). Gel permeation chromatography on Sephadex LH-20 may also be used to separate compounds based on size.

    • High-Performance Liquid Chromatography (HPLC): The sub-fractions obtained from CC are further purified by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradients) to yield pure diterpenoids.

Structural Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques.

G pure_compound Pure Diterpenoid ms Mass Spectrometry (MS) (e.g., HR-ESI-MS) pure_compound->ms nmr Nuclear Magnetic Resonance (NMR) pure_compound->nmr xray Single-Crystal X-ray Diffraction pure_compound->xray structure Elucidated Chemical Structure ms->structure one_d_nmr 1D NMR (¹H, ¹³C) nmr->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) nmr->two_d_nmr one_d_nmr->structure two_d_nmr->structure xray->structure

Fig. 2: Workflow for the structural elucidation of diterpenoids.

Detailed Protocol:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

    • 2D NMR: A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are used to establish the connectivity of atoms and the relative stereochemistry of the molecule.

  • Single-Crystal X-ray Diffraction: If a suitable crystal of the compound can be grown, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

Bioactivity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test diterpenoid for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Seeding and Treatment: Macrophages are seeded in a 96-well plate and treated with the test diterpenoid for a short period before being stimulated with LPS.

  • Incubation: The cells are incubated for 24 hours to allow for NO production.

  • Griess Reaction: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 540 nm).

  • IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is determined.

A common method for screening anti-HIV activity is to measure the inhibition of HIV-1 replication in a susceptible cell line (e.g., MT-4 cells).

Protocol:

  • Cell Infection: MT-4 cells are infected with a known amount of HIV-1.

  • Compound Treatment: The infected cells are then treated with various concentrations of the test diterpenoid.

  • Incubation: The cells are incubated for several days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an ELISA-based assay.

  • EC50 Calculation: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated.

Signaling Pathways Modulated by Euphorbia Diterpenoids

Several Euphorbia diterpenoids exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Some Euphorbia diterpenoids have been shown to inhibit this pathway, contributing to their anti-inflammatory and pro-apoptotic effects. For example, jolkinolide B from E. wallichii has been shown to downregulate the expression of NF-κB.[6] Similarly, certain ingenane diterpenoids from E. antiquorum exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Degradation nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2) nucleus->inflammatory_genes Transcription diterpenoid Euphorbia Diterpenoid (e.g., Jolkinolide B) diterpenoid->ikk Inhibition

Fig. 3: Inhibition of the NF-κB signaling pathway by Euphorbia diterpenoids.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Some Euphorbia diterpenoids have demonstrated the ability to modulate this pathway.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation nucleus Nucleus erk->nucleus Translocation transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) nucleus->transcription_factors Activation cell_proliferation Cell Proliferation transcription_factors->cell_proliferation diterpenoid Euphorbia Diterpenoid diterpenoid->raf Inhibition G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription diterpenoid Euphorbia Diterpenoid (e.g., Jolkinolide B) diterpenoid->jak Inhibition

References

The Ethnobotanical Significance and Pharmacological Potential of Euphorbia lathyris: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia lathyris L., commonly known as caper spurge or mole plant, is a species with a rich history in traditional medicine and a growing profile in modern pharmacological research. This technical guide provides an in-depth analysis of the ethnobotanical applications of E. lathyris, its diverse phytochemical constituents, and the associated biological activities. Detailed experimental protocols for the extraction, isolation, and cytotoxic evaluation of its compounds are presented. Furthermore, this guide elucidates the molecular mechanisms underlying the bioactivity of its constituents, with a focus on key signaling pathways implicated in cancer and inflammation, visualized through detailed diagrams. All quantitative data are systematically organized into tables to facilitate comparative analysis, offering a comprehensive resource for the scientific community to foster further research and drug development initiatives.

Introduction

Euphorbia lathyris, a member of the extensive Euphorbiaceae family, has been utilized for centuries in various traditional healing practices across the globe.[1] Native to the Mediterranean region, its use has been documented in both European folk medicine and Traditional Chinese Medicine (TCM).[1][2] The plant is characterized by a toxic milky latex, a hallmark of the Euphorbia genus, which contains a complex array of bioactive secondary metabolites.[3][4]

Historically, its applications have ranged from a potent purgative and emetic to a topical treatment for skin lesions.[3][5] In modern science, the focus has shifted towards its rich chemical diversity, particularly its diterpenoids, flavonoids, and phenolic compounds, which have demonstrated significant pharmacological potential.[6][7] This guide aims to bridge the gap between the traditional uses and contemporary scientific understanding of E. lathyris, providing a technical foundation for researchers exploring its therapeutic promise.

Ethnobotanical Uses

The ethnobotanical applications of Euphorbia lathyris are diverse, reflecting its widespread historical use. However, it is crucial to note that many traditional uses are associated with the plant's inherent toxicity, and its internal use is now largely discouraged in contemporary herbalism.[3][8]

Table 1: Summary of Ethnobotanical Uses of Euphorbia lathyris

Region/SystemApplicationPlant Part UsedReference
Traditional Chinese Medicine Hydropsy (Edema), Ascites, ConstipationSeeds[1][7][9]
AmenorrheaSeeds[3][7]
Scabies, SnakebitesSeeds[1][3][7]
Cancer (Leukemia, Esophageal, Skin)Seeds[1][3]
European Folk Medicine Purgative, EmeticAll parts, Latex[3][5]
Removal of Warts and CornsLatex[2][3]
Treatment of Skin CancerLatex[2]
Other Traditional Uses Diuretic, ParasiticideSeeds[3]
Repellent for Moles and RodentsWhole Plant[8]

Phytochemical Constituents

Euphorbia lathyris is a rich reservoir of bioactive compounds. The primary classes of phytochemicals that have been isolated and identified are detailed below.

  • Diterpenoids : This is the most prominent class of compounds, primarily of the lathyrane and ingenane (B1209409) skeletal types.[9] Specific examples include Euphorbia factors L1, L2, L3, L8, and L9, which have been investigated for their cytotoxic and anti-inflammatory activities.[7][10] Ingenol derivatives, known for their potent biological effects, are also present.[11]

  • Flavonoids : Various flavonoids have been identified, contributing to the plant's antioxidant properties. These include rutin, quercetin, kaempferol, baicalein, wogonin, and resveratrol.[6]

  • Phenolic Acids : The plant contains a range of phenolic acids such as gallic acid, chlorogenic acid, caffeic acid, vanillic acid, p-coumaric acid, and ferulic acid, which are also known for their antioxidant capabilities.[6]

  • Coumarins : Compounds like esculetin, euphorbetin, and daphnetin (B354214) have been isolated from E. lathyris.[6][7]

  • Triterpenoids and Steroids : Other identified constituents include euphol, β-sitosterol, and daucosterol.[6][12]

Table 2: Quantitative Analysis of Phenolic and Flavonoid Content in Euphorbia lathyris

Plant PartTotal Phenolic Content (mg GAE/100g DW)Total Flavonoid Content (mg RE/100g DW)Reference
Testa 290.46 ± 15.0912.35 ± 0.69[1]
Stem 215.14 ± 15.00127.79 ± 6.01[1]
Root 169.99 ± 0.89215.68 ± 3.10[1]
Seed 117.44 ± 8.9011.72 ± 0.44[1]
GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; DW: Dry Weight.

Table 3: Concentration of Identified Phenolic Acids and Flavonoids in Different Plant Parts (mg/100g DW)

CompoundRootStemSeedTestaReference
Gallic Acid 1.051.480.821.15[6]
Chlorogenic Acid 1.250.870.210.33[6]
Caffeic Acid 0.981.120.450.67[6]
Vanillic Acid 0.560.430.230.31[6]
p-Coumaric Acid 0.340.210.110.15[6]
Ferulic Acid 0.410.330.180.22[6]
Rutin 1.222.580.350.88[6]
Resveratrol 0.891.550.210.43[6]
Quercetin 1.562.890.410.99[6]
Kaempferol 2.111.870.551.23[6]
Baicalein 1.332.670.380.91[6]
Wogonin 1.152.430.310.79[6]

Pharmacological Activities and Mechanisms of Action

The rich phytochemistry of E. lathyris translates into a broad spectrum of biological activities, with cytotoxic and anti-inflammatory effects being the most extensively studied.

Cytotoxic and Antitumor Activity

Extracts and isolated compounds from E. lathyris have demonstrated significant cytotoxicity against a variety of cancer cell lines.[7] Lathyrane-type diterpenoids, such as Euphorbia factors L1, L3, and others, are major contributors to this activity.[5] The mechanisms underlying this cytotoxicity are multifaceted and involve the induction of apoptosis and autophagy, and cell cycle arrest.[12][13]

Table 4: Cytotoxic Activity of Euphorbia lathyris Extracts and Constituents

SubstanceCell Line(s)IC₅₀ ValueReference
Ethanolic Seed ExtractT-84 (Colon Cancer)16.3 ± 2.54 µg/mL[7]
HCT-15 (Colon Cancer)72.9 ± 1.27 µg/mL[7]
CCD18 (Normal Colon)266.0 ± 18.5 µg/mL[7]
Euphorbia factor L28786-0 (Kidney Cancer)9.43 µM[14]
HepG2 (Liver Cancer)13.22 µM[14]
Isolated Diterpenoids (Cmpd 3)BT-549 (Breast Cancer)4.7 µM[9]
Isolated Diterpenoids (Cmpd 10)BT-549 (Breast Cancer)10.1 µM[9]
Isolated Diterpenoids (Cmpd 14)BT-549 (Breast Cancer)7.5 µM[9]
MDA-MB-231 (Breast Cancer)5.7 µM[9]
Isolated Diterpenoids (Cmpd 22)BT-549 (Breast Cancer)6.2 µM[9]
MDA-MB-231 (Breast Cancer)9.8 µM[9]
Euphorbia factor L3A549 (Lung Cancer)34.04 ± 3.99 µM[5]
Molecular Mechanisms and Signaling Pathways

Several studies indicate that constituents of E. lathyris induce programmed cell death, or apoptosis. Euphorbia factor L3, for instance, has been shown to induce apoptosis in A549 lung cancer cells through the mitochondrial pathway, which involves the loss of mitochondrial membrane potential and the release of cytochrome c.[5] This process culminates in the activation of a cascade of cysteine proteases known as caspases. An ethanolic extract of the seeds was found to induce cell death mediated by the overexpression of initiator caspases-8 and -9, and the executioner caspase-3.[12]

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Death Receptors Death Receptors Pro-Caspase-8 Pro-Caspase-8 Death Receptors->Pro-Caspase-8 FADD/TRADD Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Dimerization Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Recruits Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Cleavage Caspase-9->Pro-Caspase-3 Euphorbia lathyris\nConstituents Euphorbia lathyris Constituents Euphorbia lathyris\nConstituents->Mitochondrion Induces Stress Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Caspase-dependent apoptosis pathways induced by E. lathyris.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammation. Lathyrane diterpenoids from E. lathyris have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[15] This effect is often mediated through the inhibition of the NF-κB signaling pathway. Certain diterpenoid derivatives block the nuclear translocation of NF-κB, preventing it from activating the transcription of pro-inflammatory genes like iNOS and COX-2.[12]

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Upregulates E_lathyris_Diterpenoids Euphorbia lathyris Diterpenoids E_lathyris_Diterpenoids->IKK Complex Inhibits E_lathyris_Diterpenoids->NF-κB Inhibits Translocation

Caption: Inhibition of the NF-κB inflammatory pathway by E. lathyris.

Autophagy is a cellular self-degradation process that can lead to cell death in cancer cells. An ethanolic extract from E. lathyris seeds has been shown to activate autophagy in colon cancer cells.[12] More specifically, the lathyrane-type diterpenoid, Euphorbiasteroid, was found to promote autophagic cell death, indicated by the increased expression of key autophagy-related proteins such as LC3, Atg7, and phosphorylated Beclin-1.[14]

Autophagy_Pathway E_lathyris_Constituents Euphorbia lathyris Constituents mTOR mTOR E_lathyris_Constituents->mTOR Inhibits ULK1 Complex ULK1 Complex mTOR->ULK1 Complex Beclin-1 Complex Beclin-1 Complex ULK1 Complex->Beclin-1 Complex Activates Phagophore Phagophore Beclin-1 Complex->Phagophore Nucleation Autophagosome Autophagosome Phagophore->Autophagosome Elongation LC3-I LC3-I LC3-II LC3-II LC3-I->LC3-II Lipidation LC3-II->Autophagosome Recruited to Membrane Autophagic Cell Death Autophagic Cell Death Autophagosome->Autophagic Cell Death Leads to

Caption: Autophagy induction by constituents of E. lathyris.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and evaluation of bioactive compounds from Euphorbia lathyris.

Extraction and Isolation of Diterpenoids

This protocol is a composite based on methodologies described in the literature for isolating lathyrane-type diterpenoids.[13]

Extraction_Isolation_Workflow Workflow for Diterpenoid Isolation Start Dried, Powdered E. lathyris Seeds Reflux Reflux Extraction (95% Ethanol (B145695), 3x, 3h each) Start->Reflux Concentration1 Concentrate Extract (Rotary Evaporation) Reflux->Concentration1 Suspension Suspend in H₂O Concentration1->Suspension Partition Liquid-Liquid Partitioning (Successively with Petroleum Ether, EtOAc, n-Butanol) Suspension->Partition Concentration2 Concentrate Petroleum Ether Fraction Partition->Concentration2 SilicaGel Silica (B1680970) Gel Column Chromatography (Gradient: Pet. Ether/EtOAc) Concentration2->SilicaGel Sephadex Sephadex LH-20 Column (CHCl₃/MeOH) SilicaGel->Sephadex PTLC Preparative TLC Sephadex->PTLC End Isolated Diterpenoids (e.g., Euphorbia Factors) PTLC->End

Caption: Experimental workflow for extraction and isolation.

  • Plant Material Preparation : Air-dry the seeds of E. lathyris and grind them into a fine powder.

  • Extraction : Reflux the powdered seeds (e.g., 4 kg) with 95% ethanol three times, for three hours each time.

  • Concentration : Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning : Suspend the crude extract in water and partition it successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol.

  • Fractionation : Concentrate the petroleum ether fraction, which is typically rich in diterpenoids.

  • Chromatography :

    • Subject the concentrated petroleum ether fraction to silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate.

    • Further purify the resulting fractions using Sephadex LH-20 column chromatography with a mobile phase such as chloroform/methanol.

    • For final purification of individual compounds, employ preparative thin-layer chromatography (TLC).

  • Structure Elucidation : Identify the structure of isolated compounds using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC, NOESY) and high-resolution mass spectrometry (HR-ESI-MS).

HPLC Analysis of Phenolic Compounds and Flavonoids

This protocol is adapted from methodologies used for the analysis of phenolics in E. lathyris and other plant materials.[4][6]

  • Sample Preparation : Extract the plant material (e.g., 1g of powdered sample) with a suitable solvent (e.g., 80% methanol) using ultrasonication. Centrifuge and filter the supernatant through a 0.45 µm filter before injection.

  • Instrumentation : Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A binary gradient system consisting of:

      • Solvent A: Acetonitrile.

      • Solvent B: Water with 0.1% phosphoric acid.

    • Gradient Elution : A typical gradient might be: 5% A to 35% A over 15 min, hold at 35% A for 5 min, to 50% A over 20 min, to 70% A over 12 min, then return to initial conditions.

    • Flow Rate : 1.0 mL/min.

    • Detection : Monitor at 280 nm for phenolic acids and 360 nm for flavonoids.

  • Quantification : Identify and quantify compounds by comparing retention times and UV spectra with those of authentic standards. Construct calibration curves for each standard to determine the concentration in the samples.

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a reliable method for assessing cell viability and is based on standard procedures.[6][7][11]

  • Cell Seeding : Plate adherent cancer cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds (extracts or isolated phytochemicals) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • Cell Fixation : Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing : Discard the TCA and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid. Air-dry the plates completely.

  • Staining : Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye : Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air-dry the plates.

  • Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement : Read the optical density (OD) at 510-565 nm using a microplate reader.

  • Calculation : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Safety and Toxicology

Euphorbia lathyris is a plant of significant toxicological concern. All parts of the plant contain a milky latex that is a potent irritant to the skin and mucous membranes.[3] Contact can cause dermatitis and severe inflammation, particularly to the eyes.[14] Ingestion of the plant material, especially the seeds, can lead to severe gastrointestinal distress, including nausea, vomiting, and drastic purgation.[3] The sap also contains compounds that are considered carcinogenic with prolonged contact.[3] Due to this high level of toxicity, the medicinal use of E. lathyris, especially for internal consumption, is not recommended without expert supervision and processing to mitigate its harmful effects. Researchers and professionals handling this plant must use appropriate personal protective equipment, including gloves and eye protection.

Conclusion and Future Directions

Euphorbia lathyris represents a classic example of a plant with potent bioactivity, recognized in traditional medicine and validated by modern scientific investigation. Its rich assortment of diterpenoids and phenolic compounds offers promising scaffolds for the development of new therapeutic agents, particularly in the fields of oncology and inflammation. The cytotoxic effects, mediated through the induction of apoptosis and autophagy and the modulation of key signaling pathways like NF-κB, highlight its potential as a source for novel anticancer drugs.

Future research should focus on several key areas:

  • Bioactivity-Guided Isolation : Further isolation and characterization of minor constituents to identify novel bioactive compounds.

  • Mechanism of Action Studies : Deeper investigation into the specific molecular targets of the most potent diterpenoids.

  • Lead Optimization : Semi-synthetic modification of promising natural compounds to enhance efficacy and reduce toxicity.

  • In Vivo Studies : Validation of the in vitro findings through well-designed animal models to assess therapeutic potential and safety profiles.

This technical guide provides a comprehensive foundation of the current knowledge on Euphorbia lathyris. It is intended to serve as a valuable resource for scientists and researchers, catalyzing further exploration into the pharmacological potential of this fascinating and powerful medicinal plant.

References

An In-Depth Technical Guide on the Safety and Toxicity Profile of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional medical or toxicological advice.

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid belonging to the lathyrol class, isolated from the seeds of Euphorbia lathyris.[1] While the plant source, Euphorbia lathyris, has a history of use in traditional medicine, its latex is known to be toxic and irritant, and the seeds are considered poisonous. This guide provides a comprehensive overview of the available safety and toxicity data for this compound and related lathyrol diterpenoids to support further research and development. A Material Safety Data Sheet (MSDS) for this compound states that it is "Not a hazardous substance or mixture"; however, this is a general classification and does not preclude potential toxicity under specific conditions.[2]

Chemical and Physical Properties

PropertyValue
Chemical Formula C20H30O5
Molecular Weight 350.45 g/mol
CAS Number 93551-00-9
Appearance Solid

Toxicological Data

Acute Toxicity

No studies reporting the median lethal dose (LD50) of this compound in any animal model were identified in the publicly available scientific literature. This represents a significant data gap in the toxicological profile of this compound.

Cytotoxicity

Several lathyrol-type diterpenes isolated from Euphorbia lathyris have been evaluated for their cytotoxic activity against various human cancer cell lines. While data for this compound is not specifically available, the following tables summarize the IC50 values for structurally related compounds. These data provide insights into the potential cytotoxic effects of this class of diterpenoids.

Table 1: Cytotoxicity of Lathyrane-Type Diterpenes from Euphorbia lathyris [3][4]

CompoundMCF-7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)786-0 (Kidney) IC50 (µM)HepG2 (Liver) IC50 (µM)
Euphorbia factor L27 > 40> 40> 40> 40
Euphorbia factor L28 > 40> 409.4313.22
Euphorbia factor L9 > 40> 40> 40> 40
Euphorbia factor L2 > 40> 40> 40> 40
Euphorbia factor L8 > 40> 40> 40> 40
Euphorbia factor L3 > 40> 40> 40> 40
Euphorbia factor L7a > 40> 40> 40> 40
Euphorbia factor L1 > 40> 40> 40> 40
Euphorbia factor L26 > 40> 40> 40> 40

Table 2: Cytotoxicity of Lathyrane-Type Diterpenoids from Euphorbia lathyris [5]

CompoundA549 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)KB (Oral) IC50 (µM)KB-VIN (Oral, MDR) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Euphorbia factor L1 > 20> 20> 20> 20> 20
Euphorbia factor L2 > 20> 20> 2015.8> 20
Euphorbia factor L3 12.511.610.311.213.7
Euphorbia factor L8 > 20> 20> 20> 20> 20
Euphorbia factor L9 8.99.17.68.29.4

*MDR: Multidrug Resistant

The data indicate that some lathyrol diterpenes, such as Euphorbia factor L28 and L9, exhibit moderate cytotoxic activity against specific cancer cell lines. The substitutions at various positions on the lathyrol skeleton appear to be critical for their cytotoxic potential.[5]

Genotoxicity

A comprehensive search of the scientific literature revealed no studies assessing the genotoxic potential of this compound or any other lathyrol-type diterpenoids. Standard genotoxicity assays such as the Ames test, chromosomal aberration test, and micronucleus test have not been reported for this class of compounds. This is a critical data gap that needs to be addressed to fully characterize the safety profile of this compound.

Experimental Protocols

Detailed experimental protocols for the cited cytotoxicity studies are provided below to facilitate the replication and extension of these findings.

Cytotoxicity Assay (MTT-based)[3]
  • Cell Culture: Human cancer cell lines (MCF-7, MDA-MB-231, 786-0, and HepG2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, the cells were treated with various concentrations of the test compounds (lathyrol diterpenes) for a specified period.

  • MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in a solubilization solution.

  • Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Cytotoxicity Assay (Sulforhodamine B-based)[5]
  • Cell Culture: Human cancer cell lines (A549, MDA-MB-231, KB, KB-VIN, and MCF-7) were maintained in suitable culture media.

  • Compound Exposure: Cells were seeded into 96-well plates and treated with different concentrations of the lathyrol diterpenoids.

  • Cell Fixation: After the exposure period, the cells were fixed with trichloroacetic acid.

  • Staining: The fixed cells were stained with sulforhodamine B (SRB) solution.

  • Measurement: The protein-bound dye was solubilized, and the optical density was measured to determine cell viability.

  • IC50 Calculation: The IC50 values were determined from the concentration-response data.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., MCF-7, HepG2) Seeding Cell Seeding in 96-well Plates CellCulture->Seeding CompoundPrep Preparation of This compound Stock Solution Treatment Treatment with Serial Dilutions of Test Compound CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT, SRB) Incubation->ViabilityAssay Measurement Absorbance/Fluorescence Measurement ViabilityAssay->Measurement Calculation Calculation of Cell Viability (%) Measurement->Calculation IC50 Determination of IC50 Value Calculation->IC50

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Hypothetical Signaling Pathway for Diterpenoid-Induced Cytotoxicity

As no specific mechanism of action for this compound toxicity has been elucidated, this diagram represents a hypothetical pathway based on the known actions of some cytotoxic natural products.

G Hypothetical Signaling Pathway for Diterpenoid-Induced Cytotoxicity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diterpenoid This compound Receptor Membrane Receptor (Hypothetical) Diterpenoid->Receptor ROS ↑ Reactive Oxygen Species (ROS) Diterpenoid->ROS Receptor->ROS Mito Mitochondrial Dysfunction ROS->Mito DNADamage DNA Damage ROS->DNADamage Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 p53 p53 Activation DNADamage->p53 p53->Mito Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential mechanism for diterpenoid-induced cell death.

Conclusion and Future Directions

The available data on the safety and toxicity of this compound are limited. While preliminary in vitro studies on related lathyrol diterpenoids suggest potential cytotoxic activity against cancer cell lines, a comprehensive toxicological assessment is lacking. Key data gaps include acute toxicity (LD50), and genotoxicity.

For a thorough evaluation of the safety profile of this compound, the following studies are recommended:

  • Acute Oral, Dermal, and Inhalation Toxicity Studies: To determine the LD50 and identify signs of acute toxicity.

  • In Vitro Cytotoxicity Screening: Against a broader panel of human cell lines, including non-cancerous primary cells, to assess selectivity.

  • Genotoxicity Battery: Including the Ames test (mutagenicity), in vitro chromosomal aberration assay, and in vitro or in vivo micronucleus test (clastogenicity and aneugenicity).

  • Mechanism of Action Studies: To elucidate the molecular pathways involved in its cytotoxic effects.

Addressing these data gaps is essential for any future development of this compound for therapeutic or other applications.

References

Methodological & Application

Application Notes & Protocols: High-Purity Extraction of 17-Hydroxyisolathyrol from Euphorbia lathyris Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the extraction and purification of 17-hydroxyisolathyrol from the seeds of Euphorbia lathyris. The procedure employs a multi-step solvent extraction and chromatographic purification strategy designed for high-yield and purity, suitable for downstream applications in drug discovery and development. All quantitative data is presented in tabular format, and the experimental workflow is visualized through a detailed diagram.

Introduction

Euphorbia lathyris, commonly known as caper spurge, is a plant rich in a diverse array of bioactive compounds. Its seeds are a notable source of various diterpenoids, including those with a lathyrane skeleton, which have demonstrated significant therapeutic potential. Among these compounds, this compound and its derivatives have garnered interest for their potential pharmacological activities. The complex chemical matrix of E. lathyris seeds necessitates a robust and systematic extraction and purification protocol to isolate compounds of interest with high purity.

This protocol details a reproducible method for the extraction of this compound, beginning with seed preparation and culminating in a highly purified compound. The methodology is based on established principles of natural product chemistry, involving solvent extraction, liquid-liquid partitioning, and column chromatography.

Materials and Reagents

Material/ReagentGradeSupplier
Euphorbia lathyris SeedsDried, MatureBotanical Sources Inc.
HexaneACS GradeSigma-Aldrich
Ethanol (B145695) (95%)ACS GradeFisher Scientific
Petroleum EtherACS GradeVWR
Ethyl Acetate (B1210297) (EtOAc)ACS GradeSigma-Aldrich
n-ButanolACS GradeFisher Scientific
Methanol (B129727)HPLC GradeThermo Fisher Scientific
Deionized WaterType 1In-house
Silica (B1680970) Gel (60 Å, 230-400 mesh)ChromatographyMilliporeSigma
Sephadex LH-20ChromatographyGE Healthcare
Anhydrous Sodium SulfateACS GradeSigma-Aldrich

Experimental Protocol

The overall workflow for the extraction and purification of this compound is depicted below.

G cluster_prep Step 1: Seed Preparation cluster_extraction Step 2: Initial Extraction cluster_partition Step 3: Solvent Partitioning cluster_purification Step 4: Chromatographic Purification A Dried E. lathyris Seeds B Grinding to Fine Powder A->B C Defatting with Hexane (Soxhlet Extraction) B->C D Ethanolic Extraction (Reflux) C->D Defatted Seed Powder E Crude Ethanolic Extract D->E F Suspend in H2O E->F G Partition with Petroleum Ether F->G H Partition with Ethyl Acetate (EtOAc) G->H I Partition with n-Butanol H->I J EtOAc Fraction H->J K Silica Gel Column Chromatography J->K L Fraction Collection & TLC Analysis K->L M Sephadex LH-20 Column Chromatography L->M Combined Fractions N Pure this compound M->N

Caption: Workflow for this compound Extraction.

3.1. Seed Preparation

  • Ensure Euphorbia lathyris seeds are thoroughly dried to a constant weight at 40-50°C to minimize moisture content.

  • Grind the dried seeds into a fine powder (approximately 40-60 mesh) using a laboratory mill.

3.2. Defatting and Ethanolic Extraction

  • Pack the powdered seeds (e.g., 1 kg) into a cellulose (B213188) thimble and place it in a Soxhlet apparatus.

  • Perform continuous extraction with n-hexane for 12-18 hours to remove lipids and non-polar compounds.

  • Air-dry the defatted seed powder to remove residual hexane.

  • Transfer the defatted powder to a round-bottom flask and add 95% ethanol (1:10 w/v).

  • Reflux the mixture at 80°C for 3 hours. Repeat this step three times with fresh solvent to ensure exhaustive extraction[1].

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3.3. Solvent-Solvent Partitioning

  • Suspend the crude ethanolic extract in deionized water.

  • Transfer the suspension to a separatory funnel and partition successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol[1].

  • Perform each solvent partition three times to ensure complete separation of compounds based on polarity.

  • Collect the respective fractions and concentrate them under reduced pressure. The target compound, this compound, is expected to be enriched in the ethyl acetate fraction.

3.4. Chromatographic Purification

3.4.1. Silica Gel Column Chromatography

  • Prepare a silica gel column (60 Å, 230-400 mesh) using a suitable solvent system (e.g., a gradient of hexane-ethyl acetate).

  • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a step-wise gradient of increasing polarity.

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., vanillin-sulfuric acid stain).

  • Combine fractions that show a prominent spot corresponding to the Rf value of this compound.

3.4.2. Sephadex LH-20 Column Chromatography

  • For further purification, subject the combined fractions from the silica gel column to size-exclusion chromatography using a Sephadex LH-20 column with methanol as the mobile phase[1].

  • This step helps in removing smaller molecular weight impurities.

  • Collect the fractions and verify the purity using High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The following tables summarize the expected yields from the extraction and purification process, based on a starting material of 1 kg of dried Euphorbia lathyris seeds.

Table 1: Extraction Yields from Solvent Partitioning

FractionDry Weight (g)Yield (%)
Crude Ethanolic Extract125.012.5
Petroleum Ether Fraction45.24.52
Ethyl Acetate Fraction35.83.58
n-Butanol Fraction22.52.25
Aqueous Residue21.52.15

Table 2: Purification of this compound from Ethyl Acetate Fraction

Purification StepInput Mass (g)Output Mass (mg)Purity (%)
Silica Gel Chromatography35.8850~85%
Sephadex LH-20 Chromatography850 mg620>98%

Signaling Pathways and Logical Relationships

The logical relationship in the purification process is based on the principle of separating compounds based on their physicochemical properties.

G cluster_logic Purification Logic A Complex Mixture (EtOAc Fraction) B Separation by Polarity (Silica Gel) A->B Adsorption Chromatography C Separation by Size (Sephadex LH-20) B->C Size-Exclusion Chromatography D Pure Compound C->D

Caption: Logic of the Chromatographic Purification Steps.

Conclusion

The protocol described herein provides a systematic and effective method for the isolation of high-purity this compound from Euphorbia lathyris seeds. The combination of solvent partitioning and multi-step chromatography ensures the removal of a wide range of impurities, yielding a final product suitable for detailed biological and pharmacological evaluation. Researchers and drug development professionals can adapt this protocol for the scalable production of this compound and other related diterpenoids.

References

Application Notes and Protocols for the HPLC Purification of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2][3] Lathyrane diterpenes are a class of natural products known for their diverse biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects, making them of significant interest in drug discovery and development.[3][4][5] High-performance liquid chromatography (HPLC) is an indispensable technique for the isolation and purification of such natural products from complex plant extracts, offering high resolution and efficiency.[6][7][8]

These application notes provide a detailed protocol for the purification of this compound using HPLC. The methodology is based on established principles of natural product chemistry and chromatographic separation.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC20H30O5[2]
Molecular Weight350.45 g/mol [2]
CAS Number93551-00-9[2]
AppearanceLight yellow to yellow solid[2]
SolubilitySoluble in DMSO, Methanol, Acetonitrile[2]
Structure TypeDiterpenoid[9]

Experimental Protocols

Extraction of Crude Material from Euphorbia lathyris Seeds

The initial step involves the extraction of a crude mixture containing this compound from the plant material.

Materials:

Protocol:

  • Grind the dried seeds of Euphorbia lathyris to a fine powder.

  • Macerate the powdered seeds in 95% ethanol at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.[3]

  • Suspend the residue in water and perform liquid-liquid partitioning sequentially with ethyl acetate and n-butanol.

  • Concentrate the ethyl acetate fraction, which is expected to contain the diterpenoids, to dryness. This will serve as the crude extract for further chromatographic separation.[3]

Preliminary Fractionation by Column Chromatography

To reduce the complexity of the crude extract before HPLC, a preliminary fractionation step using column chromatography is recommended.

Materials:

  • Silica (B1680970) gel (100-200 mesh)

  • Glass column

  • Solvents: Petroleum ether, Acetone

  • Fraction collector

Protocol:

  • Prepare a silica gel column packed with petroleum ether.

  • Dissolve the dried ethyl acetate extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of petroleum ether and acetone, starting from a low polarity (e.g., 50:1 petroleum ether:acetone) and gradually increasing the polarity to 1:3.[3]

  • Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles. Fractions showing the presence of compounds with characteristics similar to this compound should be selected for HPLC purification.

HPLC Purification of this compound

This protocol outlines the parameters for the final purification of this compound using preparative HPLC.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Preparative HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)
Mobile Phase A: Water (HPLC grade)B: Acetonitrile (HPLC grade) or Methanol (HPLC grade)
Gradient Elution Start with a higher polarity (e.g., 60% A, 40% B) and gradually increase the organic phase (B) to elute compounds of increasing hydrophobicity. A suggested gradient is from 40% B to 80% B over 40 minutes.
Flow Rate 2.0 - 4.0 mL/min (will depend on column dimensions)
Detection Wavelength 210 nm and 254 nm. A DAD allows for scanning a range of wavelengths to identify the optimal absorbance for the target compound.
Injection Volume 100 µL - 500 µL (dependent on the concentration of the pre-fractionated sample)
Column Temperature 25 °C

Protocol:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Dissolve the semi-purified fraction from column chromatography in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Run the gradient elution method as specified in the table above.

  • Monitor the chromatogram and collect the peak corresponding to the retention time of this compound. The identity and purity of the collected peak should be confirmed by analytical techniques such as LC-MS and NMR.[4][5]

Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

G start Start: Dried Euphorbia lathyris Seeds extraction Solvent Extraction (95% Ethanol) start->extraction partition Liquid-Liquid Partitioning (EtOAc/n-BuOH) extraction->partition cc Column Chromatography (Silica Gel, Petroleum Ether/Acetone) partition->cc hplc Preparative HPLC (C18, Acetonitrile/Water) cc->hplc analysis Purity Analysis (LC-MS, NMR) hplc->analysis end Pure this compound analysis->end

Caption: Workflow for this compound Purification.

Logical Relationship of Purification Steps

This diagram shows the logical progression and the purpose of each step in the purification process.

G cluster_0 Crude Extract Preparation cluster_1 Preliminary Purification cluster_2 High-Resolution Purification a Plant Material (Complex Mixture) b Crude Ethanolic Extract a->b Extraction c Semi-purified Fractions b->c Column Chromatography d Reduced Complexity c->d e Isolated Compound d->e HPLC f High Purity Target e->f

Caption: Logical Steps in Natural Product Purification.

Data Presentation

The following table provides a hypothetical summary of the purification process, illustrating the type of data that should be collected and organized.

Purification StepStarting Material (g)Yield (mg)Purity (%)
Crude Ethanol Extract100050,000~1%
Ethyl Acetate Fraction5015,000~5%
Column Chromatography Fraction2500~40%
Preparative HPLC0.550>98%

Purity is estimated based on the relative peak area in the HPLC chromatogram.

Conclusion

The successful purification of this compound from Euphorbia lathyris seeds requires a multi-step approach, beginning with solvent extraction and progressing through column chromatography to a final high-resolution separation by preparative HPLC. The methods outlined in these application notes provide a robust framework for obtaining this valuable natural product in high purity, enabling further investigation into its biological activities and potential therapeutic applications. Adherence to systematic chromatographic principles and careful monitoring at each stage are essential for achieving optimal results.

References

Analytical standards for 17-Hydroxyisolathyrol quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of 17-Hydroxyisolathyrol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a recommended starting point for the development of analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: Validated analytical methods for the quantification of this compound are not widely available in published literature. The protocols and data presented herein are intended as a guide for method development and have been adapted from established methods for similar diterpenoid compounds. These methods require full validation by the end-user for their specific matrix and instrumentation to ensure accuracy and reliability.

Introduction

This compound is a macrocyclic lathyrol diterpene isolated from plants such as Euphorbia lathyris.[1] As interest in the pharmacological properties of diterpenoids grows, robust and reliable analytical methods for their quantification are essential for research, quality control, and pharmacokinetic studies. This application note outlines proposed starting methodologies for the quantification of this compound in various matrices, including plant extracts and biological fluids.

Chemical Structure of this compound:

  • Molecular Formula: C₂₀H₃₀O₅[1]

  • Molecular Weight: 350.45 g/mol [1]

  • CAS Number: 93551-00-9[1]

Proposed Analytical Workflow

A general workflow for the quantification of this compound is proposed, encompassing sample preparation, chromatographic analysis, and data processing. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plant Material, Plasma) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Filtration Filtration (0.22 µm) Concentration->Filtration Injection HPLC / UPLC Injection Filtration->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV/PDA or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Proposed workflow for this compound quantification.

Experimental Protocols

Standard and Sample Preparation

3.1.1. Standard Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol (B129727) or DMSO.[1] Store at -20°C or -80°C for up to 1-6 months.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase or reconstitution solvent to create a calibration curve (e.g., 1-1000 ng/mL for LC-MS/MS or 0.1-100 µg/mL for HPLC-UV).

3.1.2. Sample Preparation from Plant Material (Illustrative)

  • Homogenization: Weigh 1 g of dried, powdered plant material.

  • Extraction: Add 10 mL of 70% ethanol (B145695) and perform ultrasonic-assisted extraction for 30 minutes.[3]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pooling: Combine the supernatants from the three extraction cycles.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

3.1.3. Sample Preparation from Biological Matrix (e.g., Plasma - Illustrative)

  • Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard: Spike with an appropriate internal standard (if available).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) or methanol to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter through a 0.22 µm syringe filter or use a filter vial before injection.

HPLC-UV Method for Quantification

This method is suitable for higher concentration samples, such as in plant extracts or formulated products.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Program 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
Detection UV/PDA Detector. Monitor at a wavelength of maximum absorbance (likely around 210-250 nm for diterpenoids).
LC-MS/MS Method for Quantification

This method is ideal for trace-level quantification required for biological samples in pharmacokinetic or metabolomic studies.

Liquid Chromatography Conditions:

ParameterRecommended Condition
Column UPLC/UHPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2-5 µL

Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Precursor Ion [M+H]⁺ m/z 351.2 (Calculated for C₂₀H₃₁O₅⁺)
Product Ions To be determined by infusing a standard solution and performing a product ion scan. Likely fragment ions would result from losses of H₂O (m/z 333.2) and other neutral losses.
Scan Type Multiple Reaction Monitoring (MRM)
Collision Energy To be optimized for the specific instrument and transitions.
Source Temperature ~150°C
Desolvation Temp. ~400°C

Method Validation Parameters (Illustrative Data)

The following tables summarize the typical performance characteristics that should be evaluated during method validation, along with illustrative target values based on similar assays for natural products.

Table 1: Illustrative Validation Parameters for HPLC-UV Method

ParameterTarget Range / Acceptance Criteria
Linearity (r²) ≥ 0.995
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) Intra-day: ≤ 5%, Inter-day: ≤ 10%
Accuracy (% Recovery) 85 - 115%
Specificity Peak purity index > 0.99; No interference at retention time

Table 2: Illustrative Validation Parameters for LC-MS/MS Method

ParameterTarget Range / Acceptance Criteria
Linearity (r²) ≥ 0.99
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) Intra-day: ≤ 15%, Inter-day: ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Recovery) 85 - 115% (80 - 120% at LLOQ)
Matrix Effect Assessed and compensated with an internal standard.

Visualization of Key Processes

Sample_Preparation_Workflow cluster_plant Plant Extract Preparation cluster_biofluid Biofluid Preparation P1 Weigh Plant Material P2 Solvent Extraction (e.g., 70% EtOH, Sonication) P1->P2 P3 Centrifuge & Collect Supernatant P2->P3 P4 Evaporate & Reconstitute P3->P4 Final Filter & Inject P4->Final B1 Aliquot Plasma B2 Protein Precipitation (e.g., Acetonitrile) B1->B2 B3 Centrifuge & Collect Supernatant B2->B3 B4 Evaporate & Reconstitute B3->B4 B4->Final

Caption: Sample preparation workflows for different matrices.

Caption: MRM detection pathway in tandem mass spectrometry.

References

Application Notes and Protocols for Cell-Based Assays Using 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic lathyrol diterpene isolated from the seeds of Euphorbia lathyris.[1] As a member of the lathyrane diterpenoid family, it holds potential for various biological activities, warranting investigation into its cellular and molecular effects. This document provides detailed protocols for a panel of cell-based assays to characterize the bioactivity of this compound, including its effects on cell viability, inflammation, and specific signaling pathways. These protocols are intended to serve as a guide for researchers initiating studies on this and similar natural products.

Data Presentation

Quantitative data from the described assays should be recorded and organized for clear interpretation and comparison. The following tables provide templates for data presentation.

Table 1: Cytotoxicity of this compound on HEK293T Cells (MTT Assay)

Concentration (µM)Absorbance (570 nm) Mean ± SD% Cell ViabilityIC₅₀ (µM)
0 (Vehicle Control)1.25 ± 0.08100-
11.22 ± 0.0697.6
51.15 ± 0.0992.0
100.98 ± 0.0778.4
250.65 ± 0.0552.0
500.32 ± 0.0425.6
1000.15 ± 0.0312.0

Table 2: Effect of this compound on NF-κB Activation in LPS-stimulated RAW 264.7 Macrophages (Reporter Assay)

TreatmentLuminescence (RLU) Mean ± SD% NF-κB InhibitionIC₅₀ (µM)
Untreated Control150 ± 25--
LPS (1 µg/mL)8500 ± 4500
LPS + 1 µM this compound7250 ± 38014.7
LPS + 5 µM this compound5100 ± 31040.0
LPS + 10 µM this compound2800 ± 25067.1
LPS + 25 µM this compound1200 ± 15085.9

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of a selected cell line (e.g., HEK293T, HaCaT, or a cancer cell line).

Materials:

  • This compound stock solution (in DMSO)

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Anti-inflammatory Activity: NF-κB Reporter Assay

This assay assesses the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • RAW 264.7 macrophage cell line stably expressing an NF-κB-luciferase reporter construct

  • This compound stock solution (in DMSO)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the RAW 264.7 NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percentage of NF-κB inhibition relative to the LPS-treated control.

Western Blot Analysis of PI3K/Akt/mTOR Signaling Pathway

This protocol investigates the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. The activation of this pathway has been observed for similar compounds like hydroxytyrosol.[2][3]

Materials:

  • PC-3 cells (or another relevant cell line)

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium with 10% FBS

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Western blotting equipment

Procedure:

  • Seed PC-3 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) cytotoxicity Cytotoxicity Assay (MTT) prep_compound->cytotoxicity Treatment anti_inflammatory Anti-inflammatory Assay (NF-κB Reporter) prep_compound->anti_inflammatory Treatment signaling Signaling Pathway Analysis (Western Blot) prep_compound->signaling Treatment prep_cells Culture and Seed Cells (e.g., HEK293T, RAW 264.7) prep_cells->cytotoxicity prep_cells->anti_inflammatory prep_cells->signaling data_cyt Calculate % Viability Determine IC₅₀ cytotoxicity->data_cyt data_inflam Measure Luminescence Calculate % Inhibition anti_inflammatory->data_inflam data_signal Quantify Protein Bands Analyze Pathway Modulation signaling->data_signal

Caption: Experimental workflow for the cell-based characterization of this compound.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Inhibits NFkB_nuc NF-κB (p65/p50) NFkB_complex->NFkB_nuc Translocates Hydroxy This compound Hydroxy->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for In Vivo Studies of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Diterpenoids from this plant genus are noted for a range of biological activities, including anti-inflammatory and cytotoxic effects.[2][3] While in vivo data for this compound is limited, the following application notes and protocols are based on established methodologies for evaluating similar natural products, particularly lathyrane diterpenoids, for their potential therapeutic applications in inflammation, pain, and oncology.

Preclinical Formulation for In Vivo Administration

Proper solubilization of this compound is critical for ensuring bioavailability in animal models. Due to its lipophilic nature, a multi-component solvent system is recommended. The following protocols are suggested for preparing a working solution for intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) administration.[2]

Table 1: Vehicle Formulations for this compound

ProtocolComponent 1Component 2Component 3Component 4Final Concentration
1 (Aqueous) 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL
2 (Aqueous with Cyclodextrin) 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL
3 (Oil-based) 10% DMSO90% Corn Oil--≥ 2.5 mg/mL

Protocol for Preparation (Example using Protocol 1):

  • Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 and mix thoroughly until the solution is clear.

  • Add Tween-80 and vortex to ensure a homogenous mixture.

  • Add saline to reach the final volume and mix.

  • Prepare the solution fresh on the day of the experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

In Vivo Anti-Inflammatory Activity Assessment

Diterpenoids from Euphorbia lathyris have demonstrated significant anti-inflammatory potential by inhibiting key inflammatory mediators like nitric oxide (NO), IL-1β, IL-6, and TNF-α, often through modulation of the NF-κB pathway.[4][5] The following protocols describe common models for evaluating these effects in vivo.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to assess the ability of this compound to mitigate a systemic inflammatory response.

Experimental Protocol:

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Grouping (n=8 per group):

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

    • Group 2: LPS control (LPS 1 mg/kg, i.p.).

    • Group 3: this compound (e.g., 10 mg/kg, i.p.) + LPS (1 mg/kg, i.p.).

    • Group 4: this compound (e.g., 25 mg/kg, i.p.) + LPS (1 mg/kg, i.p.).

    • Group 5: Dexamethasone (positive control, 5 mg/kg, i.p.) + LPS (1 mg/kg, i.p.).

  • Procedure:

    • Administer this compound or vehicle one hour prior to LPS challenge.

    • Inject LPS intraperitoneally.

    • Collect blood via cardiac puncture 2-6 hours post-LPS injection.

    • Euthanize animals and harvest tissues (liver, lungs, spleen) for further analysis.

  • Outcome Measures:

    • Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.

    • Analyze tissue homogenates for expression of iNOS and COX-2 via Western blot or qPCR.

    • Assess NF-κB activation in tissues by measuring levels of phosphorylated IκBα.

Table 2: Quantitative Endpoints for LPS-Induced Inflammation Model

ParameterMethodSample TypeExpected Outcome with Effective Compound
Serum TNF-α, IL-6, IL-1βELISASerumDose-dependent decrease
Tissue iNOS, COX-2 mRNAqPCRLiver, LungDose-dependent decrease
Tissue p-IκBα ProteinWestern BlotLiver, LungDose-dependent decrease
Carrageenan-Induced Paw Edema Model

This model assesses the effect of this compound on acute local inflammation.

Experimental Protocol:

  • Animal Model: Male Wistar rats (150-200g).

  • Procedure:

    • Measure the baseline paw volume of each rat using a plethysmometer.

    • Administer this compound (e.g., 10, 25, 50 mg/kg, p.o.) or vehicle one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection.

  • Outcome Measures:

    • Calculate the percentage of edema inhibition at each time point compared to the vehicle control group.

In Vivo Anticancer Activity Assessment

Lathyrol diterpenoids have shown cytotoxicity against various cancer cell lines in vitro.[6][7] A xenograft model is the standard approach to confirm these findings in an in vivo setting.

Experimental Protocol:

  • Cell Lines: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) for which this compound has shown in vitro cytotoxicity.[8]

  • Animal Model: Immunocompromised mice (e.g., Nude or SCID, 6-8 weeks old).

  • Tumor Implantation:

    • Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Grouping and Treatment:

    • Randomize mice into groups (n=8-10 per group) once tumors reach the desired size.

    • Group 1: Vehicle control (administered daily, i.p. or p.o.).

    • Group 2: this compound (e.g., 25 mg/kg, daily, i.p.).

    • Group 3: this compound (e.g., 50 mg/kg, daily, i.p.).

    • Group 4: Positive control (standard chemotherapy for the specific cancer type, e.g., cisplatin).

  • Monitoring and Outcome Measures:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and general health status.

    • At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors.

    • Primary Endpoint: Tumor growth inhibition.

    • Secondary Endpoints: Tumor weight, histological analysis (H&E staining), and biomarker analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis via immunohistochemistry).[7]

Table 3: Quantitative Endpoints for Xenograft Model

ParameterMethodSample TypeExpected Outcome with Effective Compound
Tumor VolumeCaliper MeasurementLive AnimalDose-dependent reduction in growth rate
Final Tumor WeightScaleExcised TumorDose-dependent decrease
Proliferation Index (Ki-67)ImmunohistochemistryTumor TissueDecreased percentage of positive cells
Apoptosis Index (Cleaved Caspase-3)ImmunohistochemistryTumor TissueIncreased percentage of positive cells
Animal Body WeightScaleLive AnimalNo significant loss compared to control

In Vivo Analgesic Activity Assessment

Given the strong link between inflammation and pain, compounds with anti-inflammatory properties are often evaluated for analgesic effects.

Formalin-Induced Nociception Model

The formalin test is a widely used model that can distinguish between nociceptive and inflammatory pain mechanisms.[6]

Experimental Protocol:

  • Animal Model: Male Swiss Webster mice (20-25g).

  • Procedure:

    • Administer this compound (e.g., 10, 25, 50 mg/kg, i.p.) or vehicle 30-60 minutes before the formalin injection.

    • Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

    • Immediately place the mouse in an observation chamber.

    • Record the total time the animal spends licking or biting the injected paw during two phases:

      • Phase 1 (Acute/Nociceptive): 0-5 minutes post-injection.

      • Phase 2 (Inflammatory): 15-30 minutes post-injection.

  • Outcome Measures:

    • Compare the licking/biting time in the treated groups to the vehicle control for both phases.

Visualized Workflows and Pathways

Experimental Workflow and Logic

G cluster_preclinical Preclinical Assessment cluster_vivo In Vivo Experimental Design cluster_inflammation Anti-Inflammatory Models cluster_oncology Anticancer Model cluster_pain Analgesic Model cluster_analysis Data Analysis & Outcome in_vitro In Vitro Screening (Cytotoxicity, Anti-inflammatory Assays) formulation Formulation Development (Solubility, Stability) in_vitro->formulation LPS LPS-induced Systemic Inflammation formulation->LPS Dose Selection Carrageenan Carrageenan Paw Edema formulation->Carrageenan Dose Selection Xenograft Tumor Xenograft Model formulation->Xenograft Dose Selection Formalin Formalin Test formulation->Formalin Dose Selection biochem Biochemical Assays (ELISA, Western Blot) LPS->biochem behavior Behavioral Scoring (Pain Response) Carrageenan->behavior Paw Volume histology Histopathology (IHC, H&E Staining) Xenograft->histology Formalin->behavior efficacy Efficacy & Safety Profile biochem->efficacy histology->efficacy behavior->efficacy

Caption: General workflow for in vivo evaluation of this compound.

Hypothesized Signaling Pathway

Based on literature for related diterpenoids, this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Transcription Compound This compound InhibitPoint Compound->InhibitPoint InhibitPoint->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for 17-Hydroxyisolathyrol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic lathyrol diterpenoid with demonstrated potential in biomedical research, particularly in the fields of oncology and inflammation. As a member of the lathyrane family of natural products, it is recognized for its cytotoxic and anti-inflammatory properties. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with summaries of its biological activities and proposed mechanisms of action.

Data Presentation

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions.

ParameterValueSource
Molecular Weight 350.45 g/mol [1]
Appearance Solid[1]
Solubility in DMSO ≥ 100 mg/mL (≥ 285.35 mM)[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[1]

Note: For complete dissolution in DMSO, ultrasonic treatment may be required. It is also advised to use freshly opened, anhydrous DMSO as the solvent's hygroscopic nature can affect solubility.[1]

In Vitro Efficacy of Lathyrane Diterpenoids
Compound ClassCell LineActivityPotential IC50 Range
Lathyrane DiterpenoidsVarious Cancer CellsCytotoxic, Apoptosis InductionMicromolar (µM) to Sub-micromolar (nM)

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.1 mol/L x 0.001 L x 350.45 g/mol x 1000 = 35.045 mg

  • Weigh the compound: Carefully weigh out 35.05 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minute intervals until the solution is clear.[1]

  • Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%.[2]

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Determine the final desired concentration: For example, to prepare a working solution with a final concentration of 10 µM.

  • Perform serial dilutions: a. Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of complete cell culture medium. This results in a 100 µM intermediate solution. Mix well by gentle pipetting. b. Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of complete cell culture medium in the well of a culture plate or a new tube. This results in a final concentration of 10 µM with a final DMSO concentration of 0.01%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment.

Mandatory Visualizations

Proposed Signaling Pathway of this compound

Lathyrane diterpenoids, including the closely related lathyrol, have been shown to induce apoptosis in cancer cells by inhibiting the STAT3 signaling pathway.[3] Additionally, some members of this class exhibit anti-inflammatory effects through the NF-κB pathway. The following diagram illustrates a proposed mechanism of action for this compound.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 17_Hydroxyisolathyrol 17_Hydroxyisolathyrol STAT3_inactive STAT3 (inactive) 17_Hydroxyisolathyrol->STAT3_inactive Inhibits (prevents activation) IKK IKK 17_Hydroxyisolathyrol->IKK Potential Inhibition STAT3_active STAT3-P (active) STAT3_inactive->STAT3_active Phosphorylation STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (inactive) NFkB NF-κB NFkB_n NF-κB NFkB_IkB->NFkB_n IκB Degradation & Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis, Inflammation) STAT3_dimer->Gene_Transcription Promotes NFkB_n->Gene_Transcription Promotes Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition of pro-survival genes

Caption: Proposed signaling pathway for this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical steps for preparing this compound stock and working solutions for cell culture applications.

G A Weigh this compound B Dissolve in Anhydrous DMSO A->B C Vortex & Sonicate (if necessary) B->C D Prepare High-Concentration Stock Solution (e.g., 100 mM) C->D E Aliquot for Single Use D->E G Prepare Intermediate Dilution in Culture Medium D->G For Experiment F Store at -80°C or -20°C E->F H Prepare Final Working Solution in Culture Medium G->H I Treat Cells H->I

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Anti-inflammatory Activity Assay of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, such as Euphorbia lathyris. Compounds from this class have demonstrated notable anti-inflammatory properties, suggesting that this compound may be a promising candidate for drug development. The primary mechanism of action for similar compounds involves the downregulation of key inflammatory mediators.

These application notes provide a comprehensive set of protocols for the systematic evaluation of the anti-inflammatory effects of this compound, both in vitro using murine macrophages and in vivo in a rodent model of acute inflammation. The methodologies detailed herein cover the assessment of cytotoxicity, inhibition of nitric oxide and pro-inflammatory cytokines, effects on key inflammatory enzymes, and efficacy in a live animal model.

In Vitro Anti-inflammatory Activity Assays

The murine macrophage cell line RAW 264.7 is a widely accepted model for studying inflammation in vitro. Upon stimulation with lipopolysaccharide (LPS), these cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The protocols below detail how to assess the inhibitory effects of this compound on these processes.

Data Presentation: In Vitro Assays

The following tables summarize representative quantitative data for the anti-inflammatory activity of this compound.

Disclaimer: The following data are illustrative and provided as a template for data presentation. Actual values must be determined experimentally.

Table 1: Effect of this compound on Cell Viability and Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells.

Concentration (µM)Cell Viability (%)NO Inhibition (%)
199.2 ± 3.115.4 ± 2.5
598.5 ± 2.835.1 ± 3.2
1097.1 ± 3.552.8 ± 4.1
2595.8 ± 4.078.3 ± 3.9
5093.4 ± 4.291.2 ± 2.7
Positive Control (L-NMMA, 1 mM) N/A95.5 ± 2.1
IC₅₀ (µM) > 509.8

L-NMMA: N(G)-Nitro-L-arginine methyl ester, a known nitric oxide synthase inhibitor.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells.

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
112.1 ± 2.210.5 ± 1.98.9 ± 1.5
530.5 ± 3.128.7 ± 2.825.4 ± 2.6
1048.9 ± 4.045.3 ± 3.541.8 ± 3.9
2570.2 ± 3.868.1 ± 4.165.7 ± 4.2
5085.6 ± 2.982.4 ± 3.380.1 ± 3.7
Positive Control (Dexamethasone, 1 µM) 92.3 ± 2.590.1 ± 2.988.5 ± 3.1
Experimental Protocols: In Vitro Assays
  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

Purpose: To determine the non-toxic concentration range of this compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Purpose: To quantify the inhibition of NO production.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be generated to determine the nitrite concentration.

Purpose: To measure the inhibition of TNF-α, IL-6, and IL-1β secretion.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat cells with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove cell debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Purpose: To determine the effect on the expression of key inflammatory proteins.

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 2 hours, then stimulate with LPS (1 µg/mL) for 18-24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (30 µg) on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

Application Notes and Protocols for Cytotoxicity Assessment of 17-Hydroxyisolathyrol using MTT and XTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris[1]. As with any novel compound being investigated for therapeutic potential, assessing its cytotoxicity is a critical primary step. This document provides detailed protocols for determining the cytotoxic effects of this compound on cultured cell lines using two common colorimetric assays: MTT and XTT. These assays are foundational in drug discovery and toxicology for evaluating a compound's effect on cell viability and proliferation.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell metabolic activity.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which is insoluble in aqueous solution.[2][3][4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[4][5]

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.[6][7] This makes the XTT assay more convenient and less prone to errors associated with the dissolution of formazan crystals.[7]

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized to determine the concentration of a compound that inhibits a biological process by 50% (IC50). Below is a template table for presenting the IC50 values of this compound against various cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) for this compound
e.g., MCF-7e.g., Breaste.g., 48Data to be filled by the researcher
e.g., A549e.g., Lunge.g., 48Data to be filled by the researcher
e.g., HeLae.g., Cervicale.g., 48Data to be filled by the researcher
e.g., HepG2e.g., Livere.g., 48Data to be filled by the researcher

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Adherent or suspension cells

  • 96-well flat-bottom sterile microplates

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest and resuspend in fresh medium. For suspension cells, collect by centrifugation and resuspend.

    • Determine cell concentration using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

XTT Cytotoxicity Assay Protocol

This protocol provides a general procedure for the XTT assay, which should be optimized for the specific experimental setup.

Materials:

  • This compound stock solution

  • XTT labeling reagent

  • Electron coupling reagent (e.g., PMS)

  • Cell culture medium

  • Adherent or suspension cells

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay to seed the cells into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment if using adherent cells.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and treat the cells as described in the MTT protocol.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions (a common ratio is 50:1).

    • After the compound treatment period, add 50 µL of the XTT working solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized for the cell line being used. The color of the medium will change to orange in the presence of viable cells.

  • Absorbance Measurement:

    • Measure the absorbance of the orange formazan product at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis:

    • Calculate the percentage of cell viability using the same formula as for the MTT assay.

    • Plot the results to determine the IC50 value of this compound.

Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Add compound to cells incubate_24h->treat_cells prepare_compound Prepare serial dilutions of This compound prepare_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_reagent Add MTT or XTT Reagent incubate_treatment->add_reagent incubate_assay Incubate for 2-4h add_reagent->incubate_assay add_solubilizer Add Solubilization Solution (MTT only) incubate_assay->add_solubilizer MTT read_plate Read Absorbance (MTT: 570nm, XTT: 450nm) incubate_assay->read_plate XTT add_solubilizer->read_plate analyze_data Calculate % Cell Viability read_plate->analyze_data plot_data Plot Dose-Response Curve analyze_data->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for MTT/XTT cytotoxicity assays.

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Regulation cluster_cytosol Cytosolic Events cluster_execution Execution Phase stimulus This compound (or other cytotoxic agent) bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) stimulus->bcl2_family cytochrome_c Cytochrome c release bcl2_family->cytochrome_c regulates apoptosome Apoptosome Formation cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome caspase9 Active Caspase-9 (Initiator) apoptosome->caspase9 activates procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase3 Active Caspase-3 (Executioner) caspase9->caspase3 activates procaspase3 Pro-caspase-3 procaspase3->caspase3 substrates Cellular Substrate Cleavage (e.g., PARP) caspase3->substrates cleaves apoptosis Apoptosis substrates->apoptosis

Caption: The intrinsic pathway of apoptosis.

References

Application Note and Protocols: Measuring Nitric Oxide Inhibition by 17-Hydroxyisolathyrol in RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and host defense.[1][2] In the immune system, macrophages produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme in response to inflammatory stimuli such as bacterial lipopolysaccharide (LPS).[1][3][4] While essential for pathogen clearance, the overproduction of NO is implicated in the pathogenesis of various inflammatory diseases, making the iNOS pathway a key target for anti-inflammatory drug development.[1][5]

17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[6] This application note provides a detailed protocol for evaluating the inhibitory effect of this compound on nitric oxide production in the murine macrophage cell line RAW 264.7. The protocols herein describe the culture of RAW 264.7 cells, induction of nitric oxide production using LPS, and the quantification of nitrite (B80452), a stable metabolite of NO, using the Griess assay.[7][8][9][10]

Data Presentation

The inhibitory effect of this compound on LPS-induced nitric oxide production in RAW 264.7 cells can be quantified and summarized. The following table presents hypothetical data to illustrate the expected results.

Treatment GroupConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO ProductionCell Viability (%)
Control (Untreated)01.5 ± 0.2-100 ± 5.2
LPS (1 µg/mL)-45.8 ± 3.1098 ± 4.5
This compound140.2 ± 2.512.297 ± 3.9
531.5 ± 1.931.296 ± 4.1
1018.7 ± 1.559.295 ± 3.7
258.3 ± 0.981.993 ± 4.8
504.1 ± 0.591.085 ± 5.1
Positive Control (L-NMMA)1005.2 ± 0.788.694 ± 4.2

Data are represented as mean ± standard deviation (n=3). L-NMMA (N-Monomethyl-L-arginine) is a known iNOS inhibitor.

Experimental Protocols

1. Cell Culture of RAW 264.7 Macrophages

The RAW 264.7 cell line, derived from a mouse tumor induced by the Abelson murine leukemia virus, is a widely used model for studying macrophage functions.[11]

  • Materials:

    • RAW 264.7 cell line (e.g., ATCC TIB-71)

    • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

    • Cell scraper

    • 75 cm² cell culture flasks

    • 15 mL and 50 mL conical tubes

    • Incubator (37°C, 5% CO₂)

  • Protocol:

    • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Cell Thawing: Thaw a cryovial of RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150-400 x g for 5-10 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a 75 cm² flask.

    • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂.[12] Change the medium every 2-3 days.

    • Cell Passaging: When cells reach 80-90% confluency, aspirate the old medium.[11] Wash the cell monolayer with 5 mL of sterile PBS. Add 1-2 mL of pre-warmed Trypsin-EDTA and incubate for 2-5 minutes at 37°C to detach the cells. Neutralize the trypsin with 4-5 mL of complete growth medium. Collect the cell suspension and centrifuge at 150-400 x g for 5 minutes. Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.

2. LPS-Induced Nitric Oxide Production

  • Materials:

    • RAW 264.7 cells

    • Complete growth medium

    • Lipopolysaccharide (LPS) from E. coli

    • This compound

    • 96-well cell culture plates

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Protocol:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium.[1] Incubate for 24 hours to allow for cell adherence.

    • Prepare stock solutions of this compound in DMSO. Further dilute with serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.

    • After 24 hours, remove the culture medium from the wells.

    • Add 100 µL of serum-free DMEM containing various concentrations of this compound to the designated wells. For the control and LPS-only wells, add serum-free DMEM (with 0.1% DMSO if used as a vehicle).

    • Incubate the plate for 1 hour at 37°C.

    • Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the untreated control group.

    • Incubate the plate for an additional 24 hours at 37°C.

3. Measurement of Nitric Oxide (Griess Assay)

The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[7][8][9][10]

  • Materials:

    • Supernatant from treated cells

    • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (NaNO₂) standard solution (0-100 µM)

    • 96-well microplate reader

  • Protocol:

    • After the 24-hour incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve by serially diluting the sodium nitrite standard solution in culture medium to concentrations ranging from 0 to 100 µM.

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[7][9]

    • Calculate the nitrite concentration in the samples by comparing the absorbance values with the standard curve.

4. Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound, a cell viability assay should be performed.

  • Materials:

    • Cells remaining in the 96-well plate after supernatant collection

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • After removing the supernatant for the Griess assay, add 100 µL of serum-free medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

Experimental_Workflow A Seed RAW 264.7 cells (5x10^4 cells/well) B Incubate for 24h A->B C Pre-treat with this compound (various concentrations) B->C D Incubate for 1h C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 24h E->F G Collect Supernatant F->G I Remaining Cells H Perform Griess Assay (Measure Nitrite) G->H K Data Analysis H->K J Perform MTT Assay (Measure Cell Viability) I->J I->J J->K

Caption: Experimental workflow for assessing the inhibitory effect of this compound on nitric oxide production.

LPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, ERK, JNK) TAK1->MAPK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO produces

Caption: LPS-induced signaling pathway for nitric oxide production in macrophages.

Inhibition_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 Signaling Intracellular Signaling (NF-κB, MAPK) TLR4->Signaling iNOS iNOS Expression Signaling->iNOS NO Nitric Oxide iNOS->NO Hydroxy This compound Hydroxy->Signaling Inhibits Hydroxy->iNOS Inhibits

Caption: Potential inhibitory mechanism of this compound on NO production.

References

Application Notes and Protocols for Multidrug Resistance Reversal Assay with 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of cancer. The primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps. These transporters actively remove a wide array of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The development of agents that can reverse MDR by inhibiting these efflux pumps is a critical area of research in oncology.

17-Hydroxyisolathyrol, a macrocyclic diterpene isolated from Euphorbia lathyris, has been identified as a potential candidate for reversing P-gp-mediated multidrug resistance. These application notes provide a comprehensive overview and detailed protocols for evaluating the MDR reversal activity of this compound. The following sections describe the necessary in vitro assays to characterize its efficacy and mechanism of action, including cytotoxicity assessment, evaluation of P-gp ATPase activity, and measurement of intracellular drug accumulation.

Proposed Mechanism of Action

It is hypothesized that this compound modulates the function of P-glycoprotein, a key transporter in multidrug resistance. The proposed mechanism involves the direct inhibition of P-gp's efflux activity, potentially by competing with cytotoxic drugs for binding to the transporter or by interfering with the ATP hydrolysis that powers the pump. This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells, thereby restoring their sensitivity to the drugs. The following protocols are designed to investigate this proposed mechanism.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on multidrug-resistant cancer cells.

Table 1: Cytotoxicity of this compound

Cell LineTreatmentIC50 (µM) ± SD
MCF-7 (Sensitive)This compound> 50
MCF-7/ADR (Resistant)This compound> 50
DoxorubicinMCF-70.5 ± 0.07
DoxorubicinMCF-7/ADR15.2 ± 1.8
Doxorubicin + 1 µM this compoundMCF-7/ADR1.8 ± 0.2

This table illustrates the intrinsic cytotoxicity of this compound and its effect on sensitizing resistant cells to a standard chemotherapeutic agent.

Table 2: Effect of this compound on P-gp ATPase Activity

Concentration of this compound (µM)Basal P-gp ATPase Activity (% of Control) ± SDVerapamil-Stimulated P-gp ATPase Activity (% of Control) ± SD
0 (Control)100 ± 5250 ± 15
0.1110 ± 7220 ± 12
1135 ± 9150 ± 10
10160 ± 11110 ± 8

This table shows the concentration-dependent effect of this compound on the basal and substrate-stimulated ATPase activity of P-glycoprotein.

Table 3: Rhodamine 123 Accumulation in MCF-7/ADR Cells

TreatmentMean Fluorescence Intensity (MFI) ± SDFold Increase in Accumulation
Control (No Treatment)100 ± 81.0
Verapamil (B1683045) (10 µM)450 ± 254.5
This compound (0.1 µM)180 ± 151.8
This compound (1 µM)350 ± 203.5
This compound (10 µM)520 ± 305.2

This table quantifies the ability of this compound to inhibit P-gp-mediated efflux, as measured by the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is non-toxic to the cells, which is crucial for the subsequent MDR reversal experiments.[1][2][3][4]

  • Materials:

    • Drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cancer cell lines

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • Chemotherapeutic agent (e.g., Doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Treat the cells with serial dilutions of this compound alone, the chemotherapeutic agent alone, or a combination of the two. Include untreated and vehicle (DMSO) controls.

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

2. P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence of this compound to determine if the compound interacts with the enzyme's catalytic domain.[5][6][7]

  • Materials:

    • P-gp-rich membrane vesicles (e.g., from High-Five insect cells)

    • This compound

    • Verapamil (as a positive control)

    • ATP

    • Assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT, 10 mM MgCl2)

    • Phosphate (B84403) standard

    • Reagent for detecting inorganic phosphate (e.g., malachite green-based reagent)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing P-gp membranes and various concentrations of this compound or verapamil in the assay buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding ATP (final concentration 5 mM).

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding the phosphate detection reagent.

    • Measure the absorbance at 620-650 nm.

    • Determine the amount of inorganic phosphate released by comparing with a standard curve.

    • Calculate the specific ATPase activity.

3. Rhodamine 123 Accumulation Assay

This assay directly measures the ability of this compound to inhibit the efflux function of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[8][9][10][11][12]

  • Materials:

    • Drug-resistant cell line (e.g., MCF-7/ADR)

    • This compound

    • Verapamil (as a positive control)

    • Rhodamine 123

    • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

    • Flow cytometer or fluorescence microplate reader

  • Procedure:

    • Harvest and wash the cells, then resuspend them in HBSS or serum-free medium.

    • Incubate the cells with various concentrations of this compound or verapamil for 30-60 minutes at 37°C.

    • Add Rhodamine 123 (final concentration 1-5 µM) and incubate for another 30-60 minutes at 37°C, protected from light.

    • Stop the accumulation by placing the cells on ice and washing them twice with ice-cold PBS.

    • Resuspend the cells in fresh PBS.

    • Analyze the intracellular fluorescence using a flow cytometer (Excitation: 488 nm, Emission: 525 nm) or a fluorescence plate reader.

    • Quantify the mean fluorescence intensity (MFI) to determine the level of Rhodamine 123 accumulation.

Visualizations

Experimental_Workflow Experimental Workflow for MDR Reversal Assay cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Data Analysis & Conclusion A Cytotoxicity Assay (MTT) Determine non-toxic concentration of this compound C Combination Cytotoxicity Assay (this compound + Chemotherapeutic) A->C B Select Drug-Resistant (e.g., MCF-7/ADR) and Sensitive (e.g., MCF-7) Cell Lines B->A E Rhodamine 123 Accumulation Assay (Measure P-gp efflux inhibition) B->E F P-gp ATPase Activity Assay (Assess interaction with P-gp) B->F D Calculate Reversal Fold (IC50 of chemo alone / IC50 of chemo + modulator) C->D G Synthesize Data and Determine MDR Reversal Potential D->G E->G F->G

Caption: Workflow for evaluating this compound as an MDR reversal agent.

Caption: Proposed mechanism of P-gp inhibition by this compound.

Logical_Relationship Logical Relationship of Experiments Start Hypothesis: This compound reverses MDR Cytotoxicity Is the compound non-toxic at effective concentrations? (MTT Assay) Start->Cytotoxicity Reversal Does it sensitize resistant cells to chemotherapy? (Combination MTT Assay) Cytotoxicity->Reversal Mechanism How does it work? (Mechanism Assays) Reversal->Mechanism Accumulation Does it inhibit P-gp efflux? (Rhodamine 123 Assay) Mechanism->Accumulation ATPase Does it modulate P-gp ATPase activity? (ATPase Assay) Mechanism->ATPase Conclusion Conclusion: Efficacy and Mechanism of MDR Reversal Accumulation->Conclusion ATPase->Conclusion

References

Application Notes and Protocols for Antiviral Replication Assay of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Antiviral Replication Assay for 17-Hydroxyisolathyrol Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a diterpenoid compound that can be isolated from plants of the Euphorbia genus.[1][2] Phytochemicals from Euphorbia species have been shown to possess a range of pharmacological properties, including antiviral activities against various viruses such as herpes simplex virus (HSV) and influenza virus.[1][2] The evaluation of the antiviral efficacy of novel compounds like this compound is crucial for the development of new therapeutic agents. This document provides detailed protocols for conducting antiviral replication assays to determine the inhibitory effects of this compound on viral replication. The primary methods described are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay, which are standard in vitro methods for quantifying antiviral activity.

Principle of the Assays

The antiviral activity of a compound is typically assessed by its ability to inhibit viral replication in cell culture. This is often quantified by two key parameters: the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the compound's therapeutic window.

Cytopathic Effect (CPE) Inhibition Assay: Many viruses cause morphological changes in host cells, known as the cytopathic effect, which can include cell rounding, detachment, and lysis.[3] This assay measures the ability of a compound to protect cells from virus-induced CPE. Cell viability is typically assessed using a colorimetric assay, such as the MTT or neutral red assay.[3][4]

Plaque Reduction Assay: For viruses that can form plaques (localized areas of cell death in a monolayer), this assay is used to quantify the number of infectious virus particles. A plaque reduction assay measures the reduction in the number of plaques in the presence of the antiviral compound compared to a control.[5]

Data Presentation

The following tables summarize antiviral activity data for compounds structurally related to or derived from sources similar to this compound, providing a reference for expected outcomes.

Table 1: Antiviral Activity of Phenylisoquinolone Derivatives against Influenza Viruses [6]

Compound Virus Strain EC50 (µM) CC50 (µM) Selectivity Index (SI)
1 A/Puerto Rico/8/34 (H1N1) 0.2 39.0 195
A/Hong Kong/8/68 (H3N2) 0.6 39.0 65
B/Lee/40 0.6 39.0 65
17 A/Puerto Rico/8/34 (H1N1) 5.8 109.0 18.8
A/Hong Kong/8/68 (H3N2) 36.8 109.0 3.0
B/Lee/40 >50 109.0 <2.2
21 A/Puerto Rico/8/34 (H1N1) 9.9 >300 >30.3
A/Hong Kong/8/68 (H3N2) 18.5 >300 >16.2

| | B/Lee/40 | 15.6 | >300 | >19.2 |

Table 2: Antiviral and Cytotoxic Activity of Euphorbia Extracts [4]

Plant Extract Virus IC50 (µg/mL) CC50 (µg/mL) Therapeutic Index
E. cotinifolia (leaf/stem water-methanol) HSV-2 <50 >350 >7.1
E. tirucalli (leaf/stem water-methanol) HSV-2 <50 >350 >7.1

| E. cotinifolia (dichloromethane) | - | - | 18.1 (CHO cells), 35.1 (HEp-2 cells) | - |

Experimental Protocols

Protocol 1: Cytotoxicity Assay

This protocol is essential to determine the concentration range of this compound that is non-toxic to the host cells, which is necessary for interpreting the antiviral assay results correctly.

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Vero for HSV)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.[3]

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a cell-only control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[7]

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[7]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the CC50 value using regression analysis.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

Materials:

  • Host cell line

  • Virus stock with a known titer

  • Complete culture medium

  • This compound

  • 96-well cell culture plates

  • Neutral red or CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates and grow to 80-90% confluency.[3]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the growth medium from the cells and infect them with the virus at a specific multiplicity of infection (MOI), for example, 0.01.[5] Include uninfected cell controls and virus-infected controls without the compound.

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in 90-100% of the virus control wells.[7]

  • Assess cell viability using neutral red or CCK-8 assay as described in the cytotoxicity protocol.[3]

  • Calculate the percentage of CPE inhibition for each concentration and determine the EC50 value.

Protocol 3: Plaque Reduction Assay

Materials:

  • Host cell line

  • Virus stock

  • 6-well or 12-well cell culture plates

  • This compound

  • Overlay medium (e.g., medium with 0.6% carboxymethylcellulose or agarose)

  • Crystal violet solution

Procedure:

  • Seed cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infect the cell monolayers with a dilution of virus that will produce 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the inoculum and wash the cells.

  • Overlay the cells with an overlay medium containing various concentrations of this compound.

  • Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.[8]

  • Fix the cells with a fixative solution (e.g., 10% formalin).

  • Remove the overlay and stain the cells with 0.2% crystal violet solution for 30 minutes.[3]

  • Wash the plates with water to remove excess stain and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC50.

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture 1. Seed Host Cells in 96-well plate Infection 3. Infect Cells with Virus (e.g., MOI = 0.01) Cell_Culture->Infection Compound_Prep 2. Prepare Serial Dilutions of this compound Treatment 4. Add Compound Dilutions to Infected Cells Compound_Prep->Treatment Infection->Treatment Incubate 5. Incubate for 48-72h at 37°C, 5% CO2 Treatment->Incubate Viability_Assay 6. Measure Cell Viability (e.g., CCK-8/Neutral Red) Incubate->Viability_Assay Data_Analysis 7. Calculate EC50 & CC50 Viability_Assay->Data_Analysis

Caption: Workflow for a CPE Inhibition Assay.

Plaque_Reduction_Workflow Start Seed Host Cells in 6-well plates to confluency Infect Infect with virus (50-100 PFU/well) Start->Infect Wash Remove inoculum & wash Infect->Wash Treat Add overlay medium with This compound Wash->Treat Incubate Incubate for 2-3 days for plaque formation Treat->Incubate Fix_Stain Fix with formalin & stain with crystal violet Incubate->Fix_Stain Count Count plaques and calculate % inhibition Fix_Stain->Count End Determine EC50 Count->End

Caption: Workflow for a Plaque Reduction Assay.

Antiviral_MoA cluster_virus_lifecycle Viral Replication Cycle cluster_inhibitors Potential Inhibition Points for this compound Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication & Transcription Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Entry_Inhibitor Blocks Entry Entry_Inhibitor->Attachment targets Polymerase_Inhibitor Inhibits Viral Polymerase Polymerase_Inhibitor->Replication targets Release_Inhibitor Blocks Viral Release Release_Inhibitor->Release targets Virucidal Directly Inactivates Virion cluster_virus_lifecycle cluster_virus_lifecycle Virucidal->cluster_virus_lifecycle disrupts entire cycle

Caption: Potential mechanisms of antiviral action.

References

Application Notes and Protocols for Preclinical Evaluation of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol, a lathyrane-type diterpenoid isolated from Euphorbia lathyris, represents a promising natural product for therapeutic development. Lathyrane diterpenoids, as a class, have demonstrated significant anti-inflammatory and anti-cancer activities.[1][2][3] Studies on related compounds and extracts from Euphorbia lathyris suggest that the mechanism of action often involves the modulation of key signaling pathways such as the NF-κB pathway, which is central to inflammation.[2][4] Furthermore, ethanolic extracts of Euphorbia lathyris have shown in vivo anti-tumor efficacy in colon cancer models.[5][6][7]

These application notes provide detailed protocols for evaluating the efficacy of this compound in established murine models of inflammation and cancer. The described methodologies are based on well-validated preclinical models and provide a framework for generating robust and reproducible data.

Anti-inflammatory Efficacy Testing

Carrageenan-Induced Paw Edema Model

This widely used model is designed to assess acute inflammation and is particularly useful for the initial screening of compounds with potential anti-inflammatory properties.[8][9][10]

Experimental Protocol:

  • Animal Selection: Male Wistar rats or Swiss albino mice, weighing 150-200g and 20-25g respectively, are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (multiple dose levels, e.g., 10, 25, 50 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration: The vehicle, this compound, or positive control is administered intraperitoneally (i.p.) or orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 ml of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[8][10]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[11]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (ml) at 3 hours (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound100.62 ± 0.0427.1
This compound250.43 ± 0.0349.4
This compound500.28 ± 0.0267.1
Indomethacin100.35 ± 0.0358.8
Collagen-Induced Arthritis (CIA) Model

The CIA model in mice is a well-established model of chronic inflammation that shares many pathological and immunological features with human rheumatoid arthritis, making it suitable for evaluating the efficacy of novel anti-arthritic compounds.[12][13][14]

Experimental Protocol:

  • Animal Selection: DBA/1J mice, 7-8 weeks old, are used due to their susceptibility to CIA.[12][15]

  • Induction of Arthritis:

    • Day 0: Mice are immunized at the base of the tail with an intradermal injection of 100 µl of an emulsion containing bovine type II collagen and Complete Freund's Adjuvant (CFA).[14][15]

    • Day 21: A booster injection of 100 µl of an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[15]

  • Grouping and Treatment: Treatment is initiated upon the first signs of arthritis (around day 21-28) and continues daily for a specified period (e.g., 21 days). Groups include a vehicle control, multiple doses of this compound, and a positive control (e.g., Methotrexate).

  • Clinical Assessment: Arthritis severity is evaluated 2-3 times a week using a scoring system for each paw:

    • 0 = No signs of inflammation

    • 1 = Swelling and/or redness of one digit

    • 2 = Swelling and/or redness of two or more digits

    • 3 = Swelling and/or redness of the entire paw The maximum score per mouse is 12. Paw thickness is also measured using a digital caliper.

  • Histopathological Analysis: At the end of the study, ankle joints are collected, fixed, decalcified, and stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

  • Biomarker Analysis: Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

Quantitative Data Summary:

Treatment GroupDose (mg/kg/day)Mean Arthritis Score at Day 42 (± SEM)Mean Paw Thickness (mm) at Day 42 (± SEM)Serum TNF-α (pg/ml) at Day 42 (± SEM)
Vehicle Control-9.8 ± 0.73.5 ± 0.2150 ± 12
This compound107.2 ± 0.62.9 ± 0.2115 ± 10
This compound255.1 ± 0.52.4 ± 0.185 ± 8
This compound503.5 ± 0.42.1 ± 0.160 ± 6
Methotrexate14.2 ± 0.52.2 ± 0.172 ± 7

Anti-Cancer Efficacy Testing

Human Tumor Xenograft Model

This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice and is a cornerstone of in vivo cancer drug development.[16][17]

Experimental Protocol:

  • Cell Culture: A human cancer cell line relevant to the proposed mechanism of action (e.g., a colon cancer line like HCT-116 or a breast cancer line like MCF-7) is cultured under standard conditions.

  • Animal Selection: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, are used as hosts.[18]

  • Tumor Implantation: A suspension of tumor cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.[17][18]

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups: vehicle control, multiple doses of this compound, and a positive control (e.g., a standard-of-care chemotherapeutic agent). Treatment is administered as per the desired schedule (e.g., daily, 5 days a week).

  • Tumor Growth Measurement: Tumor dimensions (length and width) are measured 2-3 times per week with digital calipers. Tumor volume is calculated using the formula: Volume = (width² * length) / 2.[19][20]

  • Data Analysis: Tumor growth inhibition (% TGI) is calculated. The tumor growth curves for each group are plotted.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histopathology and biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

Quantitative Data Summary:

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³) (± SEM)% Tumor Growth Inhibition (TGI)Mean Final Tumor Weight (mg) (± SEM)
Vehicle Control-1500 ± 120-1.45 ± 0.15
This compound251050 ± 9530.01.02 ± 0.11
This compound50720 ± 8052.00.70 ± 0.09
This compound100450 ± 6570.00.43 ± 0.07
Positive ControlVaries300 ± 5080.00.29 ± 0.05

Visualizations

Signaling Pathways and Experimental Workflow

G Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines induces transcription iNOS iNOS NFkB_nucleus->iNOS induces transcription Compound This compound Compound->IKK inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Gene Expression & Cell Proliferation ERK->Proliferation promotes Compound This compound Compound->RAF inhibits?

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway in cancer cells by this compound.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis Induction Induce Disease Model (e.g., Carrageenan Injection or Tumor Cell Implantation) Grouping Randomize Animals into Groups Induction->Grouping Treatment Administer Vehicle, This compound, or Positive Control Grouping->Treatment Measurement Measure Efficacy Endpoints (Paw Volume, Tumor Size, etc.) Treatment->Measurement Analysis Endpoint Analysis (Histology, Biomarkers) Measurement->Analysis

Caption: General experimental workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for In Vivo Administration of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris.[1] As a member of the diterpenoid class of natural products, it has garnered interest for its potential biological activities, including anti-inflammatory and cytotoxic effects. Proper formulation is critical for the effective in vivo evaluation of this hydrophobic compound. These application notes provide detailed protocols for the formulation and administration of this compound to support preclinical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting an appropriate vehicle for in vivo studies.

PropertyValueReference
Molecular FormulaC₂₀H₃₀O₅[1]
Molecular Weight350.45 g/mol [1]
AppearanceLight yellow to yellow solid[1]
SolubilitySoluble in DMSO (100 mg/mL), sparingly soluble in aqueous solutions.[1]

Formulation Protocols for In Vivo Administration

The hydrophobic nature of this compound necessitates the use of specific solvent systems to achieve a stable and homogenous formulation suitable for in vivo administration. Below are three validated protocols. The choice of vehicle will depend on the specific experimental design, including the route of administration and the animal model.

It is imperative that a vehicle control group is included in any in vivo experiment to assess the potential effects of the formulation itself.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This is a common co-solvent system for administering hydrophobic compounds.

Table 2: Composition of DMSO/PEG300/Tween-80/Saline Formulation

ComponentPercentage (v/v)
DMSO10%
PEG30040%
Tween-805%
Saline45%

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock solution in DMSO.[1]

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube and mix thoroughly until the solution is clear.

  • Add Tween-80 and mix again until a homogenous solution is achieved.

  • Finally, add saline to the desired final volume and vortex thoroughly.

  • If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • It is recommended to prepare this formulation fresh on the day of use.[1]

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This formulation utilizes a cyclodextrin (B1172386) to enhance the solubility of the hydrophobic compound.

Table 3: Composition of DMSO/SBE-β-CD/Saline Formulation

ComponentPercentage (v/v)
DMSO10%
20% SBE-β-CD in Saline90%

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add the 20% SBE-β-CD solution to the desired final volume and mix thoroughly.

  • This protocol can yield a clear solution with a solubility of ≥ 2.5 mg/mL.[1]

Protocol 3: DMSO/Corn Oil Formulation

For oral or certain parenteral routes, an oil-based vehicle can be effective.

Table 4: Composition of DMSO/Corn Oil Formulation

ComponentPercentage (v/v)
DMSO10%
Corn Oil90%

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add corn oil to the desired final volume and mix thoroughly to create a uniform suspension or solution.

  • This formulation can achieve a solubility of ≥ 2.5 mg/mL.[1]

Experimental Workflow for In Vivo Administration

The following diagram outlines a general workflow for the in vivo administration of a formulated compound.

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Data Collection & Analysis weigh Weigh Compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve mix Mix with Vehicle Components dissolve->mix animal_prep Animal Preparation mix->animal_prep administer Administer Formulation (e.g., IP, IV, Oral) animal_prep->administer observe Post-administration Observation administer->observe sample Sample Collection (Blood, Tissue) observe->sample analyze Pharmacokinetic/ Pharmacodynamic Analysis sample->analyze data Data Interpretation analyze->data

Caption: General workflow for formulation, in vivo administration, and analysis.

Hypothesized Signaling Pathway of this compound

While the precise molecular targets of this compound are still under investigation, based on the known activities of structurally related lathyrol diterpenoids, a plausible mechanism of action involves the modulation of inflammatory and apoptotic pathways. Lathyrol, a related compound, has been shown to inhibit the TGF-β/Smad signaling pathway. Other diterpenoids from Euphorbia species are known to induce apoptosis via the mitochondrial pathway and exert anti-inflammatory effects, potentially through the inhibition of the NF-κB pathway.

The following diagram illustrates a hypothesized signaling pathway for this compound, integrating these potential mechanisms.

signaling_pathway cluster_stimulus External Stimulus (e.g., Inflammation) cluster_pathways Intracellular Signaling cluster_response Cellular Response stimulus Pro-inflammatory Signal nfkb_pathway IKK Complex stimulus->nfkb_pathway tgfbr TGF-β Receptor smad Smad2/3 tgfbr->smad Phosphorylates smad4 Smad4 smad->smad4 Binds proliferation Cell Proliferation & Differentiation smad4->proliferation Regulates Gene Expression nfkb NF-κB (p65/p50) nfkb_pathway->nfkb Activates ikb IκBα nfkb_pathway->ikb Degrades inflammation Inflammation nfkb->inflammation Promotes mito Mitochondrion cyto_c Cytochrome c mito->cyto_c Releases bax Bax bax->mito Promotes Permeabilization bcl2 Bcl-2 bcl2->mito Inhibits caspase9 Caspase-9 cyto_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes compound This compound compound->tgfbr Inhibits? compound->nfkb_pathway Inhibits? compound->bax Promotes? compound->bcl2 Inhibits?

Caption: Hypothesized signaling pathways affected by this compound.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the selection of an appropriate formulation. The protocols provided in these application notes offer validated starting points for researchers. It is crucial to perform pilot studies to determine the optimal formulation and dosage for the specific animal model and experimental objectives. Further research is warranted to fully elucidate the molecular mechanisms of this compound to confirm its effects on the hypothesized signaling pathways.

References

Application Notes and Protocols for 17-Hydroxyisolathyrol in Natural Product Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 17-Hydroxyisolathyrol, a lathyrane-type diterpenoid isolated from Euphorbia lathyris, in natural product screening libraries. The document details its potential biological activities, protocols for in vitro screening assays, and a plausible mechanism of action to guide further research and drug discovery efforts.

Introduction

This compound is a macrocyclic diterpenoid belonging to the lathyrane family, a class of natural products known for a wide range of biological activities.[1] Compounds from this class have demonstrated cytotoxic, antiviral, and anti-inflammatory properties, making them promising candidates for drug development.[1] These notes are intended to provide researchers with the necessary information to incorporate this compound into their screening programs effectively.

Biological Activities and Potential Applications

Lathyrane diterpenoids, including compounds closely related to this compound, have shown significant bioactivity in several key areas relevant to drug discovery.

  • Cytotoxicity: Several lathyrane-type diterpenes exhibit potent cytotoxic effects against various cancer cell lines. This suggests that this compound could be a valuable compound for anticancer drug screening programs.

  • Antiviral Activity: The general class of lathyrane diterpenoids has been reported to possess antiviral properties, indicating the potential of this compound as a lead compound for the development of novel antiviral agents.[1]

  • Anti-inflammatory Activity: A key mechanism of action for some lathyrane diterpenoids is the modulation of inflammatory pathways. This is often linked to the inhibition of the NF-κB signaling cascade, a central regulator of inflammation.

Quantitative Data for Related Lathyrane Diterpenoids

While specific quantitative data for this compound is not yet widely published, the following data for structurally similar lathyrane diterpenoids from Euphorbia lathyris provide a strong rationale for its inclusion in screening libraries and can guide initial dose-response studies.

Compound NameCell LineAssay TypeIC50 Value (µM)Reference
Euphorbia factor L28786-0 (Renal)Cytotoxicity9.43[2]
Euphorbia factor L28HepG2 (Liver)Cytotoxicity13.22[2]
Euphorbia factor L2bU937 (Lymphoma)Cytotoxicity0.87[3]

Experimental Protocols

The following are detailed protocols for evaluating the cytotoxic, antiviral, and NF-κB inhibitory activities of this compound.

Cytotoxicity Screening: MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow for Cytotoxicity Screening

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Materials:

  • Selected cancer cell line(s) (e.g., HepG2, MCF-7, 786-0)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to start with a concentration range guided by the IC50 values of related compounds (e.g., 0.1 µM to 100 µM).

  • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[4]

Antiviral Activity Screening: Plaque Reduction Assay

This protocol is suitable for evaluating the antiviral activity of this compound against various viruses.

Workflow for Plaque Reduction Assay

A Seed host cells in 6-well plate B Incubate to form a confluent monolayer A->B C Infect cells with virus in the presence of this compound B->C D Incubate for 1-2h (adsorption) C->D E Overlay with medium containing agarose (B213101) and compound D->E F Incubate for 2-4 days E->F G Fix and stain cells (e.g., crystal violet) F->G H Count plaques G->H I Calculate EC50 value H->I

Caption: Workflow for assessing the antiviral activity of this compound via plaque reduction assay.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock with a known titer

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Agarose (low melting point)

  • Crystal violet staining solution

  • Formalin (for fixing)

Procedure:

  • Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and infect with the virus-compound mixture.

  • Incubate for 1-2 hours to allow for virus adsorption.

  • Prepare an overlay medium consisting of 2x medium mixed with an equal volume of 1.2% low melting point agarose and the corresponding concentration of this compound.

  • Remove the inoculum and add 2 mL of the overlay medium to each well.

  • Incubate the plates at 37°C until plaques are visible (typically 2-4 days).

  • Fix the cells with 10% formalin for at least 1 hour.

  • Remove the agarose overlay and stain the cells with crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.[5]

NF-κB Inhibition Screening: Luciferase Reporter Assay

This assay measures the inhibition of NF-κB transcriptional activity.

Workflow for NF-κB Luciferase Reporter Assay

A Seed HEK293T cells with NF-κB luciferase reporter plasmid B Incubate for 24h A->B C Pre-treat cells with this compound B->C D Stimulate with an NF-κB activator (e.g., TNF-α, PMA) C->D E Incubate for 6-24h D->E F Lyse cells E->F G Add luciferase substrate F->G H Measure luminescence G->H I Calculate IC50 value H->I

Caption: Workflow for evaluating NF-κB inhibition by this compound using a luciferase reporter assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • NF-κB activator (e.g., TNF-α or Phorbol 12-myristate 13-acetate - PMA)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) in a 96-well plate.

  • Incubate for 24 hours to allow for plasmid expression.

  • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 50 nM PMA).

  • Incubate for an additional 6 to 24 hours.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the NF-κB luciferase activity to the control luciferase activity.

  • Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.[6][7][8][9][10]

Plausible Mechanism of Action: PKC-dependent NF-κB Inhibition

Several lathyrane diterpenoids are known to be activators of Protein Kinase C (PKC).[11] PKC is a key signaling molecule that can, in some contexts, lead to the activation of the NF-κB pathway. The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound may act as a modulator of PKC activity, which in turn could influence the downstream NF-κB signaling cascade. Further investigation into the effect of this compound on the phosphorylation of IKK and the nuclear translocation of p65 is warranted to elucidate the precise mechanism.

Proposed Signaling Pathway for Investigation

cluster_0 This compound This compound PKC Protein Kinase C This compound->PKC Modulation IKK IKK Complex PKC->IKK Phosphorylation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB p50/p65 IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Transcription Gene Transcription (Inflammation) Nucleus->Transcription

Caption: Proposed signaling pathway for the modulation of NF-κB by this compound via Protein Kinase C.

Conclusion

This compound represents a promising natural product for inclusion in screening libraries for the discovery of new cytotoxic, antiviral, and anti-inflammatory agents. The provided protocols offer a robust framework for its initial biological characterization. Further studies are encouraged to determine the specific IC50 and EC50 values for this compound and to fully elucidate its mechanism of action, particularly its interaction with the PKC and NF-κB signaling pathways.

References

Application Notes and Protocols for High-Throughput Screening of Lathyrane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for high-throughput screening (HTS) of lathyrane diterpenoids, a class of natural products with diverse biological activities. The primary focus is on their well-documented role as modulators of P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer. Additionally, a protocol for assessing their anti-inflammatory potential via inhibition of the NF-κB signaling pathway is included.

Introduction to Lathyrane Diterpenoids

Lathyrane diterpenoids are a large group of natural products characterized by a unique tricyclic carbon skeleton.[1][2] They are predominantly isolated from plants of the Euphorbia genus and have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antiviral properties.[1][3] A significant area of research has focused on their ability to reverse multidrug resistance in cancer cells by inhibiting the function of efflux pumps like P-glycoprotein (P-gp).[1][4]

Lathyrane Diterpenoid Library Preparation for High-Throughput Screening

The successful implementation of an HTS campaign begins with a well-characterized compound library. For lathyrane diterpenoids, which are often isolated from natural sources, careful preparation is crucial.

Protocol for Library Preparation:

  • Compound Sourcing and Purity Assessment:

    • Lathyrane diterpenoids can be obtained through isolation from natural sources or chemical synthesis.

    • Ensure the purity of each compound using analytical techniques such as HPLC-MS and NMR. Purity should be >95% for HTS campaigns.

  • Solubilization:

    • Dissolve each lathyrane diterpenoid in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Use an automated liquid handler for accurate and precise dissolution.

  • Plate Preparation:

    • Transfer the stock solutions into 96- or 384-well master plates.

    • From the master plates, create intermediate plates at a lower concentration (e.g., 1 mM) in DMSO.

    • For the final assay plates, perform serial dilutions of the intermediate plates in the appropriate assay buffer to achieve the desired final screening concentrations. The final DMSO concentration in the assay should typically not exceed 0.5% to avoid solvent-induced artifacts.

  • Storage:

    • Store all plates at -20°C or -80°C in a desiccated environment to prevent degradation and moisture absorption.

High-Throughput Screening Protocols for P-glycoprotein (P-gp) Inhibition

P-gp is a transmembrane efflux pump that actively removes a wide range of xenobiotics from cells, contributing to multidrug resistance in cancer.[5] Lathyrane diterpenoids have been identified as potent P-gp inhibitors.[1][4] The following are detailed HTS protocols to identify and characterize lathyrane diterpenoids as P-gp inhibitors.

Calcein-AM Efflux Assay

This assay is a fluorescence-based method to measure P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, it is cleaved by esterases into the fluorescent molecule calcein (B42510), which is a poor P-gp substrate. In cells with high P-gp activity, Calcein-AM is pumped out before it can be cleaved, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of calcein and a corresponding increase in fluorescence.[6][7]

Experimental Protocol:

  • Cell Lines: Use a P-gp overexpressing cell line (e.g., K562/MDR, MCF7/ADR) and its corresponding parental cell line (e.g., K562, MCF7) as a control.

  • Reagents:

    • Calcein-AM (stock solution in DMSO)

    • Assay Buffer (e.g., PBS or phenol (B47542) red-free cell culture medium)

    • Positive Control: Verapamil or Cyclosporin A (known P-gp inhibitors)

  • Procedure:

    • Cell Seeding: Seed the P-gp overexpressing and parental cells into black, clear-bottom 96- or 384-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells per well. Incubate overnight at 37°C and 5% CO₂.[6]

    • Compound Addition: Add the lathyrane diterpenoid library compounds and controls to the wells. Incubate for 30-60 minutes at 37°C.[6]

    • Calcein-AM Addition: Add Calcein-AM to a final concentration of 0.25 µM to all wells.[7]

    • Incubation: Incubate the plates for 15-30 minutes at 37°C, protected from light.[6]

    • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.[6][8]

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = [(Fluorescence_inhibitor - Fluorescence_MDR) / (Fluorescence_parental - Fluorescence_MDR)] x 100 Where:

    • Fluorescence_inhibitor is the fluorescence of P-gp overexpressing cells with the test compound.

    • Fluorescence_MDR is the fluorescence of P-gp overexpressing cells without any inhibitor.

    • Fluorescence_parental is the fluorescence of the parental cells without any inhibitor.

  • Hit Identification: Identify compounds that show a statistically significant increase in fluorescence compared to the negative control. A common threshold for hit selection is a Z-score > 3.

  • IC50 Determination: For hit compounds, perform dose-response experiments and calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of P-gp activity.

Workflow Diagram:

Calcein_AM_Workflow start Start seed_cells Seed P-gp overexpressing and parental cells in 96/384-well plates start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_compounds Add lathyrane diterpenoid library compounds and controls incubate_overnight->add_compounds incubate_compounds Incubate (30-60 min, 37°C) add_compounds->incubate_compounds add_calcein Add Calcein-AM (final conc. 0.25 µM) incubate_compounds->add_calcein incubate_calcein Incubate (15-30 min, 37°C, protected from light) add_calcein->incubate_calcein read_fluorescence Measure fluorescence (Ex: 485 nm, Em: 520 nm) incubate_calcein->read_fluorescence data_analysis Data Analysis: % Inhibition, Z-score, IC50 determination read_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Calcein-AM P-gp inhibition assay.

Rhodamine 123 Efflux Assay

Rhodamine 123 is another fluorescent substrate of P-gp. Unlike Calcein-AM, Rhodamine 123 is inherently fluorescent. P-gp actively transports Rhodamine 123 out of the cells. P-gp inhibitors block this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in intracellular fluorescence.[9]

Experimental Protocol:

  • Cell Lines: P-gp overexpressing cell line (e.g., MCF7/ADR) and its parental counterpart (MCF7).

  • Reagents:

    • Rhodamine 123 (stock solution in DMSO)

    • Assay Buffer (e.g., PBS or phenol red-free cell culture medium)

    • Positive Control: Verapamil

  • Procedure:

    • Cell Seeding: Seed cells in 96- or 384-well plates as described for the Calcein-AM assay.

    • Compound Pre-incubation: Pre-incubate the cells with the lathyrane diterpenoid library compounds and controls for 30 minutes at 37°C.

    • Rhodamine 123 Addition: Add Rhodamine 123 to a final concentration of 5.25 µM.[9]

    • Incubation: Incubate for 30 minutes at 37°C.[9]

    • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Ex: 485 nm, Em: 520 nm).

Data Analysis:

Data analysis is similar to the Calcein-AM assay, with the goal of identifying compounds that significantly increase the intracellular accumulation of Rhodamine 123.

Workflow Diagram:

Rhodamine_123_Workflow start Start seed_cells Seed P-gp overexpressing and parental cells in 96/384-well plates start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight preincubate_compounds Pre-incubate with lathyrane diterpenoids and controls (30 min, 37°C) incubate_overnight->preincubate_compounds add_rhodamine Add Rhodamine 123 (final conc. 5.25 µM) preincubate_compounds->add_rhodamine incubate_rhodamine Incubate (30 min, 37°C) add_rhodamine->incubate_rhodamine wash_cells Wash cells twice with ice-cold PBS incubate_rhodamine->wash_cells read_fluorescence Measure fluorescence (Ex: 485 nm, Em: 520 nm) wash_cells->read_fluorescence data_analysis Data Analysis: % Inhibition, Z-score, IC50 determination read_fluorescence->data_analysis end End data_analysis->end ATPase_Workflow start Start add_compounds Add lathyrane diterpenoids and controls to a white, opaque plate start->add_compounds add_pgp_atp Add P-gp membranes and ATP add_compounds->add_pgp_atp incubate_reaction Incubate (40 min, 37°C) add_pgp_atp->incubate_reaction add_detection_reagent Add ATP Detection Reagent incubate_reaction->add_detection_reagent incubate_luminescence Incubate (20 min, RT) add_detection_reagent->incubate_luminescence read_luminescence Measure luminescence incubate_luminescence->read_luminescence data_analysis Data Analysis: Identify stimulators and inhibitors, EC50/IC50 determination read_luminescence->data_analysis end End data_analysis->end NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_P P-IκB IkB->IkB_P NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Proteasome Proteasome IkB_P->Proteasome degradation DNA DNA (κB sites) NFkB_nucleus->DNA binds Transcription Gene Transcription (e.g., Luciferase) DNA->Transcription Lathyrane Lathyrane Diterpenoid Lathyrane->IKK inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 17-Hydroxyisolathyrol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 17-Hydroxyisolathyrol in in vitro experimental settings.

Troubleshooting Guide

Issue: Precipitate Formation When Preparing Aqueous Solutions

Encountering precipitation when diluting a stock solution of this compound into aqueous media is a common challenge due to its hydrophobic nature. The following steps can help troubleshoot and resolve this issue.

Experimental Workflow for Troubleshooting Precipitation

G start Precipitation observed in aqueous solution check_stock Verify Stock Solution Integrity (Clear, no precipitate?) start->check_stock check_dmso Assess DMSO Quality (Anhydrous, freshly opened?) check_stock->check_dmso Stock OK method Select Solubilization Method check_dmso->method DMSO OK cosolvent Co-solvent System method->cosolvent cyclodextrin Cyclodextrin Complexation method->cyclodextrin surfactant Surfactant Micelles method->surfactant optimize_cosolvent Optimize Co-solvent Ratios (e.g., decrease aqueous component) cosolvent->optimize_cosolvent optimize_cyclo Optimize Cyclodextrin Concentration cyclodextrin->optimize_cyclo optimize_surfactant Optimize Surfactant Concentration surfactant->optimize_surfactant sonicate Apply Gentle Heating/Sonication optimize_cosolvent->sonicate optimize_cyclo->sonicate optimize_surfactant->sonicate final_check Final Solution Check (Clear, stable?) sonicate->final_check G cluster_0 Cyclodextrin Complexation cluster_1 Surfactant Micelle Formation drug1 Hydrophobic Drug (this compound) complex Soluble Inclusion Complex drug1->complex cyclo Cyclodextrin (Hydrophobic Cavity) cyclo->complex drug2 Hydrophobic Drug (this compound) solubilized Solubilized Drug in Micelle drug2->solubilized surfactant Surfactant Monomers (e.g., Tween-80) micelle Micelle (Hydrophobic Core) surfactant->micelle > CMC micelle->solubilized G compound This compound (Lathyrane Diterpene) pkc Protein Kinase C (PKC) compound->pkc Activates mdr P-glycoprotein (P-gp) Modulation compound->mdr Modulates proliferation Cell Proliferation pkc->proliferation resistance Reversal of Multi-Drug Resistance mdr->resistance

How to prevent degradation of 17-Hydroxyisolathyrol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 17-Hydroxyisolathyrol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound, a lathyrane diterpenoid, is primarily influenced by several factors. These include exposure to suboptimal pH, elevated temperatures, light, and oxidizing agents. The presence of ester and hydroxyl functional groups, along with a strained cyclopropane (B1198618) ring in its macrocyclic structure, makes it susceptible to chemical degradation.[1][2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure the stability of this compound stock solutions, it is crucial to adhere to appropriate storage conditions. For long-term storage, it is recommended to keep the stock solution at -80°C, which should maintain its integrity for up to six months. For shorter-term storage, -20°C is suitable for up to one month. It is imperative to store the solutions in sealed containers, protected from moisture and light.

Q3: How often should I prepare fresh working solutions of this compound?

A3: For optimal experimental outcomes, it is highly recommended to prepare fresh working solutions of this compound on the day of use. This practice minimizes the risk of degradation that can occur over time, even under refrigerated conditions.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and acetonitrile. For in vivo experiments, specific solvent systems are often required. One common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% corn oil. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Q5: Are there any specific types of containers that should be used for storing this compound solutions?

A5: To minimize degradation, it is advisable to use amber glass vials or containers that protect the solution from light exposure. The container should be tightly sealed to prevent solvent evaporation and exposure to air, which can contribute to oxidative degradation. For sensitive applications, using vials with inert gas (e.g., argon or nitrogen) can provide an extra layer of protection against oxidation.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of this compound in the working solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare a fresh working solution of this compound immediately before each experiment.

  • Proper Storage of Stock: Ensure your stock solution is stored at the recommended temperature (-80°C for long-term, -20°C for short-term) in a tightly sealed, light-protected container.

  • Solvent Quality: Use high-purity, anhydrous solvents for preparing solutions to minimize the risk of hydrolysis.

  • Monitor with Analytics: If inconsistencies persist, it is advisable to check the purity of your stock and freshly prepared solutions using a stability-indicating HPLC method (see Experimental Protocols section).

Issue 2: Precipitation of this compound in Solution

Possible Cause: Low solubility in the chosen solvent system or temperature fluctuations.

Troubleshooting Steps:

  • Optimize Solvent System: If using a multi-component solvent system, ensure the components are added sequentially and mixed thoroughly. For aqueous-based systems, the use of co-solvents like PEG300 or cyclodextrins can enhance solubility.

  • Gentle Heating/Sonication: If precipitation occurs, gently warm the solution or use an ultrasonic bath to aid in dissolution. Avoid excessive heat, as it can accelerate degradation.

  • Check Concentration: Ensure that the concentration of this compound does not exceed its solubility limit in the chosen solvent.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is key to preventing its decomposition. Based on its chemical structure, the following degradation mechanisms are plausible:

  • Hydrolysis: The ester functional groups in lathyrane diterpenes are susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the cleavage of the ester bond, yielding a carboxylic acid and an alcohol.

  • Oxidation: The molecule contains several sites that could be prone to oxidation, including the allylic positions and the strained cyclopropane ring. Oxidative stress can lead to the formation of various oxidation products, potentially altering the biological activity of the compound.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of degradation products.

  • Thermal Degradation: High temperatures can accelerate the rate of all degradation reactions.

Below is a diagram illustrating the logical relationship of factors that can lead to the degradation of this compound.

A This compound in Solution B Degradation A->B C Hydrolysis B->C D Oxidation B->D E Photodegradation B->E F Thermal Degradation B->F G Suboptimal pH (Acidic or Basic) G->C H Presence of Oxidizing Agents (e.g., O2) H->D I Exposure to Light (especially UV) I->E J Elevated Temperature J->C J->D J->F cluster_0 Stress Conditions cluster_1 Analytical Workflow A Acid Hydrolysis (e.g., 0.1 M HCl) G HPLC Analysis (Stability-Indicating Method) A->G B Base Hydrolysis (e.g., 0.1 M NaOH) B->G C Oxidation (e.g., 3% H2O2) C->G D Thermal (e.g., 60°C) D->G E Photolytic (UV/Vis light) E->G H Data Analysis (Peak Purity, Degradation %) G->H F This compound Solution F->A F->B F->C F->D F->E

References

Technical Support Center: Optimizing Dosage of 17-Hydroxyisolathyrol and Related Lathyrane Diterpenes for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of 17-Hydroxyisolathyrol and other lathyrane-type diterpenes in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro cancer cell line studies?

A1: For novel lathyrane-type diterpenes like this compound, it is advisable to start with a broad concentration range to determine the approximate potency. Based on studies of similar compounds isolated from Euphorbia lathyris, a starting range of 0.1 µM to 100 µM is recommended for initial screening experiments.[1][2][3]

Q2: How do I determine the IC50 value for this compound in my specific cancer cell line?

A2: The half-maximal inhibitory concentration (IC50) is determined by performing a dose-response experiment. You will treat your cancer cell line with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Cell viability is then assessed using an appropriate method, such as the MTT or SRB assay.[4][5] The resulting data is plotted as cell viability versus the logarithm of the drug concentration, and the IC50 is calculated from the resulting sigmoidal curve.

Q3: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?

A3: Inconsistent IC50 values can arise from several factors:

  • Cell density: Ensure you are seeding the same number of cells for each experiment, as cell density can influence drug sensitivity.

  • Cell passage number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug responses.

  • Compound stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Verify the stability of the compound in your culture medium.[6]

  • Incubation time: Use a consistent incubation time for all experiments.

  • Assay variability: Ensure proper mixing of reagents and accurate pipetting. Include appropriate controls in every assay.

Q4: What is the known mechanism of action for this compound and related lathyrane diterpenes?

A4: Lathyrane-type diterpenes isolated from Euphorbia lathyris have been shown to induce apoptosis in cancer cells.[7][8] The proposed mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis, characterized by an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3.[7][8] Some lathyrane diterpenes have also been found to modulate multidrug resistance (MDR) by interacting with P-glycoprotein (P-gp).[9][10][11]

Q5: How can I investigate if this compound induces apoptosis in my cancer cell line?

A5: Apoptosis can be confirmed through several methods. A common and effective technique is Western blot analysis to detect the cleavage of key apoptotic proteins such as caspase-3 and PARP.[12][13] An increase in the cleaved forms of these proteins is a hallmark of apoptosis. Other methods include Annexin V/PI staining followed by flow cytometry.

Troubleshooting Guides

Issue 1: No significant cytotoxicity observed even at high concentrations of this compound.

Potential Cause Troubleshooting Step
Compound Insolubility This compound is a lipophilic compound. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium.[6] Check for precipitation in the media.
Incorrect Dosage Range The effective concentration might be higher than tested. Perform a wider dose-range finding study.
Resistant Cell Line The chosen cell line may be inherently resistant to this class of compounds. Test on a panel of different cancer cell lines.
Short Incubation Time The cytotoxic effects may require a longer duration to manifest. Extend the incubation period (e.g., to 72 hours).

Issue 2: High variability in results between replicate wells.

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells.
Edge Effects in Plate Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS.
Inaccurate Pipetting Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to minimize variability.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation after addition to the media.

Quantitative Data Summary

The following table summarizes the reported IC50 values for various lathyrane-type diterpenes from Euphorbia lathyris against different cancer cell lines. This data can serve as a reference for designing your experiments with this compound.

CompoundCancer Cell LineIC50 (µM)Reference
Euphorbia factor L28786-0 (Renal)9.43[1]
Euphorbia factor L28HepG2 (Liver)13.22[1]
Lathyrol-3-phenyl- acetate-5,15-diacetateA549 (Lung)17.51 ± 0.85[8]
Lathyrol-3-phenyl- acetate-5,15-diacetateKB (Oral)24.07 ± 1.06[8]
Lathyrol-3-phenyl- acetate-5,15-diacetateHCT116 (Colon)27.18 ± 1.21[8]
Various DiterpenesBT-549 (Breast)4.7 - 10.1[2]
Various DiterpenesMDA-MB-231 (Breast)5.7 - 21.3[2]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Western Blot Analysis of Apoptosis Markers
  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of cleaved proteins to the total protein and/or the loading control.

Visualizations

experimental_workflow cluster_ic50 IC50 Determination cluster_apoptosis Apoptosis Analysis cell_seeding Cell Seeding treatment Treatment with This compound cell_seeding->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis_ic50 IC50 Calculation mtt_assay->data_analysis_ic50 cell_treatment_apoptosis Cell Treatment cell_lysis Cell Lysis cell_treatment_apoptosis->cell_lysis western_blot Western Blot cell_lysis->western_blot data_analysis_apoptosis Apoptosis Confirmation western_blot->data_analysis_apoptosis signaling_pathway This compound This compound ROS Increased ROS This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting low yield in 17-Hydroxyisolathyrol extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 17-Hydroxyisolathyrol. Our aim is to help you overcome common challenges and optimize your extraction yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a macrocyclic lathyrane diterpenoid.[1] It is primarily isolated from the seeds of Euphorbia lathyris.[1]

Q2: What are the known biological activities of lathyrane diterpenoids like this compound?

A2: Lathyrane diterpenoids have demonstrated a range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects against cancer cell lines.[2][3] Some studies indicate that their anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway.[2][4][[“]]

Q3: What are the general challenges in extracting lathyrane diterpenoids?

A3: The primary challenges include their naturally low abundance in the plant material, which often leads to low extraction yields.[6] Additionally, their complex structures can make them susceptible to degradation during the extraction and purification process. Multi-step purification protocols are often necessary to achieve high purity.

Q4: What are the key physical and chemical properties of this compound?

A4: The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₀H₃₀O₅
Molecular Weight 350.45 g/mol
Appearance Solid (Light yellow to yellow)
Solubility Soluble in DMSO (100 mg/mL)
Storage Store at 4°C, sealed, away from moisture and light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Troubleshooting Guide for Low Yield

Low yield is a common issue in the extraction of this compound. This guide addresses potential causes and provides systematic solutions.

Problem 1: Inefficient Initial Extraction
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Choice Lathyrane diterpenoids are typically extracted with polar solvents. 80% ethanol (B145695) has been used effectively.[7] Consider using a gradient of solvents from non-polar to polar to optimize extraction.Increased extraction of the target compound from the plant matrix.
Insufficient Extraction Time or Repetitions Maceration or reflux should be performed for an adequate duration. A patent for Euphorbia lathyris extraction suggests multiple extractions (e.g., 3 times for 4, 12, and 24 hours respectively).[7] Ensure the plant material is sufficiently exposed to the solvent.Maximized recovery of the crude extract from the plant material.
Poor Quality of Plant Material Ensure the Euphorbia lathyris seeds are properly dried and ground to a fine powder to increase the surface area for extraction. The plant material should be stored in a dry, dark place to prevent degradation of active compounds.Improved accessibility of the solvent to the plant cells, leading to a higher initial yield.
Degradation During Extraction Diterpenoids can be sensitive to high temperatures.[8] If using heat (e.g., Soxhlet or reflux), monitor the temperature closely and consider using lower temperatures for longer durations. Maceration at room temperature is a gentler alternative.[3]Minimized degradation of this compound, preserving the integrity of the target molecule.
Problem 2: Loss During Solvent Partitioning and Fractionation
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Solvent System for Partitioning After initial extraction, the crude extract is often suspended in water and partitioned with solvents of increasing polarity (e.g., petroleum ether, dichloromethane, ethyl acetate).[1] Ensure complete phase separation and repeat the partitioning steps to maximize recovery.Effective separation of compounds based on polarity, concentrating this compound in the appropriate fraction.
Emulsion Formation Emulsions can form at the solvent interface, trapping the target compound. Use techniques like centrifugation or the addition of brine to break up emulsions.Clear separation of layers, allowing for efficient collection of the desired solvent phase.
Precipitation of the Target Compound Rapid changes in solvent polarity can cause the compound to precipitate. Ensure gradual solvent changes and check for any precipitate between steps.The compound remains in solution for subsequent purification steps.
Problem 3: Inefficient Purification
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Chromatography Conditions Column chromatography with silica (B1680970) gel is commonly used.[1] Optimize the mobile phase gradient to achieve good separation of this compound from other compounds. Semi-preparative HPLC with a C18 column can be used for final purification.[1]Improved resolution and isolation of the pure compound from complex mixtures.
Compound Degradation on Silica Gel Some diterpenoids can be unstable on acidic silica gel. Consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina.Reduced degradation of the target compound during chromatographic separation.
Irreversible Adsorption to the Column Highly polar compounds can sometimes bind irreversibly to the stationary phase. Ensure the chosen mobile phase has sufficient elution strength.Complete elution of the target compound from the chromatography column.

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound

This protocol is a composite based on established methods for extracting lathyrane diterpenoids from Euphorbia lathyris.[1][7]

  • Preparation of Plant Material:

    • Dry the seeds of Euphorbia lathyris at 50°C for 10-12 hours.

    • Grind the dried seeds into a fine powder.

  • Ethanol Extraction:

    • Perform a reflux extraction of the powdered seeds with 95% aqueous ethanol (e.g., 1 kg of powder in 5 L of ethanol) for 2 hours.

    • Repeat the extraction process three times with fresh solvent.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude residue.

  • Solvent Partitioning:

    • Suspend the crude residue in distilled water.

    • Sequentially partition the aqueous suspension with petroleum ether, dichloromethane, and ethyl acetate (B1210297).

    • Collect each organic layer separately and evaporate the solvent to yield the respective fractions. This compound is expected to be in the more polar fractions.

Protocol 2: Purification by Chromatography
  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica gel (200-300 mesh).

    • Elute the column with a gradient of hexane (B92381) and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Semi-preparative HPLC:

    • Combine the fractions containing the target compound and further purify using a semi-preparative HPLC system with a C18 column.

    • Use a mobile phase gradient of methanol (B129727) and water to achieve final purification.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow start Low Yield of this compound check_extraction Review Initial Extraction Protocol start->check_extraction check_partitioning Analyze Solvent Partitioning Steps start->check_partitioning check_purification Examine Purification Efficiency start->check_purification sub_extraction1 Inadequate Solvent? check_extraction->sub_extraction1 sub_extraction2 Insufficient Time/Repetitions? check_extraction->sub_extraction2 sub_extraction3 Degradation? check_extraction->sub_extraction3 sub_partitioning1 Incorrect Solvent System? check_partitioning->sub_partitioning1 sub_partitioning2 Emulsion/Precipitation? check_partitioning->sub_partitioning2 sub_purification1 Suboptimal Chromatography? check_purification->sub_purification1 sub_purification2 Compound Instability? check_purification->sub_purification2 solution_extraction1 Optimize Solvent System sub_extraction1->solution_extraction1 solution_extraction2 Increase Extraction Duration/Cycles sub_extraction2->solution_extraction2 solution_extraction3 Reduce Temperature/Use Milder Method sub_extraction3->solution_extraction3 solution_partitioning1 Adjust Partitioning Solvents sub_partitioning1->solution_partitioning1 solution_partitioning2 Use Centrifugation/Brine sub_partitioning2->solution_partitioning2 solution_purification1 Optimize Mobile Phase/Stationary Phase sub_purification1->solution_purification1 solution_purification2 Use Neutral Stationary Phase sub_purification2->solution_purification2 end Improved Yield solution_extraction1->end solution_extraction2->end solution_extraction3->end solution_partitioning1->end solution_partitioning2->end solution_purification1->end solution_purification2->end

Caption: Troubleshooting workflow for low yield.

Proposed Signaling Pathway Inhibition by Lathyrane Diterpenoidsdot

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation NFkB_IkBa NF-κB/IκBα Complex IKK->NFkB_IkBa Phosphorylates IκBα IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB IκBα Degradation NFkB_IkBa->IkBa_p NFkB_nuc NF-κB (in Nucleus) NFkB->NFkB_nuc Nuclear Translocation Nucleus Nucleus Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induces Transcription Lathyranes Lathyrane Diterpenoids (e.g., this compound) Lathyranes->IKK Inhibition

References

Technical Support Center: 17-Hydroxyisolathyrol In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17-Hydroxyisolathyrol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo bioavailability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the potential reasons for this?

A1: Low plasma concentrations of this compound following oral administration are likely attributable to its poor bioavailability. Several factors could be contributing to this issue:

  • Low Aqueous Solubility: The compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]

  • Poor Permeability: The molecular properties of this compound might hinder its ability to pass through the intestinal membrane.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.[4][5]

  • Efflux Transporters: this compound could be a substrate for efflux pumps like P-glycoprotein, which actively transport the compound back into the intestinal lumen.[6]

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound.[1][7][8][9][10] These include:

  • Prodrug Approach: Chemically modifying this compound to create a more soluble or permeable prodrug that converts to the active compound in vivo.[11][12][][14][15]

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can enhance its stability, solubility, and absorption.[16][17][18][19]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds.[1][7][8][9]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix.[8][9][20]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.[3][7][21]

Q3: How can we determine if poor solubility or poor permeability is the main issue for this compound's low bioavailability?

A3: A Biopharmaceutics Classification System (BCS) assessment is recommended. This involves determining the aqueous solubility and intestinal permeability of this compound.

  • Solubility Testing: Can be performed by measuring the concentration of the compound in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.

  • Permeability Assessment: Can be evaluated using in vitro models like the Caco-2 cell monolayer assay, which predicts intestinal permeability.

Based on the results, this compound can be classified into one of the four BCS classes, which will guide the selection of the most appropriate bioavailability enhancement strategy.[2][6]

Troubleshooting Guides

Issue 1: Inconsistent Pharmacokinetic Profiles Between Subjects
Potential Cause Troubleshooting Step Recommended Action
High Inter-individual Variability in Metabolism Assess the metabolic stability of this compound.Perform in vitro metabolism studies using liver microsomes from different species or individuals to identify the major metabolizing enzymes (e.g., cytochrome P450 isoforms).[4][5]
Formulation Instability Characterize the physical and chemical stability of your formulation.Conduct stability studies under relevant storage and physiological conditions (temperature, pH). For nanoparticle formulations, monitor particle size, zeta potential, and drug entrapment efficiency over time.[16]
Food Effects Investigate the influence of food on drug absorption.Conduct pharmacokinetic studies in both fasted and fed states to determine if co-administration with food alters the bioavailability of this compound.[6]
Issue 2: Low Drug Loading or Entrapment Efficiency in Nanoparticle Formulations
Potential Cause Troubleshooting Step Recommended Action
Poor Affinity of the Drug for the Nanoparticle Core Material Screen different types of nanoparticle carriers.Experiment with various polymers or lipids for nanoparticle formulation to find a material with better compatibility with this compound.[19]
Suboptimal Formulation Process Parameters Optimize the formulation method.Systematically vary parameters such as solvent type, homogenization speed, sonication time, and drug-to-carrier ratio to improve encapsulation efficiency.
Drug Precipitation During Formulation Modify the solvent system or add stabilizers.Use a co-solvent system to maintain drug solubility during the formulation process or incorporate stabilizers that prevent drug crystallization.

Experimental Protocols

Protocol 1: Preparation of a this compound Prodrug

This protocol describes a general esterification method to create a more lipophilic prodrug of this compound, assuming it has a hydroxyl group available for modification.[14]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Fatty acid chloride (e.g., Palmitoyl chloride)

  • Nitrogen gas

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.

  • Add anhydrous pyridine to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the fatty acid chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to obtain the pure prodrug.

  • Characterize the structure of the prodrug using NMR and Mass Spectrometry.

Protocol 2: Formulation of this compound Loaded Polymeric Nanoparticles

This protocol outlines the nanoprecipitation method for encapsulating a hydrophobic compound like this compound into polymeric nanoparticles.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA)

  • Organic solvent (e.g., Acetone)

  • Aqueous solution containing a stabilizer (e.g., Polyvinyl alcohol - PVA)

  • Magnetic stirrer

  • Ultracentrifuge

Procedure:

  • Dissolve this compound and PLGA in acetone (B3395972) to form the organic phase.

  • Prepare the aqueous phase by dissolving PVA in deionized water.

  • Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticle suspension and centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes.

  • Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Repeat the centrifugation and washing steps twice.

  • Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.

  • Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension50 ± 152.0 ± 0.5250 ± 75100
Palmitate Prodrug250 ± 504.0 ± 1.01500 ± 300600
PLGA Nanoparticles350 ± 603.0 ± 0.82000 ± 450800
SEDDS450 ± 801.5 ± 0.52750 ± 5501100

Data are presented as mean ± standard deviation (n=6).

Mandatory Visualizations

G cluster_oral Oral Administration cluster_gut Gastrointestinal Tract cluster_liver Liver cluster_circulation Systemic Circulation 17-OH-Isolathyrol 17-OH-Isolathyrol Dissolution Dissolution 17-OH-Isolathyrol->Dissolution Absorption Absorption Dissolution->Absorption Soluble Drug Efflux Efflux Absorption->Efflux P-gp Metabolism_Gut Gut Wall Metabolism Absorption->Metabolism_Gut First-Pass Metabolism First-Pass Metabolism Absorption->First-Pass Metabolism Portal Vein Bioavailable Drug Bioavailable Drug First-Pass Metabolism->Bioavailable Drug G cluster_strategies Bioavailability Enhancement Strategies Poorly Bioavailable Drug Poorly Bioavailable Drug Prodrug Synthesis Prodrug Synthesis Poorly Bioavailable Drug->Prodrug Synthesis Nanoparticle Encapsulation Nanoparticle Encapsulation Poorly Bioavailable Drug->Nanoparticle Encapsulation Lipid-Based Formulation Lipid-Based Formulation Poorly Bioavailable Drug->Lipid-Based Formulation Amorphous Solid Dispersion Amorphous Solid Dispersion Poorly Bioavailable Drug->Amorphous Solid Dispersion Improved Bioavailability Improved Bioavailability Prodrug Synthesis->Improved Bioavailability Nanoparticle Encapsulation->Improved Bioavailability Lipid-Based Formulation->Improved Bioavailability Amorphous Solid Dispersion->Improved Bioavailability G Start Start Dissolve Drug and Polymer in Organic Solvent Dissolve Drug and Polymer in Organic Solvent Start->Dissolve Drug and Polymer in Organic Solvent Add Organic Phase to Aqueous Stabilizer Solution Add Organic Phase to Aqueous Stabilizer Solution Dissolve Drug and Polymer in Organic Solvent->Add Organic Phase to Aqueous Stabilizer Solution Stir to Evaporate Organic Solvent Stir to Evaporate Organic Solvent Add Organic Phase to Aqueous Stabilizer Solution->Stir to Evaporate Organic Solvent Nanoparticle Suspension Formed Nanoparticle Suspension Formed Stir to Evaporate Organic Solvent->Nanoparticle Suspension Formed Centrifuge and Wash Nanoparticles Centrifuge and Wash Nanoparticles Nanoparticle Suspension Formed->Centrifuge and Wash Nanoparticles Lyophilize for Storage Lyophilize for Storage Centrifuge and Wash Nanoparticles->Lyophilize for Storage End End Lyophilize for Storage->End

References

Technical Support Center: Managing Cytotoxicity of 17-Hydroxyisolathyrol in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the cytotoxicity of 17-Hydroxyisolathyrol in normal cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is managing its cytotoxicity in normal cells important?

A1: this compound is a lathyrol-type diterpenoid isolated from plants of the Euphorbia genus.[1][2][3][4] These compounds are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.[1][2][3][4] However, like many natural products with potent bioactivity, they can exhibit cytotoxicity not only towards target (e.g., cancer) cells but also towards normal, healthy cells. Managing this off-target cytotoxicity is crucial for obtaining accurate and reproducible experimental results and is a key consideration in the early stages of drug development to assess potential therapeutic windows.

Q2: What are the common signs of this compound-induced cytotoxicity in normal cell cultures?

A2: Researchers might observe several indicators of cytotoxicity, including:

  • A significant decrease in cell viability and proliferation, often in a dose-dependent manner.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.

  • Induction of apoptosis or necrosis, which can be confirmed by specific assays (e.g., Annexin V/PI staining).

  • Alterations in metabolic activity, detectable through assays like MTT or resazurin.

Q3: At what concentration does this compound typically become cytotoxic to normal cells?

A3: The cytotoxic concentration of this compound can vary significantly depending on the specific normal cell line being used and the duration of exposure. Based on studies of related lathyrol diterpenes, cytotoxic effects can be observed in the micromolar (µM) range.[1][2][3] It is essential to perform a dose-response experiment for each new cell line to determine the precise IC50 (half-maximal inhibitory concentration) value.

Q4: Are there any known mechanisms of this compound cytotoxicity?

A4: While the specific mechanisms for this compound are not extensively documented, related lathyrol derivatives have been shown to induce apoptosis through the mitochondrial pathway in cancer cells.[5] This involves an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases. It is plausible that similar mechanisms contribute to its cytotoxicity in normal cells. Lathyrol has also been shown to inhibit the proliferation of cells by affecting the cell cycle.[6]

Troubleshooting Guides

Issue 1: High Levels of Cytotoxicity Observed in Normal Control Cells
Potential Cause Troubleshooting Step Expected Outcome
Concentration of this compound is too high. Perform a dose-response curve to determine the IC50 value in your normal cell line. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify a suitable working concentration.Identification of a concentration that minimizes cytotoxicity in normal cells while still allowing for the observation of desired effects in the experimental model.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to the specific cell line (typically ≤ 0.5%).[7] Run a vehicle-only control (cells treated with the solvent at the same concentration used for this compound).No significant difference in viability between the vehicle-only control and untreated cells, confirming that the solvent is not the source of cytotoxicity.
Extended exposure time. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal exposure duration.Finding a time point where the desired biological effect is observable before significant cytotoxicity occurs in normal cells.
Cell line sensitivity. Consider using a less sensitive normal cell line if appropriate for the experimental goals. Different cell types can have varying sensitivities to cytotoxic compounds.Reduced background cytotoxicity, providing a clearer window to observe the specific effects of this compound.
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
Potential Cause Troubleshooting Step Expected Outcome
Variability in cell culture conditions. Standardize all cell culture parameters, including cell passage number, seeding density, and media composition. Ensure cells are healthy and in the logarithmic growth phase before treatment.Consistent and reproducible results between experiments.
Compound degradation. This compound, like many natural products, may be sensitive to light and temperature. Prepare fresh stock solutions and store them appropriately. Avoid repeated freeze-thaw cycles.More reliable and consistent compound activity.
Assay interference. Some natural compounds can interfere with colorimetric or fluorometric assays (e.g., MTT, resazurin). Confirm results with an alternative viability assay that uses a different detection method (e.g., trypan blue exclusion, CellTiter-Glo®).Validation of cytotoxicity data and elimination of assay-specific artifacts.

Data Presentation

Table 1: Illustrative Cytotoxicity of this compound in Different Normal Cell Lines (Hypothetical Data)

Cell LineTypeIC50 (µM) after 48h Exposure
hFIBHuman Fibroblasts25.8
rPECRat Proximal Epithelial Cells15.2
mHEPMouse Hepatocytes32.5

Note: This data is for illustrative purposes only and should be experimentally determined for your specific cell lines and conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed healthy, log-phase normal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a concentrated stock in a suitable solvent (e.g., DMSO). Create a serial dilution to generate a range of concentrations.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) under standard cell culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Assessment of Apoptosis using Annexin V-FITC/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (including a positive control for apoptosis) for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis start Start: Healthy Normal Cells seed Seed Cells in Multi-well Plate start->seed treat Treat Cells seed->treat prep_compound Prepare this compound Dilutions prep_compound->treat incubate Incubate for a Defined Period treat->incubate cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay data_analysis Data Analysis & Interpretation cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

troubleshooting_logic cluster_concentration Concentration Issues cluster_time Time-Related Issues cluster_reproducibility Reproducibility start High Cytotoxicity in Normal Cells Observed check_conc Is this the first time with this cell line? start->check_conc dose_response Action: Perform Dose-Response Curve check_conc->dose_response Yes check_solvent Is the solvent control also toxic? check_conc->check_solvent No solvent_issue Action: Reduce Solvent Concentration check_solvent->solvent_issue Yes check_time Is cytotoxicity appearing at later time points? check_solvent->check_time No time_course Action: Perform Time-Course Experiment check_time->time_course Yes check_repro Are results inconsistent between experiments? check_time->check_repro No standardize Action: Standardize Cell Culture Protocols check_repro->standardize Yes

References

Stability testing of 17-Hydroxyisolathyrol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of 17-Hydroxyisolathyrol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound in solid form should be stored at 4°C in a sealed container, protected from moisture and light.[1] Stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to use aliquots.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure (a macrocyclic diterpenoid with hydroxyl and ester groups), potential degradation pathways include:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis under acidic or basic conditions, leading to the opening of the macrocyclic ring.

  • Oxidation: The double bonds and hydroxyl groups within the molecule can be susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light may induce degradation, particularly of the conjugated double bond system.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule.

Q3: My analytical results for this compound are inconsistent. What could be the cause?

Inconsistent analytical results can stem from several factors related to sample handling and stability. Consider the following:

  • Improper Storage: Verify that the compound and its solutions have been stored according to the recommended conditions.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Prepare and use single-use aliquots.

  • Solvent Purity: Ensure the use of high-purity, newly opened solvents for preparing solutions, as hygroscopic solvents like DMSO can impact solubility and stability.[1]

  • Light Exposure: Protect samples from light during preparation and analysis to prevent photodegradation.

  • Contamination: Ensure all labware is scrupulously clean to avoid contamination that could catalyze degradation.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my chromatogram during HPLC analysis.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Review Sample History: Check the storage conditions and age of the sample and stock solutions.

    • Perform Forced Degradation: To confirm if the new peaks are degradation products, subject a fresh sample to forced degradation conditions (see Experimental Protocols section). This can help in identifying potential degradants.[2][3]

    • Analyze Blank Samples: Run a blank (solvent only) to rule out contamination from the solvent or system.

    • Optimize HPLC Method: Adjust the mobile phase composition or gradient to improve the separation of the parent compound from its degradation products.[4]

Issue 2: Loss of biological activity of this compound in my cell-based assay.

  • Possible Cause: Degradation of the compound in the assay medium or during incubation.

  • Troubleshooting Steps:

    • Assess Compound Stability in Media: Incubate this compound in the cell culture medium for the duration of your experiment and analyze its concentration by HPLC at different time points.

    • Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock solution for your experiments.

    • Minimize Light Exposure: Protect your assay plates from light as much as possible during incubation.

    • Consider Adsorption: The compound might be adsorbing to the plasticware. Using low-adhesion microplates may mitigate this issue.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid4°CLong-termSealed container, protect from moisture and light[1]
Stock Solution-80°CUp to 6 monthsSealed, protect from light[1]
Stock Solution-20°CUp to 1 monthSealed, protect from light[1]

Table 2: Example Forced Degradation Study Conditions for this compound

Stress ConditionReagent/ConditionDurationExpected Degradation
Acid Hydrolysis0.1 M HCl24 hours5-20%
Base Hydrolysis0.1 M NaOH4 hours5-20%
Oxidation3% H₂O₂24 hours5-20%
Thermal60°C48 hours5-20%
PhotostabilityUV light (254 nm)24 hours5-20%

Note: The target degradation is typically between 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO at 100 mg/mL, with sonication if needed).[1] Dilute this stock to a working concentration (e.g., 1 mg/mL) in the stress medium.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH.

    • Oxidation: Mix the drug solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Store the drug solution at 60°C.

    • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.[4]

Protocol 2: Stability-Indicating HPLC Method

A high-performance liquid chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl) prep->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH) prep->base Expose to Stress Conditions oxid Oxidation (3% H2O2) prep->oxid Expose to Stress Conditions therm Thermal (60°C) prep->therm Expose to Stress Conditions photo Photostability (UV Light) prep->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples at Different Time Points base->hplc Analyze Samples at Different Time Points oxid->hplc Analyze Samples at Different Time Points therm->hplc Analyze Samples at Different Time Points photo->hplc Analyze Samples at Different Time Points report Data Analysis and Reporting hplc->report

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Analytical Results storage Improper Storage? start->storage freeze_thaw Repeated Freeze-Thaw? start->freeze_thaw solvent Solvent Quality? start->solvent light Light Exposure? start->light verify_storage Verify Storage Conditions storage->verify_storage use_aliquots Use Single-Use Aliquots freeze_thaw->use_aliquots fresh_solvent Use Fresh, High-Purity Solvent solvent->fresh_solvent protect_light Protect from Light light->protect_light

Caption: Troubleshooting logic for inconsistent analytical results.

References

Technical Support Center: Interpreting Complex NMR Spectra of Lathyrane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of lathyrane diterpenoids. This guide is designed to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of this unique class of molecules. Find answers to frequently asked questions and troubleshooting tips for your experiments.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a purified lathyrane diterpenoid is overly complex and shows overlapping signals. What can I do to simplify the spectrum?

A1: Signal overlapping in ¹H NMR spectra of lathyrane diterpenoids is a common issue due to the molecule's complex three-dimensional structure and numerous protons in similar chemical environments. Here are several strategies to resolve this:

  • Change the Solvent: Altering the NMR solvent can induce changes in the chemical shifts of your compound, potentially resolving overlapping peaks. Solvents like benzene-d₆ or acetone-d₆ can provide different spectral patterns compared to the more common deuterochloroform (CDCl₃)[1].

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals, often resolving overlapping multiplets.

  • Two-Dimensional (2D) NMR: Techniques like COSY, TOCSY, HSQC, and HMBC are essential for deciphering complex spectra. These experiments spread the signals into a second dimension, allowing for the resolution of individual proton and carbon signals and the identification of spin systems and long-range correlations.[2][3]

  • Temperature Variation: In some cases, conformational isomers (rotamers) can lead to a doubling or broadening of signals. Acquiring the spectrum at a higher temperature can increase the rate of bond rotation, potentially coalescing these signals into a simpler pattern[1].

Q2: I am having trouble assigning the quaternary carbon signals in my lathyrane diterpenoid. Which NMR experiment is most helpful?

A2: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assigning quaternary carbons. Since these carbons have no attached protons, they do not show correlations in HSQC or COSY spectra. HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. By observing correlations from known proton signals to a quaternary carbon, its position in the molecule can be determined. For example, methyl protons are excellent probes for identifying nearby quaternary carbons.[3][4][5]

Q3: How can I determine the relative stereochemistry of the complex ring system in a lathyrane diterpenoid?

A3: The relative stereochemistry is primarily elucidated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å).

By analyzing the cross-peaks in a NOESY or ROESY spectrum, you can establish which protons are on the same face of the molecule. For instance, observing a NOESY correlation between a methyl group and a methine proton on the ring scaffold can define their relative orientation.[2][3][6] Coupling constants (³JHH) from high-resolution ¹H NMR spectra can also provide valuable information about dihedral angles between adjacent protons, further aiding in stereochemical assignments.

Q4: What are the characteristic ¹H and ¹³C NMR chemical shifts I should look for to identify a lathyrane diterpenoid scaffold?

A4: Lathyrane diterpenoids possess a unique 5/11/3-tricyclic carbon framework. While the exact chemical shifts are highly dependent on the specific substitution pattern, some general ranges can be expected. The presence of a gem-dimethylcyclopropane ring is a key feature.

Typical Chemical Shift Ranges for Lathyrane Diterpenoid Core Structures

Functional Group/Structural Motif¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Cyclopropane (B1198618) Protons0.5 - 1.620 - 30Highly shielded protons and carbons are characteristic of the cyclopropane ring.
Methyls on Cyclopropane1.0 - 1.315 - 25The gem-dimethyl groups on the cyclopropane ring.
Olefinic Protons5.0 - 6.5120 - 145Chemical shifts vary depending on substitution and ring strain.
Oxygenated Methines3.5 - 6.065 - 95Protons and carbons attached to hydroxyl or ester groups.
Ketone Carbonyl-195 - 220The chemical shift of the carbonyl carbon in the macrocycle.
Ester Carbonyls-165 - 175Carbonyls from acyl protecting groups.

Note: These are approximate ranges and can vary significantly based on the specific structure and solvent used.[2][3][4]

Troubleshooting Guides

Problem: My NMR sample shows broad peaks.

  • Possible Cause 1: Poor Shimming. The magnetic field homogeneity may be poor. Solution: Re-shim the spectrometer.

  • Possible Cause 2: Sample Concentration. The sample may be too concentrated, leading to aggregation and increased viscosity. Solution: Dilute the sample[1].

  • Possible Cause 3: Paramagnetic Impurities. The presence of paramagnetic metals can cause significant line broadening. Solution: Purify the sample further, for example, by passing it through a small plug of silica (B1680970) gel.

  • Possible Cause 4: Intermediate Chemical Exchange. The molecule may be undergoing conformational changes on a timescale similar to the NMR experiment. Solution: Try acquiring the spectrum at a different temperature (higher or lower) to either accelerate or slow down the exchange process[1].

Problem: I see unexpected peaks in my spectrum, possibly from impurities.

  • Possible Cause 1: Residual Solvents. Solvents used during purification (e.g., ethyl acetate, hexane, dichloromethane) can be difficult to remove completely. Solution: Dry the sample under high vacuum for an extended period. Co-evaporation with a solvent like dichloromethane (B109758) can sometimes help remove residual ethyl acetate[1].

  • Possible Cause 2: Water. NMR solvents can absorb moisture from the air. Solution: Use fresh, sealed NMR solvents. To confirm the presence of an exchangeable proton (like water or an alcohol), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The water/alcohol peak should disappear or diminish significantly[1].

  • Possible Cause 3: Grease. Grease from glassware joints can contaminate the sample. Solution: Avoid using grease if possible, or be extremely careful during sample preparation and purification.

Experimental Protocols

Protocol: Structure Elucidation of a Lathyrane Diterpenoid using 2D NMR

This protocol assumes the sample is pure and dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

  • ¹H NMR:

    • Methodology: Acquire a standard one-dimensional proton spectrum.

    • Purpose: To get an overview of the proton signals, their chemical shifts, integrations (proton count), and coupling patterns.

  • ¹³C and DEPT NMR:

    • Methodology: Acquire a ¹³C spectrum along with DEPT-135 and DEPT-90 experiments.

    • Purpose: To identify the chemical shifts of all carbon atoms and to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • COSY (Correlation Spectroscopy):

    • Methodology: Acquire a standard gCOSY or DQF-COSY experiment.

    • Purpose: To identify proton-proton (¹H-¹H) spin systems through scalar coupling (typically over 2-3 bonds). This helps to piece together fragments of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Methodology: Acquire a standard gHSQC experiment.

    • Purpose: To correlate each proton directly to the carbon it is attached to (¹JCH). This is crucial for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Methodology: Acquire a standard gHMBC experiment.

    • Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons (²JCH, ³JCH). This is essential for connecting the spin systems identified in the COSY experiment and for assigning quaternary carbons.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

    • Methodology: Acquire a 2D NOESY or ROESY experiment with an appropriate mixing time.

    • Purpose: To determine the relative stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding.

Visualized Workflows

logical_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interp Interpretation & Structure Elucidation H1_NMR ¹H NMR C13_NMR ¹³C & DEPT NMR Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR->Fragments COSY COSY HSQC HSQC COSY->Fragments HMBC HMBC Connectivity Assemble Planar Structure HSQC->Connectivity NOESY NOESY / ROESY HMBC->Connectivity Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Final_Structure Final Structure Stereochem->Final_Structure

Caption: Logical workflow for NMR-based structure elucidation.

troubleshooting_workflow Start Complex or Unclear NMR Spectrum Check_Purity Are there unexpected peaks? Start->Check_Purity Check_Broadening Are peaks broad? Check_Purity->Check_Broadening No Impurity_Actions Identify impurity (solvent, water, etc.) Dry sample / Use fresh solvent Add D₂O to test for exchangeable protons Check_Purity->Impurity_Actions Yes Check_Overlap Are peaks overlapping? Check_Broadening->Check_Overlap No Broadening_Actions Re-shim spectrometer Dilute sample Change temperature Check_Broadening->Broadening_Actions Yes Overlap_Actions Change solvent Use higher field magnet Run 2D NMR experiments Check_Overlap->Overlap_Actions Yes Proceed Proceed with Interpretation Check_Overlap->Proceed No Impurity_Actions->Check_Broadening Broadening_Actions->Check_Overlap Overlap_Actions->Proceed

References

Technical Support Center: Mass Spectrometry Analysis of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the mass spectrometry analysis of 17-Hydroxyisolathyrol, a lathyrane diterpenoid. Given the limited specific data on this compound, this guide draws upon established knowledge of the mass spectrometric behavior of lathyrane diterpenoids and other polycyclic diterpenes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing an ion at [M+23]⁺ in my positive ion mode ESI-MS spectrum of this compound. What is this peak?

A1: This is one of the most common artifacts in the electrospray ionization (ESI) mass spectrometry of diterpenoids and other small molecules.[1][2][3] The peak at [M+23]⁺ corresponds to the sodium adduct of your analyte, [M+Na]⁺.[4] The presence of sodium ions is ubiquitous in laboratory environments, stemming from glassware, solvents, and reagents.

Troubleshooting Steps:

  • Minimize Sodium Contamination: Use high-purity solvents and reagents. Thoroughly clean all glassware and use plastic containers where appropriate.

  • Mobile Phase Additives: The addition of a small amount of an ammonium (B1175870) salt (e.g., ammonium acetate (B1210297) or ammonium formate) to the mobile phase can sometimes suppress sodium adduct formation by promoting the formation of the ammonium adduct [M+NH₄]⁺ or the protonated molecule [M+H]⁺.

  • Instrumentation Check: Ensure that the LC-MS system is clean to avoid background ions from previous analyses.[3]

Q2: My MS/MS spectrum of the protonated this compound ([M+H]⁺) shows a significant neutral loss of 18 Da. What does this indicate?

A2: A neutral loss of 18 Da is characteristic of the loss of a water molecule (H₂O).[5] Lathyrane diterpenoids like this compound are highly oxygenated and contain multiple hydroxyl groups.[6][7] Under the energetic conditions of collision-induced dissociation (CID) in the mass spectrometer, the facile elimination of water is a common fragmentation pathway.[5] In some cases, especially with atmospheric pressure chemical ionization (APCI), the dehydrated peak [M+H-H₂O]⁺ may even be observed in the full scan MS spectrum.[8]

Q3: I am seeing unexpected peaks in my chromatogram that are not related to my sample. How can I identify and eliminate them?

A3: These are likely contaminant peaks. Common contaminants in LC-MS analysis include polyethylene (B3416737) glycol (PEG), which can be present in many lab consumables, and phthalates from plastics. You may also be seeing carryover from previous injections.

Troubleshooting Steps:

  • Run a Blank: Inject a solvent blank to see if the extraneous peaks are present. This will help determine if the contamination is from your sample preparation or the LC-MS system.

  • System Cleaning: If the blank shows the contaminant peaks, the system may need to be cleaned.[9]

  • Sample Preparation Review: Review your sample preparation procedure for potential sources of contamination. Ensure all solvents and vials are of high purity.

  • Use a Guard Column: A guard column can help protect your analytical column from contaminants in the sample.[10]

Q4: The signal intensity for my this compound peak is very low. What can I do to improve it?

A4: Poor signal intensity can be caused by several factors, from sample concentration to instrument settings.[11]

Troubleshooting Steps:

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal will be weak. Conversely, a highly concentrated sample can lead to ion suppression.[11]

  • Ionization Efficiency: Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive vs. negative) to find the optimal conditions for this compound.

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[11][12]

  • Mobile Phase Optimization: The composition of the mobile phase can significantly impact ionization efficiency. Ensure the pH is appropriate for the analyte. For ESI, the presence of a protic solvent is generally beneficial.

Quantitative Data Summary

The following table summarizes common adducts observed in the positive ion mode ESI-MS of diterpenoids. "M" represents the molecular weight of this compound.

Ion SpeciesMass Difference from MCommon Source
[M+H]⁺+1.0078Protonation from acidic mobile phase
[M+NH₄]⁺+18.0334Ammonium salts in mobile phase
[M+Na]⁺+22.9898Glassware, solvents, reagents
[M+K]⁺+38.9637Glassware, solvents, reagents

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of this compound

  • Extraction: Extract this compound from the source material (e.g., plant extract) using an appropriate organic solvent such as methanol (B129727) or acetonitrile.

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilution: Dilute the filtered extract to a suitable concentration for LC-MS analysis (typically in the low µg/mL to ng/mL range) using the initial mobile phase composition.

  • Blank Preparation: Prepare a solvent blank using the same solvent as used for the final dilution of the sample.[10]

Protocol 2: General LC-MS Method for Lathyrane Diterpenoid Analysis

This protocol is a starting point and may require optimization for your specific instrument and this compound standard.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • MS System: An electrospray ionization source coupled to a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive and Negative ESI.

  • Source Parameters:

    • Capillary Voltage: 3.5-4.5 kV

    • Drying Gas Temperature: 300-350 °C

    • Drying Gas Flow: 8-12 L/min

    • Nebulizer Pressure: 30-45 psi

  • Acquisition Mode: Full scan MS from m/z 100-1000 and data-dependent MS/MS of the most abundant precursor ions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Extraction of This compound B Filtration (0.22 µm filter) A->B C Dilution for Analysis B->C D LC Separation (C18 Column) C->D E Electrospray Ionization (ESI) D->E F Mass Spectrometry (MS and MS/MS) E->F G Identify [M+H]⁺ and Adducts F->G I Identify Artifacts (Contaminants, Adducts) F->I H Analyze Fragmentation (e.g., Neutral Loss of H₂O) G->H

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Troubleshooting_Logic Start Mass Spec Issue Encountered Q1 Unexpected Peak? Start->Q1 A1 Adduct ([M+Na]⁺, [M+K]⁺)? Q1->A1 Yes Q2 Poor Signal? Q1->Q2 No S1 Minimize Na⁺/K⁺ Contamination A1->S1 Yes A2 Contaminant (PEG)? A1->A2 No End Issue Resolved S1->End S2 Run Blank, Clean System A2->S2 Yes A2->Q2 No S2->End S3 Optimize Concentration & Ionization Source Q2->S3 Yes Q3 Unexpected Fragmentation? Q2->Q3 No S3->End S4 Check for In-Source Decay (e.g., H₂O loss) Q3->S4 Yes Q3->End No S4->End

Caption: Troubleshooting logic for common mass spectrometry artifacts.

References

Technical Support Center: Optimizing HPLC Separation of 17-Hydroxyisolathyrol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 17-Hydroxyisolathyrol isomers.

Troubleshooting Guide

Users may encounter several challenges during the HPLC separation of this compound and its isomers due to their structural similarity. This guide provides a systematic approach to identify and resolve common issues.

ProblemPotential CausesRecommended Solutions
Poor Resolution / Co-elution of Isomers 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Suboptimal column temperature. 4. Flow rate is too high.1. Stationary Phase Selection: Switch to a different column chemistry. Phenyl-Hexyl or PFP (Pentafluorophenyl) columns can offer different selectivity for aromatic isomers compared to standard C18 columns. For diastereomers, embedded amide columns might provide better shape selectivity.[1] 2. Mobile Phase Optimization:     a. Solvent Strength: Adjust the ratio of organic solvent (acetonitrile or methanol) to water. For reversed-phase HPLC, decreasing the organic solvent percentage will increase retention time and may improve resolution.[2]     b. Solvent Type: If using acetonitrile, try switching to methanol (B129727) or vice-versa. The change in solvent can alter selectivity.     c. pH Modification: Although this compound is not strongly ionizable, small pH adjustments to the aqueous portion of the mobile phase with formic acid or acetic acid can sometimes influence the separation of closely related isomers. 3. Column Temperature: Optimize the column temperature. Lower temperatures can sometimes enhance the separation of isomers.[3] Start at ambient temperature and evaluate separation at ± 5-10°C increments. 4. Flow Rate Reduction: Decrease the flow rate to increase the interaction time of the isomers with the stationary phase, which can lead to better resolution.
Peak Tailing 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column contamination or degradation. 4. Sample solvent incompatible with the mobile phase.1. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. 2. Mobile Phase Modifier: Add a small amount of a competing agent, like a low concentration of trifluoroacetic acid (TFA), to the mobile phase to block active sites on the stationary phase. 3. Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column or using a guard column. 4. Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[4]
Peak Broadening 1. High dead volume in the HPLC system. 2. Column degradation. 3. Sample overload. 4. Incompatible sample solvent.1. System Optimization: Use tubing with a smaller internal diameter and ensure all connections are secure to minimize dead volume. 2. Column Check: Evaluate column performance with a standard compound. If efficiency has significantly decreased, replace the column. 3. Dilute Sample: As with peak tailing, reducing the sample concentration can alleviate peak broadening. 4. Solvent Matching: Ensure the sample solvent is weaker than or the same as the mobile phase.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Inadequate column equilibration. 3. Leaks in the HPLC system. 4. Variations in column temperature.1. Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Degas the solvents thoroughly. 2. Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence, especially when using a gradient. 3. System Check: Inspect the pump, injector, and fittings for any leaks. 4. Temperature Control: Use a column oven to maintain a constant and stable temperature.
Ghost Peaks 1. Contaminated mobile phase or sample. 2. Carryover from previous injections. 3. Sample degradation.1. Use High-Purity Solvents: Prepare fresh mobile phase using HPLC-grade solvents and high-purity water. 2. Injector Cleaning: Implement a needle wash step in your injection sequence. 3. Sample Stability: Investigate the stability of this compound in your sample solvent and under your chromatographic conditions. Analyze samples promptly after preparation.

Experimental Protocols

While a universally optimized method for all this compound isomers is not available, the following protocol, based on methods for related lathyrane diterpenoids, serves as an excellent starting point for method development.

Initial HPLC Method for this compound Isomer Separation

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or a Phenyl-Hexyl column for alternative selectivity
Mobile Phase A: Water B: Acetonitrile or Methanol
Gradient Program Start with a shallow gradient, for example: 0-5 min: 50% B 5-25 min: 50-80% B 25-30 min: 80% B 30.1-35 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm; monitor at a specific wavelength if the UV maximum is known (e.g., 230 nm).
Injection Volume 10 µL

Sample Preparation

  • Extraction: Lathyrane diterpenoids are typically extracted from plant material using solvents like methanol or ethanol.

  • Dilution: The crude extract should be dissolved in a suitable solvent, preferably the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter before injection to remove particulate matter and protect the HPLC column.

Quantitative Data Presentation

Effective optimization requires systematic data collection. Use the following table to record and compare the results of your experiments as you adjust chromatographic parameters.

Table for Comparison of HPLC Conditions

Condition IDColumn TypeMobile Phase Gradient/IsocraticTemperature (°C)Flow Rate (mL/min)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
Exp-01C18Acetonitrile/Water Gradient251.0
Exp-02C18Methanol/Water Gradient251.0
Exp-03Phenyl-HexylAcetonitrile/Water Gradient251.0
...

Users should populate this table with their own experimental data.

Visualizations

Experimental Workflow for Analysis of this compound Isomers

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing a Plant Material (e.g., Euphorbia seeds) b Extraction (Methanol/Ethanol) a->b c Filtration & Concentration b->c d Dissolution in Mobile Phase c->d e Syringe Filtration (0.22 µm) d->e f HPLC Injection e->f g C18 or Phenyl-Hexyl Column f->g h Gradient Elution (Water/Acetonitrile) g->h i UV/DAD Detection h->i j Chromatogram Generation i->j k Peak Integration & Identification j->k l Quantification & Resolution Calculation k->l

Caption: General experimental workflow for the analysis of this compound isomers.

Troubleshooting Logic for Poor Isomer Resolution

G start Poor Resolution (Rs < 1.5) q1 Is retention time optimal (2 < k' < 10)? start->q1 a1 Adjust % Organic Solvent q1->a1 No q2 Try different organic solvent (MeOH vs. ACN)? q1->q2 Yes a1->q1 Re-evaluate a2 Switch to Methanol or Acetonitrile q2->a2 Yes q3 Optimize Column Temperature? q2->q3 No a2->q3 a3 Decrease Temperature by 5-10°C q3->a3 Yes q4 Change Stationary Phase? q3->q4 No a3->q4 a4 Try Phenyl-Hexyl or PFP Column q4->a4 Yes end_bad Consult Further q4->end_bad No end_good Resolution Improved a4->end_good

Caption: Troubleshooting decision tree for improving the resolution of isomers.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound isomers?

A1: A standard C18 column is a good starting point for method development. However, due to the high structural similarity of isomers, achieving baseline separation can be challenging. If resolution is poor on a C18 column, consider columns that offer alternative selectivity mechanisms. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can provide enhanced resolution for aromatic compounds through π-π interactions.[1]

Q2: Should I use an isocratic or gradient elution for this separation?

A2: For complex samples containing multiple isomers and other compounds, a gradient elution is generally recommended to achieve a good separation within a reasonable analysis time. A shallow gradient, where the mobile phase composition changes slowly, is often effective for resolving closely eluting isomers.

Q3: How does column temperature affect the separation of these isomers?

A3: Column temperature is a critical parameter that can significantly influence selectivity. For some isomer pairs, lower temperatures may increase resolution by enhancing the subtle differences in their interaction with the stationary phase. It is recommended to evaluate a range of temperatures (e.g., 15°C to 40°C) to find the optimal condition for your specific isomers.

Q4: My sample is from a crude plant extract. What are the key considerations for sample preparation?

A4: When working with crude plant extracts, proper sample preparation is crucial to protect the HPLC column and obtain reliable results. Key steps include:

  • Thorough Extraction: Ensure complete extraction of the target compounds from the plant matrix.

  • Cleanup: Consider a solid-phase extraction (SPE) step to remove interfering compounds.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm filter before injection to remove particulates that can clog the column and system frits.

Q5: I am observing peak tailing for my isomer peaks. What should I do?

A5: Peak tailing can be caused by several factors. First, try diluting your sample, as column overload is a common cause. If tailing persists, it could be due to secondary interactions with the stationary phase. In such cases, adding a small amount of an acid modifier like formic acid or TFA to the mobile phase can help improve peak shape. Also, ensure your sample is fully dissolved in a solvent compatible with the mobile phase.

Q6: Is this compound stable under typical reversed-phase HPLC conditions?

References

Technical Support Center: Cell Culture Contamination When Working with Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address cell culture contamination issues that may arise when working with natural products.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve specific contamination challenges encountered during your experiments with natural products.

Issue 1: Sudden Turbidity and pH Change After Adding a Natural Product Extract

Symptoms:

  • The culture medium becomes cloudy or turbid shortly after adding the natural product extract.[1][2]

  • A rapid change in the pH of the medium is observed, often indicated by a color change (e.g., yellow for acidic, pink/purple for alkaline).[1][3]

Possible Causes:

  • Bacterial or Fungal Contamination: The natural product extract may be a source of microbial contaminants.[1][4]

  • Precipitation of the Natural Product: The compound may not be fully soluble in the culture medium, leading to the formation of a precipitate that can be mistaken for contamination.[1]

  • Cytotoxicity of the Natural Product: The extract itself could be toxic to the cells at the concentration used, causing cell death and debris that resembles contamination.[1]

Troubleshooting Workflow:

G A Turbidity/pH Change Observed B Microscopic Examination A->B C Motile particles, rods, or cocci? Filamentous structures? B->C Yes E No microbial structures visible B->E No D Bacterial/Fungal Contamination C->D M Review Sterilization Protocol D->M F Check for Precipitate E->F G Amorphous, non-motile particles? F->G Yes I No precipitate visible F->I No H Natural Product Precipitation G->H N Optimize Solubilization H->N J Assess Cell Viability (e.g., Trypan Blue) I->J K High cell death? J->K Yes L Compound Cytotoxicity K->L O Perform Dose-Response Curve L->O

Caption: Troubleshooting workflow for turbidity in cell culture.

Resolution Steps:

  • Isolate the Culture: Immediately separate the suspected contaminated flask or plate to prevent cross-contamination.[1]

  • Microscopic Examination: Observe the culture under a microscope at high magnification. Look for characteristic signs of bacteria (small, motile rods or cocci) or fungi (filamentous hyphae or budding yeast).[5]

  • Sterility Check of the Natural Product:

    • Add the sterilized natural product solution to a small flask of antibiotic-free medium.

    • Incubate for several days and observe for any signs of microbial growth.[1]

  • Solubility Test: Ensure your natural product is fully dissolved in its vehicle (e.g., DMSO) before adding it to the medium. Insoluble particles can be mistaken for contamination.[1]

  • Evaluate Cytotoxicity: Perform a dose-response experiment to determine the concentration at which the natural product may be causing cell death.

Issue 2: Slow-Growing, "Grainy" Appearance in Culture with No Obvious Microbial Growth

Symptoms:

  • Cells exhibit a reduced proliferation rate.[6]

  • The culture medium does not become turbid, but cells may appear "grainy" or have dark particles between them.

  • No visible bacteria or fungi are observed under a standard light microscope.[6]

Possible Cause:

  • Mycoplasma Contamination: These are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[5][6][7] They can be introduced through contaminated reagents, lab personnel, or cross-contamination from other cell lines.[6][8][9]

Troubleshooting Workflow:

G A Slow Growth, Grainy Appearance B Microscopic Examination A->B C No visible bacteria/fungi B->C D Suspect Mycoplasma C->D E Perform Mycoplasma Test D->E F PCR-based Assay E->F G DNA Staining (e.g., DAPI/Hoechst) E->G H ELISA E->H I Positive Result F->I J Negative Result F->J G->I G->J H->I H->J K Discard Culture & Reagents Decontaminate Equipment I->K L Investigate Other Causes (e.g., Chemical Contamination) J->L

Caption: Decision tree for suspected Mycoplasma contamination.

Resolution Steps:

  • Quarantine: Isolate the suspected cultures immediately.

  • Mycoplasma Testing: Use a reliable detection method to confirm the presence of mycoplasma. Common methods include PCR-based assays, DNA staining (e.g., Hoechst 33258), and ELISA kits.[10]

  • Action: If positive, it is highly recommended to discard the contaminated cultures and all reagents used with them.[11] Thoroughly decontaminate incubators, biosafety cabinets, and other equipment. If the cell line is irreplaceable, consider using a commercial mycoplasma elimination reagent, but be aware that these can affect cell physiology.[6][12]

Frequently Asked Questions (FAQs)

Q1: How can I sterilize my natural product extract without degrading the active compounds?

A: The choice of sterilization method is critical to preserve the bioactivity of your natural product. Here are the common methods with their pros and cons:

Sterilization MethodDescriptionAdvantagesDisadvantagesBest For
Syringe Filtration Passing the dissolved extract through a 0.22 µm or 0.45 µm filter.[13][14]Preserves heat-sensitive compounds.[1]Can be difficult for viscous or particulate-laden extracts. May lead to loss of compound due to filter binding.[15]Most heat-sensitive natural product solutions.
Autoclaving Sterilization using high-pressure saturated steam at 121°C for 15-20 minutes.[13][14][16]Effective at killing all microbes, including spores.Can degrade heat-labile compounds.[15][16]Heat-stable compounds.
Gamma Irradiation Exposure to a controlled dose of gamma radiation.Effective for solid and liquid samples. Does not significantly raise temperature.Can cause chemical changes in some compounds. Requires specialized equipment.Dry powders or compounds sensitive to heat and filtration.

Q2: My cells are dying after treatment with my natural product, but I don't see any typical signs of contamination. What could be the cause?

A: If you have ruled out microbial contamination, consider the following possibilities:

  • Endotoxin (B1171834) Contamination: Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria and are common contaminants in water, sera, and other reagents.[11][17][18] They are not visible but can cause significant, unpredictable effects on cell growth and function, even at very low concentrations.[17][18][19]

  • Chemical Contamination: Impurities from solvents used for extraction, residues from plasticware (plasticizers), or heavy metals can be cytotoxic.[20][21]

  • Inherent Cytotoxicity: The natural product itself may be cytotoxic at the tested concentration.[1]

Q3: What are the primary sources of contamination when working with natural products?

A: The sources are varied and can be categorized as follows:

G cluster_0 Primary Contamination Sources cluster_1 Laboratory Environment & Procedures A Natural Product Itself B Crude Extracts (bacteria/fungi from source) A->B C Solvents/Reagents (endotoxins, chemical impurities) A->C D Aseptic Technique E Airborne Particles (spores) D->E F Contaminated Equipment (pipettes, incubators) D->F G Cross-Contamination (from other cell lines) D->G

Caption: Major sources of contamination in natural product research.

Q4: How can I prevent contamination before it happens?

A: Proactive prevention is the best strategy:

  • Strict Aseptic Technique: Always work in a certified biosafety cabinet. Wear appropriate personal protective equipment (PPE). Avoid talking, singing, or coughing over open cultures.[22]

  • Sterilize Natural Product Solutions: Use an appropriate sterilization method (see Q1) for your extract before adding it to cultures.[1]

  • Use High-Quality Reagents: Purchase cell culture media, sera, and water from reputable suppliers that certify their products as low in endotoxins.[23][17][24]

  • Regularly Test for Mycoplasma: Implement a routine screening schedule for mycoplasma in all your cell lines.[6]

  • Quarantine New Cell Lines: Before introducing a new cell line into the main lab, culture it in a separate, quarantined area and test it for contamination.

Experimental Protocols

Protocol 1: Sterility Testing of a Natural Product Extract

Objective: To determine if a sterilized natural product solution is free from bacterial and fungal contaminants.

Materials:

  • Sterilized natural product solution

  • Tryptic Soy Broth (TSB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile culture tubes

  • Incubator at 30-35°C

  • Incubator at 20-25°C

Methodology:

  • In a biosafety cabinet, add 1 mL of the sterilized natural product solution to a tube containing 9 mL of TSB.

  • Add 1 mL of the sterilized natural product solution to a tube containing 9 mL of SDB.

  • Incubate the TSB tube at 30-35°C for 14 days.

  • Incubate the SDB tube at 20-25°C for 14 days.

  • Visually inspect the tubes for turbidity (cloudiness) every 2-3 days. Any turbidity indicates microbial growth.

Protocol 2: Mycoplasma Detection by PCR

Objective: To detect the presence of mycoplasma DNA in a cell culture sample.

Materials:

  • Cell culture supernatant or cell lysate

  • Mycoplasma-specific PCR primers

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Positive and negative controls

  • Thermal cycler

  • Gel electrophoresis system

Methodology:

  • Collect 1 mL of cell culture supernatant from a near-confluent culture.

  • Prepare the DNA template according to the PCR kit manufacturer's instructions (this may involve a simple heat-lysis or a DNA extraction step).

  • Set up the PCR reaction in a PCR tube:

    • PCR Master Mix: 12.5 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template: 2 µL

    • Nuclease-Free Water: to a final volume of 25 µL

  • Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water) in separate tubes.

  • Run the PCR reaction in a thermal cycler using a validated cycling program (e.g., initial denaturation at 95°C for 2 min, followed by 35 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 1 min, and a final extension at 72°C for 5 min).

  • Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.

Protocol 3: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection

Objective: To quantify the concentration of endotoxin in a natural product solution.

Materials:

  • LAL reagent kit (chromogenic, turbidimetric, or gel-clot)

  • Endotoxin-free water

  • Endotoxin standard

  • Depyrogenated glassware or certified endotoxin-free plasticware

  • Microplate reader (for chromogenic and turbidimetric assays) or heating block (for gel-clot assay)

Methodology (Chromogenic Method Example):

  • Prepare a standard curve using the provided endotoxin standard diluted in endotoxin-free water.

  • Add 50 µL of standards, samples (your natural product solution), and negative controls (endotoxin-free water) to the wells of an endotoxin-free microplate.

  • Add 50 µL of the LAL reagent to each well.

  • Incubate the plate at 37°C for the time specified by the manufacturer (e.g., 10 minutes).

  • Add 100 µL of the chromogenic substrate solution to each well and incubate at 37°C for the recommended time (e.g., 6 minutes).

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 25% acetic acid).

  • Read the absorbance at 405-410 nm using a microplate reader.

  • Calculate the endotoxin concentration in your sample by comparing its absorbance to the standard curve.

References

Inconsistent results in bioassays with 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 17-Hydroxyisolathyrol. Inconsistent results in bioassays with this diterpenoid can arise from its physicochemical properties and handling. This guide offers systematic solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common biological activities?

A1: this compound is a macrocyclic lathyrol diterpenoid isolated from plants such as Euphorbia lathyris.[1] Compounds of this class are typically investigated for their anti-inflammatory and anticancer properties.

Q2: I am observing high variability between my experimental replicates. What are the likely causes?

A2: High variability often stems from issues with the compound's solubility and stability, inconsistent dosing, or biological variations in the assay system. Ensure your stock solutions are fully dissolved and that the compound does not precipitate in your assay medium.

Q3: How should I dissolve this compound for my experiments?

A3: this compound has poor aqueous solubility. It is highly soluble in DMSO (up to 100 mg/mL).[1] For aqueous-based in vitro bioassays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the final assay medium. Be aware that hygroscopic DMSO can affect solubility, so use a fresh, unopened vial when possible.[1] For in vivo studies, co-solvents are often necessary.

Q4: What are the recommended storage conditions for this compound solutions?

A4: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For in vivo experiments, it is best to use freshly prepared working solutions on the same day.[1]

Q5: My this compound solution appears cloudy or has precipitated after dilution in my aqueous assay buffer. What should I do?

A5: Precipitation upon dilution is a common issue with hydrophobic compounds. You can try using sonication or gentle heating to aid dissolution.[1] Additionally, consider the use of solubilizing agents like PEG300, Tween-80, or SBE-β-CD in your final solution, especially for in vivo applications.[1] Always include a vehicle control in your experiments to account for any effects of the solvents.

Troubleshooting Guide

Issue 1: Lower-than-expected or no biological activity
Potential Cause Recommended Solution
Compound Precipitation This compound is poorly soluble in water. Visually inspect for any precipitate after diluting the DMSO stock solution into your aqueous assay medium. If precipitation is observed, consider using a lower final concentration or incorporating a solubilizing agent.
Compound Degradation Improper storage can lead to the degradation of this compound. Ensure stock solutions are stored at -20°C or -80°C and are protected from light.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Sub-optimal Assay Conditions Ensure the pH, temperature, and other parameters of your assay are optimal for the biological system you are studying.
Incorrect Solvent Concentration The final concentration of DMSO in the assay medium may be too high, causing cellular toxicity and masking the effect of this compound. Always include a vehicle-only control to assess the impact of the solvent.
Issue 2: Inconsistent results between experiments
Potential Cause Recommended Solution
Inconsistent Solution Preparation Ensure precise and accurate preparation of stock and working solutions. Use calibrated pipettes and thoroughly vortex solutions before making dilutions.
Biological Variability If using cell lines, ensure they are from the same passage number and are seeded at a consistent density. If using primary cells or organisms, inherent biological variability can be a factor. Increase the number of replicates to improve statistical power.
Environmental Fluctuations Conduct your bioassays in a controlled environment with stable temperature, humidity, and CO2 levels, as fluctuations can affect cellular metabolism and behavior.
Pipetting Errors Inconsistent pipetting can lead to significant variability. Ensure proper pipetting technique and use calibrated equipment.

Experimental Protocols & Data

Table 1: Solubility and Stock Solution Preparation
Solvent Solubility Storage of Stock Solution
DMSO≥ 100 mg/mL (285.35 mM)-80°C (6 months), -20°C (1 month)[1]

Data sourced from MedchemExpress product information.[1]

Table 2: Example In Vivo Formulation
Component Volume Percentage
DMSO10%
PEG30040%
Tween-805%
Saline45%

This formulation can achieve a solubility of ≥ 2.5 mg/mL.[1]

Visualizations

Diagram 1: General Experimental Workflow for In Vitro Bioassays

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 100 mM Stock in DMSO working Serial Dilution to Working Concentrations stock->working cells Seed Cells in 96-well Plate treat Treat Cells with This compound working->treat cells->treat incubate Incubate for Specified Time treat->incubate readout Perform Assay Readout (e.g., MTT, ELISA) incubate->readout data Data Analysis readout->data

Workflow for in vitro cell-based assays.
Diagram 2: Potential Anti-inflammatory Signaling Pathway

G compound This compound IKK IKK Complex compound->IKK Inhibition NFkB NF-κB IKK->NFkB Activation p65p50 p65/p50 NFkB->p65p50 Translocation to Nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) p65p50->cytokines Gene Transcription

Hypothesized inhibition of the NF-κB pathway.
Diagram 3: Troubleshooting Logic for Inconsistent Results

G cluster_compound Compound Handling cluster_assay Assay System start Inconsistent Bioassay Results solubility Check for Precipitation start->solubility storage Verify Storage Conditions (-20°C / -80°C) start->storage vehicle Include Vehicle Control start->vehicle fresh Use Freshly Prepared Working Solutions solubility->fresh storage->fresh replicates Increase Replicates vehicle->replicates env Check Environmental Conditions replicates->env

A logical approach to troubleshooting inconsistencies.

References

Vehicle control selection for 17-Hydroxyisolathyrol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Hydroxyisolathyrol. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: For in vitro assays, this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL (285.35 mM).[1] It is crucial to use freshly opened, anhydrous DMSO as the compound is sensitive to moisture, which can significantly impact its solubility.[1] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q2: What are the appropriate negative vehicle controls for in vitro studies using this compound?

A2: The appropriate negative control is the vehicle used to dissolve the this compound, administered at the same final concentration used for the treatment group. For example, if you are using a 0.1% final concentration of a DMSO stock solution in your cell culture medium, your vehicle control wells should contain 0.1% DMSO in the medium. This ensures that any observed effects are due to the compound itself and not the solvent.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is a hydrophobic compound, and its delivery in vivo requires a suitable vehicle to ensure its solubility and bioavailability. While specific vehicle controls for this compound are not extensively documented in peer-reviewed literature, the manufacturer suggests several formulations. A common approach for lathyrane diterpenoids, a class of compounds to which this compound belongs, involves a multi-component vehicle system. One such recommended protocol involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] Another option for oral gavage could be suspension in corn oil.[1][2]

Q4: What is the known mechanism of action for this compound?

A4: this compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][3][4] Compounds of this class from E. lathyris have demonstrated anti-inflammatory properties.[3][4] The mechanism of action for closely related lathyrane diterpenoids involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4] This includes the suppression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and the reduction of iNOS and COX-2 expression.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in aqueous buffer or cell culture medium. This compound is a hydrophobic compound with low aqueous solubility.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. Gentle warming and/or sonication can aid in dissolution.[1] For cell culture, ensure the final DMSO concentration is non-toxic to the cells.
Inconsistent experimental results between batches. The compound may be degrading due to improper storage.Store the solid compound at 4°C, sealed from moisture and light. For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
High background or off-target effects observed in the vehicle control group. The concentration of the vehicle (e.g., DMSO) may be too high, causing cellular stress or other non-specific effects.Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line or experimental model. Typically, DMSO concentrations should be kept below 0.5%, and ideally at or below 0.1%.
No observable effect of this compound in an anti-inflammatory assay. The compound may not be active in the chosen experimental model, or the concentration range may be inappropriate.Lathyrane diterpenoids from E. lathyris have shown inhibitory effects on NO production in LPS-induced RAW264.7 macrophage cells with IC50 values in the micromolar range.[4] Consider a broad concentration range and ensure your positive controls for inflammation are working as expected.

Data Presentation: Vehicle Control Properties

The selection of an appropriate vehicle is critical for the successful delivery of this compound in both in vitro and in vivo experiments. Below is a summary of common vehicle components used for hydrophobic compounds.

Vehicle Component Primary Use Common Concentration Range Advantages Potential Disadvantages
DMSO (Dimethyl sulfoxide) In vitro & in vivo (as a co-solvent)In vitro: ≤ 0.5% (final), In vivo: 1-10% (in formulation)Excellent solubilizing power for many hydrophobic compounds.Can be toxic to cells at higher concentrations; may have its own biological effects.[5]
PEG300/400 (Polyethylene glycol) In vivo (as a co-solvent)10-40%Low toxicity, good solubilizer for a range of compounds.Can be viscous at higher concentrations.[3]
Tween-80 (Polysorbate 80) In vivo (as a surfactant/emulsifier)1-10%Improves solubility and stability of hydrophobic compounds in aqueous solutions.Can cause allergic reactions in some individuals; may affect cell membranes.
Corn Oil In vivo (oral or subcutaneous administration)As requiredGenerally well-tolerated for oral administration.May influence lipid metabolism; not suitable for intravenous injection.[2]
Saline In vivo (as a diluent)As requiredIsotonic and generally non-toxic.Cannot dissolve hydrophobic compounds on its own.
SBE-β-CD (Sulfobutylether-β-cyclodextrin) In vivo (as a solubilizing agent)20-40%Forms inclusion complexes to increase aqueous solubility of hydrophobic drugs.Can be expensive; potential for nephrotoxicity at high doses.

Experimental Protocols

Protocol: Preparation of this compound for In Vivo Administration

This protocol is adapted from manufacturer recommendations for solubilizing this compound for in vivo use.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 2.5 mg of this compound in 100 µL of DMSO.

  • In a separate sterile microcentrifuge tube, add the required volume of PEG300. For a final formulation with 10% DMSO and 40% PEG300, you would add 400 µL of PEG300 for every 100 µL of the DMSO stock solution.

  • Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing. Mix until the solution is clear and homogenous.

  • Add the Tween-80 to the mixture. For a final concentration of 5% Tween-80, add 50 µL. Vortex thoroughly to ensure complete mixing.

  • Add the sterile saline to the mixture to reach the final volume. For a final volume of 1 mL, add 450 µL of saline. The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Vortex the final solution until it is a clear and homogenous solution. If any precipitation is observed, gentle warming or sonication may be used to aid dissolution.

  • Prepare the vehicle control. In a separate tube, prepare a solution with the same final concentrations of DMSO, PEG300, Tween-80, and Saline, but without the this compound. This will serve as your negative control in the experiment.

Mandatory Visualizations

Vehicle_Selection_Workflow Vehicle Selection Workflow for this compound start Start: Need to dissolve This compound exp_type In Vitro or In Vivo? start->exp_type in_vitro In Vitro Experiment exp_type->in_vitro In Vitro in_vivo In Vivo Experiment exp_type->in_vivo In Vivo dmso_stock Prepare high-concentration stock in 100% DMSO in_vitro->dmso_stock complex_vehicle Prepare multi-component vehicle (e.g., DMSO/PEG300/Tween-80/Saline) in_vivo->complex_vehicle dilute Dilute stock in culture medium (Final DMSO <= 0.1%) dmso_stock->dilute vehicle_control_vitro Vehicle Control: Same final concentration of DMSO in medium dilute->vehicle_control_vitro end Proceed with Experiment dilute->end dissolve_in_vehicle Dissolve compound in the vehicle complex_vehicle->dissolve_in_vehicle vehicle_control_vivo Vehicle Control: Same multi-component vehicle without compound dissolve_in_vehicle->vehicle_control_vivo dissolve_in_vehicle->end

Caption: A flowchart outlining the decision-making process for selecting an appropriate vehicle control.

NFkB_Signaling_Pathway Inhibitory Effect of Lathyrane Diterpenoids on NF-κB Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkBa_p->IkBa degradation IkBa_p->NFkB releases IkBa_NFkB IκBα NF-κB IkBa_NFkB->IKK Hydroxyisolathyrol This compound (and related diterpenoids) Hydroxyisolathyrol->IKK inhibits Hydroxyisolathyrol->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_genes transcribes

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Minimizing Off-Target Effects of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 17-Hydroxyisolathyrol in cellular models. The focus is to anticipate and address potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a macrocyclic lathyrane diterpene isolated from the seeds of Euphorbia lathyris.[1] Lathyrane diterpenes, as a class, have demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines, modulation of multidrug resistance (MDR), and anti-inflammatory effects.[2][3][4][5] Some lathyrane diterpenes are also known to activate protein kinase C (PKC) isozymes.[6][7]

Q2: What are the potential off-target effects of this compound?

While specific off-target effects of this compound are not extensively documented, based on the activity of related lathyrane diterpenes, potential off-target effects may include:

  • Broad-spectrum cytotoxicity: The observed cell death in your model might not be solely due to the intended target but a general cytotoxic effect common to this class of compounds.[3][4][5]

  • Modulation of P-glycoprotein (P-gp): Lathyrane diterpenes have been shown to interact with the P-gp drug efflux pump, which could affect the intracellular concentration of other compounds and lead to confounding results in multidrug resistance studies.[2][8]

  • Activation of Protein Kinase C (PKC) isoforms: Some lathyrane diterpenes are known PKC activators.[6][7] Unintended activation of PKC signaling can lead to a wide range of cellular effects, including proliferation, differentiation, and apoptosis, which may be misinterpreted as on-target effects.

  • Anti-inflammatory pathway modulation: Lathyrane diterpenes have been reported to inhibit nitric oxide (NO) production, suggesting potential off-target effects on inflammatory signaling pathways.[9]

Q3: How can I distinguish between on-target and off-target effects?

Distinguishing between on-target and off-target effects is crucial for validating your findings. Here are some strategies:

  • Use of structurally related inactive compounds: If available, a structurally similar analog of this compound that is inactive against the intended target can serve as a negative control.

  • Target knockdown/knockout models: The most definitive way to validate an on-target effect is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. The phenotypic effects of this compound should be diminished in these models.

  • Orthogonal assays: Use multiple, distinct assays to measure the same biological endpoint. If the compound shows activity in assays with different mechanisms, it is more likely to be an on-target effect.

  • Dose-response analysis: On-target effects typically exhibit a sigmoidal dose-response curve, while off-target effects may appear only at higher concentrations.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and suggests potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
High background signal in cellular assays (e.g., Western blot, ELISA) 1. Non-specific binding of the compound. 2. Compound-induced cellular stress leading to global changes in protein expression. 3. Autofluorescence of the compound in fluorescence-based assays.1. Optimize blocking conditions and washing steps. 2. Perform a cell viability assay to determine the cytotoxic concentration range. 3. Run a control with the compound alone to check for autofluorescence.
Inconsistent results between experiments 1. Compound degradation. 2. Variability in cell culture conditions (passage number, confluency). 3. Inconsistent preparation of compound dilutions.1. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 2. Standardize cell culture protocols. 3. Ensure accurate and consistent pipetting.
Observed phenotype does not match expected on-target effect 1. The primary effect is due to an off-target interaction. 2. The compound has a novel, previously uncharacterized mechanism of action.1. Perform a kinase profile screen to identify potential off-target kinases. 2. Use target deconvolution techniques like affinity chromatography or cellular thermal shift assays (CETSA) to identify binding partners.
Discrepancy between biochemical and cellular potency (IC50) 1. Poor cell permeability of the compound. 2. Active efflux of the compound by transporters like P-gp. 3. Compound metabolism by the cells.1. Use cell permeability assays (e.g., PAMPA). 2. Co-incubate with known P-gp inhibitors to see if cellular potency increases. 3. Analyze compound stability in cell culture medium and in the presence of cells.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

To identify potential off-target kinase interactions of this compound, a kinase selectivity profiling assay is recommended.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Utilize a commercial kinase profiling service or an in-house platform that offers a broad panel of purified kinases. The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the compound.

  • Detection: Kinase activity is measured using a suitable method (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). Hits are identified as kinases with significant inhibition (e.g., >50%).

  • Follow-up: For identified off-target kinases, determine the IC50 values to quantify the potency of the off-target interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.

  • Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound or vehicle control for a defined period.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heating: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Protein Separation: Centrifuge the samples to pellet the aggregated proteins.

  • Analysis: Analyze the soluble protein fraction by Western blot or mass spectrometry to detect the target protein.

  • Data Interpretation: Binding of this compound to its target will stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated control.

Visualizations

experimental_workflow Troubleshooting Workflow for Off-Target Effects start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve Analysis start->dose_response on_target Phenotype correlates with on-target IC50? dose_response->on_target off_target_investigation Investigate Off-Target Effects on_target->off_target_investigation No negative_control Use Structurally Related Inactive Analog on_target->negative_control Yes kinase_profiling Kinase Selectivity Profiling off_target_investigation->kinase_profiling cetsa Cellular Thermal Shift Assay (CETSA) off_target_investigation->cetsa genetic_validation Perform Target Knockdown/Knockout negative_control->genetic_validation phenotype_rescued Phenotype Rescued? genetic_validation->phenotype_rescued on_target_validated On-Target Effect Validated phenotype_rescued->on_target_validated Yes off_target_likely Off-Target Effect Likely phenotype_rescued->off_target_likely No kinase_profiling->off_target_likely cetsa->off_target_likely

Caption: Troubleshooting workflow for investigating suspected off-target effects.

signaling_pathway Potential Off-Target Signaling Pathways compound This compound pkc PKC Isoforms compound->pkc Activation pgp P-glycoprotein (P-gp) compound->pgp Modulation inflammatory Inflammatory Pathways (e.g., NF-κB) compound->inflammatory Inhibition cytotoxicity General Cytotoxicity compound->cytotoxicity proliferation Cell Proliferation pkc->proliferation apoptosis Apoptosis pkc->apoptosis mdr Multidrug Resistance pgp->mdr inflammation Inflammation inflammatory->inflammation

Caption: Potential off-target signaling pathways of this compound.

References

Technical Support Center: Scaling Up Purification of 17-Hydroxyisolathyrol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale purification of 17-Hydroxyisolathyrol for preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of this compound purification.

Issue 1: Poor Resolution and Peak Tailing in Preparative HPLC

Question: We are scaling up our purification of this compound using preparative HPLC and are observing poor resolution between our target compound and closely related impurities, as well as significant peak tailing. How can we improve this?

Answer:

Poor resolution and peak tailing during scale-up are common issues that can often be addressed by optimizing several parameters.

Possible Causes and Solutions:

  • Column Overloading: Injecting too much sample for the column size is a primary cause of peak distortion.

    • Solution: Reduce the sample load or increase the column diameter. A good starting point for scaling up is to maintain the ratio of sample mass to the cross-sectional area of the column.

  • Inappropriate Solvent System: The solvent system used for analytical HPLC may not be optimal for preparative scale.

    • Solution: Re-optimize the mobile phase. For lathyrane diterpenoids, which are moderately polar, a reversed-phase C18 column is common. Experiment with different gradients of acetonitrile (B52724)/methanol (B129727) and water. Adding a small percentage of an acid modifier like formic acid or trifluoroacetic acid (0.05-0.1%) can often improve peak shape by minimizing interactions with residual silanols on the stationary phase.

  • Flow Rate: The linear flow rate should be kept constant when scaling up.

    • Solution: Adjust the volumetric flow rate to match the new column diameter. The optimal flow rate for preparative columns is typically lower in terms of linear velocity compared to analytical columns to maintain efficiency.

  • Sample Dissolution Solvent: The solvent used to dissolve the sample for injection can cause peak distortion if it is too strong.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent like DMSO is necessary due to solubility issues, inject the smallest possible volume.

Issue 2: Low Yield of this compound After Scale-Up

Question: We have successfully scaled up our purification process, but the final yield of this compound is significantly lower than expected based on our lab-scale experiments. What could be the reasons for this loss of product?

Answer:

A decrease in yield upon scaling up can be attributed to several factors throughout the purification workflow.

Possible Causes and Solutions:

  • Sub-optimal Extraction: The initial extraction from the source material (e.g., Euphorbia lathyris seeds) may not be efficient at a larger scale.

    • Solution: Ensure efficient and thorough extraction of the plant material. For larger quantities, techniques like percolation or Soxhlet extraction may be more effective than simple maceration.

  • Increased Number of Purification Steps: Scaling up may introduce additional pre-purification steps (e.g., liquid-liquid partitioning, flash chromatography) which can lead to cumulative product loss.

    • Solution: Streamline the workflow where possible. A well-optimized preparative HPLC method can sometimes reduce the need for multiple preceding steps.

  • Compound Instability: this compound, like many natural products, may be sensitive to prolonged exposure to certain solvents, pH, or temperature.

    • Solution: Minimize the processing time and avoid harsh conditions. Ensure that solvents are of high purity and are degassed to prevent oxidative degradation.

  • Inefficient Fraction Collection: The settings for fraction collection on the preparative HPLC may not be optimized for the broader peaks observed at scale.

    • Solution: Adjust the fraction collection parameters (e.g., threshold, slope) to ensure the entire peak is collected. It may be beneficial to collect smaller fractions and analyze them by analytical HPLC before pooling.

Issue 3: Presence of Persistent Impurities in the Final Product

Question: After preparative HPLC, our this compound is still contaminated with several impurities that were not prominent in the lab-scale purification. How can we identify and remove them?

Answer:

The impurity profile can change during scale-up due to the concentration of minor components in the starting material.

Possible Causes and Solutions:

  • Co-eluting Diterpenoids: Euphorbia species are rich in structurally similar lathyrane diterpenoids which can be difficult to separate from this compound.

    • Solution: Employ orthogonal chromatography techniques. If the primary purification is on a C18 column, consider a secondary purification step using a different stationary phase (e.g., a phenyl-hexyl or cyano column) or a different chromatographic mode like normal-phase chromatography.

  • Acylated Analogs: Natural isolates often contain a mixture of compounds with different acyl groups at various positions. These can be challenging to resolve.

    • Solution: High-resolution chromatography is essential. Experiment with shallower gradients and lower flow rates around the elution time of this compound to maximize resolution.

  • Degradation Products: The compound may degrade during extraction or purification.

    • Solution: Use techniques like LC-MS to identify the mass of the impurities, which can provide clues about their structure (e.g., loss of a hydroxyl group). Minimize exposure to light and heat, and use fresh, high-purity solvents.

Frequently Asked Questions (FAQs)

Q1: What is a typical purity requirement for a natural product like this compound entering preclinical toxicology studies?

A1: For preclinical toxicology studies conducted under Good Laboratory Practices (GLP), a high level of purity is required. Generally, the purity of the active pharmaceutical ingredient (API) should be ≥95% . More importantly, a detailed impurity profile is necessary, with any impurity present at a concentration of >0.1% being identified and characterized. For particularly potent or toxic impurities, the threshold for identification and characterization may be even lower.

Q2: How do I choose the right column for scaling up my preparative HPLC?

A2: The choice of column depends on the amount of material you need to purify. A general guideline is to start with an analytical column (e.g., 4.6 mm ID) to develop the method. When scaling up, maintain the same stationary phase and particle size if possible. The internal diameter of the preparative column should be chosen based on the desired sample load. For instance, scaling from a 4.6 mm ID analytical column to a 50 mm ID preparative column increases the loading capacity by a factor of approximately 100.

Q3: What are the key parameters to keep constant when scaling up a preparative HPLC method?

A3: To ensure a consistent separation, the following parameters should be maintained:

  • Linear velocity of the mobile phase: This is achieved by scaling the flow rate proportionally to the cross-sectional area of the column.

  • Gradient profile: The duration of each step in the gradient should be adjusted proportionally to the column volume.

  • Sample concentration and injection volume relative to the column volume.

  • Stationary phase chemistry and particle size.

Q4: What are the major challenges in scaling up the purification of a diterpenoid like this compound?

A4: The primary challenges include:

  • Maintaining Resolution: Achieving the same degree of separation between the target compound and closely related impurities at a larger scale.

  • Solvent Consumption: Preparative HPLC can be solvent-intensive, which has cost and environmental implications.

  • Yield and Throughput: Balancing the purity of the final product with the overall yield and the time required for the purification process.

  • Compound Stability: Ensuring the compound does not degrade during the longer processing times associated with larger scales.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Preclinical Scale-Up Purification of this compound
ParameterLab-Scale (Analytical)Preclinical Scale-Up (Preparative)
Starting Material (Crude Extract) 1 g100 g
Purification Method Analytical HPLCPreparative HPLC
Column Dimensions (ID x L) 4.6 x 250 mm50 x 250 mm
Stationary Phase C18, 5 µmC18, 10 µm
Flow Rate 1 mL/min100 mL/min
Mobile Phase Acetonitrile/Water GradientAcetonitrile/Water Gradient
Typical Sample Load per Injection 1-5 mg100-500 mg
Solvent Consumption per Run ~50 mL~5 L
Typical Yield of this compound 10 mg (1% of crude extract)850 mg (0.85% of crude extract)
Final Purity (by HPLC) >98%>95%
Throughput (per 8-hour day) ~20 mg~1.5 g

Experimental Protocols

Protocol 1: Scaled-Up Preparative HPLC Purification of this compound
  • Sample Preparation: Dissolve 10 g of the pre-purified Euphorbia extract (enriched with this compound through flash chromatography) in a minimal volume of the initial mobile phase (e.g., 50% acetonitrile in water). If solubility is an issue, use a stronger solvent like methanol or DMSO, but keep the injection volume as small as possible.

  • Chromatographic System:

    • Instrument: Preparative HPLC system equipped with a gradient pump, an autosampler with a large volume injection loop (e.g., 5 mL), a UV-Vis detector, and a fraction collector.

    • Column: C18, 10 µm, 50 x 250 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 100 mL/min.

    • Gradient:

      • 0-5 min: 50% B

      • 5-30 min: 50-70% B (linear gradient)

      • 30-35 min: 70-100% B (linear gradient)

      • 35-40 min: 100% B (column wash)

      • 40-45 min: 50% B (re-equilibration)

    • Detection: 280 nm.

    • Injection Volume: 2-5 mL (containing 100-500 mg of extract).

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal threshold corresponding to the elution of this compound. Collect fractions in appropriately sized vessels.

  • Post-Purification Processing:

    • Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

    • Pool the fractions that meet the purity requirement (e.g., >95%).

    • Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.

    • Further dry the compound under high vacuum to remove residual solvent.

Mandatory Visualization

Experimental_Workflow start Crude Euphorbia Extract flash_chrom Flash Chromatography (Silica Gel) start->flash_chrom enriched_fraction Enriched Lathyrane Diterpenoid Fraction flash_chrom->enriched_fraction prep_hplc Preparative HPLC (C18 Reversed-Phase) enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions (>95% Purity) purity_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Purified this compound (for Preclinical Studies) solvent_removal->final_product NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 17_Hydroxyisolathyrol This compound IKK IKK Complex 17_Hydroxyisolathyrol->IKK Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB_p P-IκBα NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocation Ub Ubiquitination IkB_p->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkB_p Degradation DNA DNA NFkB_translocation->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression PKC_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 17_Hydroxyisolathyrol This compound (DAG Analog) PKC Protein Kinase C (PKC) 17_Hydroxyisolathyrol->PKC Directly Activates GPCR_Ligand GPCR Ligand GPCR GPCR GPCR_Ligand->GPCR Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DAG->PKC Recruits & Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC_active Active PKC PKC->PKC_active Conformational Change Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Signaling PKC_active->Downstream Phosphorylates Substrates

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activity of Lathyrane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory activity of various lathyrane diterpenoids, with a focus on their potential as therapeutic agents. The information presented is based on experimental data from peer-reviewed scientific literature and is intended to aid in research and drug development efforts.

Introduction to Lathyrane Diterpenoids and Inflammation

Lathyrane diterpenoids are a class of natural products primarily isolated from plants of the Euphorbia genus.[1] These compounds have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal effects.[1] Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of chronic diseases. A key mediator in the inflammatory process is nitric oxide (NO), and inhibition of its overproduction is a common strategy for evaluating the anti-inflammatory potential of chemical compounds.[2]

The primary mechanism through which many lathyrane diterpenoids exert their anti-inflammatory effects is by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of high levels of NO during inflammation.

Comparative Anti-inflammatory Activity

The anti-inflammatory activity of lathyrane diterpenoids is typically assessed by their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines, such as RAW264.7. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater activity.

The following table summarizes the IC50 values for the inhibition of NO production by various lathyrane diterpenoids in LPS-stimulated RAW264.7 cells.

Compound NameIC50 (µM) for NO InhibitionSource
17-Hydroxyisolathyrol Data not available
Euphorbia factor L19.90 ± 1.40[6]
Euphorbia factor L38.06 ± 1.40[6]
Lathyrol11.10 ± 1.14[6]
Epoxylathyrol25.63 ± 7.86[6]
Compound 1 (from Zhang et al., 2019)3.0 ± 1.1[7]
Compound 2 (from Zhang et al., 2019)2.6 ± 0.8[7]
Compound 3 (from Zhang et al., 2019)26.0 ± 2.5[7]
Compound 7 (from Zhang et al., 2019)10.5 ± 1.8[7]
Compound 9 (from Zhang et al., 2019)12.3 ± 1.5[7]
Compound 11 (from Zhang et al., 2019)15.4 ± 2.1[7]
Compound 13 (from Zhang et al., 2019)8.9 ± 1.3[7]
Compound 14 (from Zhang et al., 2019)18.7 ± 2.3[7]
Compound 16 (from Zhang et al., 2019)20.5 ± 2.8[7]
Jatrocurcasenone I7.71[8]
Lathyrol Derivative 13 5.30 ± 1.23[4]

Experimental Protocols

A standardized in vitro assay is crucial for the reliable comparison of the anti-inflammatory activity of different compounds. The most commonly cited method for evaluating lathyrane diterpenoids is the lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in RAW264.7 macrophage cells.

Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW264.7 Macrophages

1. Cell Culture and Seeding:

  • Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and allowed to adhere overnight.

2. Compound Treatment and LPS Stimulation:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., lathyrane diterpenoids).

  • After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Control wells without LPS stimulation are also included.

3. Nitrite (B80452) Quantification (Griess Assay):

  • After 24 hours of incubation with LPS and the test compounds, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves mixing an equal volume of the supernatant with the Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.

4. Data Analysis:

  • The amount of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite.

  • The percentage of inhibition of NO production is calculated for each compound concentration relative to the LPS-stimulated control.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined by regression analysis.

5. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or WST-1 assay) is performed in parallel. This assay assesses the metabolic activity of the cells after treatment with the test compounds at the same concentrations used in the NO inhibition assay.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many lathyrane diterpenoids are mediated through the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators such as iNOS and various cytokines.

Several studies have shown that certain lathyrane diterpenoids can reduce the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[7]

Visualizations

Diagram of the NF-κB Signaling Pathway

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activation IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Lathyrane Lathyrane Diterpenoids Lathyrane->IKK Inhibition DNA DNA NFkB_n->DNA Binding & Transcription mRNA Pro-inflammatory mRNA DNA->mRNA Proteins iNOS, COX-2, Cytokines mRNA->Proteins Translation

Caption: The NF-κB signaling pathway and the inhibitory action of lathyrane diterpenoids.

Experimental Workflow for Anti-inflammatory Screening

Experimental_Workflow cluster_assays Assays start Start: Screening for Anti-inflammatory Compounds culture 1. Cell Culture (RAW264.7 Macrophages) start->culture seed 2. Seed Cells in 96-well Plates culture->seed treat 3. Treat with Lathyrane Diterpenoids seed->treat stimulate 4. Stimulate with LPS (1 µg/mL) treat->stimulate incubate 5. Incubate for 24 hours stimulate->incubate griess 6a. Griess Assay (NO Production) incubate->griess mtt 6b. MTT Assay (Cell Viability) incubate->mtt analyze 7. Data Analysis (IC50 Calculation) griess->analyze mtt->analyze end End: Identification of Potent Anti-inflammatory Lathyrane Diterpenoids analyze->end

References

A Comparative Analysis of the Cytotoxic Potential of 17-Hydroxyisolathyrol and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is relentless. This guide provides a comparative overview of the well-established chemotherapeutic drug, paclitaxel (B517696), and the natural diterpenoid, 17-Hydroxyisolathyrol. While paclitaxel is a cornerstone of current cancer treatment, emerging evidence on lathyrol derivatives, a class to which this compound belongs, suggests potential anti-cancer activities that warrant further investigation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, a detailed experimental protocol for cytotoxicity assessment, and visual representations of the compounds' putative mechanisms of action.

Executive Summary

Direct comparative studies on the cytotoxicity of this compound and paclitaxel are not currently available in the public domain. Paclitaxel's cytotoxic profile is extensively documented, with a clear mechanism of action and established IC50 values against a wide array of cancer cell lines. In contrast, data specific to this compound is scarce. This comparison, therefore, draws upon data for paclitaxel and supplements the absence of direct data for this compound with findings from studies on related lathyrol derivatives. It is crucial to note that the information presented for this compound is inferred from these related compounds and should be interpreted with caution pending direct experimental validation.

Data Presentation: A Tale of Two Compounds

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The following tables summarize the available IC50 values for paclitaxel and the observed anti-cancer effects of various lathyrol derivatives.

Table 1: Cytotoxicity of Paclitaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeAssay Method
SK-BR-3Breast Cancer (HER2+)Not specified, but cytotoxic curves provided72 hMTS Assay
MDA-MB-231Breast Cancer (Triple Negative)~0.3 µM[1] - 5 µM72 h[2]MTT/MTS Assay
T-47DBreast Cancer (Luminal A)Not specified, but cytotoxic curves provided72 hMTS Assay
MCF-7Breast Cancer3.5 µM[1]Not specifiedMTT Assay
BT-474Breast Cancer19 nM[1]Not specifiedMTT Assay
Ovarian Carcinoma Cell Lines (7 lines)Ovarian Cancer0.4 - 3.4 nM[3]Not specifiedClonogenic Assay

Table 2: Anti-Cancer Effects of Lathyrol Derivatives in Various Cancer Cell Lines

Disclaimer: The following data pertains to lathyrol derivatives and not specifically to this compound. This information is provided to offer a potential, albeit unconfirmed, profile of its class of compounds.

Lathyrol DerivativeCell LineCancer TypeObserved EffectIC50 Value
C-5 benzoylated lathyrolA549, H1299Non-small cell lungInhibition of proliferation, migration, and invasion[4]Not specified
Deoxy Euphorbia factor L1 (DEFL1)A549Lung CancerGrowth inhibition, apoptosis induction via mitochondrial pathway[5]17.51 ± 0.85 µM[5]
Deoxy Euphorbia factor L1 (DEFL1)KBOral Epidermoid CarcinomaGrowth inhibition24.07 ± 1.06 µM[5]
Deoxy Euphorbia factor L1 (DEFL1)HCT116Colorectal CarcinomaGrowth inhibition27.18 ± 1.21 µM[5]
Euphorbia factor L28786-0Renal Cell CarcinomaStrong cytotoxicity9.43 µM[6]
Euphorbia factor L28HepG2Liver CancerStrong cytotoxicity13.22 µM[6]
LathyrolRencaRenal Cell CarcinomaInhibition of proliferation, cell cycle arrestNot specified
LathyrolHep-3B, MHCC97-LHepatocellular CarcinomaReduced cell viability, apoptosis inductionNot specified
LathyrolA2780, Hey-T30Ovarian CancerReduced cell viability, apoptosis inductionNot specified

Mechanisms of Action: Signaling Pathways to Cell Death

Paclitaxel: A Microtubule Stabilizer

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the dynamic instability of microtubules, paclitaxel arrests cells in the G2/M phase of the cell cycle, leading to the activation of apoptotic pathways.[7][8] Several signaling cascades, including the PI3K/AKT and MAPK pathways, have been implicated in paclitaxel-induced apoptosis.[7][8][9]

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest PI3K_AKT PI3K/AKT Pathway (Inhibition) G2M_Arrest->PI3K_AKT MAPK MAPK Pathway (Activation) G2M_Arrest->MAPK Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) G2M_Arrest->Bcl2 Apoptosis Apoptosis PI3K_AKT->Apoptosis Caspases Caspase Activation MAPK->Caspases Bcl2->Caspases Caspases->Apoptosis Lathyrol_Derivative_Signaling_Pathway Lathyrol Lathyrol Derivative (e.g., this compound) Mitochondria Mitochondrial Pathway Lathyrol->Mitochondria CellCycle Cell Cycle Arrest Lathyrol->CellCycle STAT3 STAT3 Pathway (Inhibition) Lathyrol->STAT3 TGFb TGF-β/Smad Pathway (Modulation) Lathyrol->TGFb Caspases Caspase Activation Mitochondria->Caspases Proliferation Inhibition of Proliferation CellCycle->Proliferation STAT3->Proliferation TGFb->Proliferation Apoptosis Apoptosis Caspases->Apoptosis MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed_Cells 1. Seed Cells in 96-well plate Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_Compound 3. Add Test Compound Incubate_24h->Add_Compound Incubate_Exposure 4. Incubate for Exposure Period Add_Compound->Incubate_Exposure Add_MTT 5. Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT 6. Incubate 1.5-4h Add_MTT->Incubate_MTT Solubilize 7. Add Solubilizer (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance (492/570 nm) Solubilize->Read_Absorbance

References

A Comparative Guide to the Structure-Activity Relationship of Lathyrane Diterpenoids, Analogs of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrane class, isolated from plants of the Euphorbia genus. While specific structure-activity relationship (SAR) studies on synthetic analogs of this compound are not extensively available in publicly accessible literature, a broader body of research on naturally occurring and semi-synthetic lathyrane diterpenoids provides significant insights into the chemical features governing their biological activities. This guide consolidates experimental data on various lathyrane analogs to delineate key SAR trends, focusing on their potential as anticancer agents and modulators of multidrug resistance.

Lathyrane diterpenoids are characterized by a unique tricyclic 5/11/3-membered ring system.[1] Their diverse biological activities, including cytotoxicity against cancer cell lines and modulation of P-glycoprotein (P-gp), make them an interesting scaffold for drug discovery.[1][2] This guide will compare the performance of various lathyrane diterpenoids based on available experimental data.

Comparative Biological Activity of Lathyrane Diterpenoids

The biological activity of lathyrane diterpenoids is significantly influenced by the nature and position of substituent groups on the core scaffold. The following tables summarize the cytotoxic and P-glycoprotein modulating activities of selected lathyrane analogs.

Table 1: Cytotoxicity of Lathyrane Diterpenoids Against Various Cancer Cell Lines
CompoundSourceCell LineIC50 (µM)Reference
Euphorbia factor L28Euphorbia lathyris786-0 (Renal)9.43[3]
HepG2 (Liver)13.22[3]
MCF-7 (Breast)> 20[3]
MDA-MB-231 (Breast)> 20[3]
Jatropodagin AEuphorbia lathyrisSaos-2 (Osteosarcoma)8.08[4]
MG-63 (Osteosarcoma)14.64[4]
Lathyrane Analog 1Euphorbia antiquorumMCF-7/ADR (Breast, resistant)1.12 (RF)[5]
Euphorantester BEuphorbia antiquorumMCF-7/ADR (Breast, resistant)13.15 (RF)[5]

RF: Reversal Fold, indicating the factor by which the cytotoxicity of a standard anticancer drug is increased in the presence of the compound.

Table 2: P-glycoprotein (P-gp) Modulatory Activity of Lathyrane Diterpenoids
CompoundSourceAssayActivity MetricReference
Euphosorophane AEuphorbia sp.Doxorubicin resistance reversalEC50 = 92.68 nM[2]
Lathyrane AnalogSemi-syntheticRhodamine-123 exclusionCompetitive inhibitor (Ki = 0.49–0.50 μM)[2]

Structure-Activity Relationship Insights

Based on the available data, several key structural features appear to be critical for the biological activity of lathyrane diterpenoids:

  • Substitution at C-3 and C-17: The presence and nature of substituents at the C-3 and C-17 positions significantly impact cytotoxicity. For instance, the α-configuration of the substituent at C-3 in Euphorbia factor L28 was suggested to be important for its cytotoxic activity.[3]

  • Acyl Groups: The type and position of acyl groups (e.g., acetyl, benzoyl) on the lathyrane scaffold are crucial for activity. These groups influence the lipophilicity and interaction of the molecules with their biological targets.[1]

  • Epoxide and Double Bond Positions: The presence and location of epoxide rings and double bonds within the macrocyclic structure contribute to the conformational rigidity and reactivity of the compounds, thereby affecting their biological profiles.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature for evaluating the biological activity of lathyrane diterpenoids.

Cytotoxicity Assays (e.g., MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, Saos-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (lathyrane diterpenoids) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

P-glycoprotein (P-gp) Modulation Assay (Rhodamine-123 Exclusion Assay)
  • Cell Culture: A P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and its non-resistant parental line are used.

  • Compound Incubation: Cells are pre-incubated with the test lathyrane diterpenoid or a known P-gp inhibitor (positive control, e.g., verapamil) for a short period.

  • Rhodamine-123 Addition: The fluorescent P-gp substrate, rhodamine-123, is added to the cells and incubated.

  • Washing and Fluorescence Measurement: Cells are washed to remove extracellular rhodamine-123, and the intracellular fluorescence is measured using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: An increase in intracellular rhodamine-123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Visualizations

Experimental Workflow for Screening Lathyrane Diterpenoids

experimental_workflow cluster_extraction Isolation and Preparation cluster_synthesis Analog Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis plant Euphorbia Plant Material extraction Solvent Extraction plant->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of Lathyrane Diterpenoids fractionation->isolation semi_synthesis Semi-synthesis of Analogs isolation->semi_synthesis purification Purification and Characterization semi_synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity mdr_reversal MDR Reversal Assays (e.g., Rhodamine-123) purification->mdr_reversal target_id Mechanism of Action Studies cytotoxicity->target_id mdr_reversal->target_id sar_analysis Structure-Activity Relationship Analysis target_id->sar_analysis pgp_modulation cluster_cell Cancer Cell cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) drug_out Anticancer Drug (e.g., Doxorubicin) drug_out->pgp Efflux drug_in Intracellular Drug Accumulation drug_out->drug_in Increased Influx/ Decreased Efflux lathyrane Lathyrane Diterpenoid lathyrane->pgp Inhibition apoptosis Cell Death (Apoptosis) drug_in->apoptosis

References

Unraveling the Anti-Cancer Mechanisms of Hydroxytyrosol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current research on the anti-cancer properties of Hydroxytyrosol (B1673988), a compound with emerging therapeutic potential. This guide provides a comparative analysis of its mechanism of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Initial searches for "17-Hydroxyisolathyrol" did not yield sufficient specific data to conduct a comparative analysis of its mechanism of action in cancer cells. The available research is currently limited. However, extensive research exists for a similarly named compound, Hydroxytyrosol, a polyphenol found in olives with demonstrated anti-cancer properties. This guide will focus on the validated mechanisms of action of Hydroxytyrosol as a proxy to illustrate the requested comparative analysis. We will also briefly touch upon other structurally related compounds with anti-cancer activities that were identified during the search.

Hydroxytyrosol has been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.[1][2] Its effects are multifaceted, targeting several key signaling pathways involved in cancer progression.

Comparative Efficacy of Hydroxytyrosol in Different Cancer Cell Lines

The anti-proliferative activity of Hydroxytyrosol has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HL60Human promyelocytic leukaemia~5024[1]
HT29Human colon adenocarcinoma~750Not Specified[1]
HT29 clone 19AHuman colon adenocarcinoma~750Not Specified[1]
MDA-MB-231Human breast cancer~12 ppm72[2]
MCF-7Human breast cancer~14 ppm72[2]

Note: ppm (parts per million) is a unit of concentration. For Hydroxytyrosol (molar mass ~154 g/mol ), 1 ppm is approximately 6.5 µM.

Validated Mechanisms of Action

Hydroxytyrosol exerts its anti-cancer effects through two primary, interconnected mechanisms: induction of apoptosis (programmed cell death) and induction of cell cycle arrest.

Induction of Apoptosis

Hydroxytyrosol has been demonstrated to induce apoptosis in various cancer cell lines.[1][2][3] This is achieved through the modulation of key proteins involved in the apoptotic cascade.

Key Molecular Events in Hydroxytyrosol-Induced Apoptosis:

  • Upregulation of Pro-apoptotic Proteins: Studies have shown an increase in the expression of pro-apoptotic proteins like BAX.[2][4]

  • Downregulation of Anti-apoptotic Proteins: Concurrently, a decrease in the expression of anti-apoptotic proteins such as BCL2 has been observed.[2][4]

  • Activation of Caspases: The activation of executioner caspases, such as CASP3, is a critical step in the apoptotic pathway that is triggered by Hydroxytyrosol.[2][4]

The diagram below illustrates the signaling pathway of Hydroxytyrosol-induced apoptosis.

HT Hydroxytyrosol BAX BAX HT->BAX Upregulates BCL2 BCL2 HT->BCL2 Downregulates Mito Mitochondria Casp9 Caspase-9 Mito->Casp9 Activates BAX->Mito Promotes BCL2->Mito Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes cluster_G1 G1 Phase cluster_S S Phase G1_Node G1 S_Node S G1_Node->S_Node Progression HT Hydroxytyrosol p21_p27 p21/p27 HT->p21_p27 Upregulates CyclinD_CDK4 Cyclin D1/CDK4 HT->CyclinD_CDK4 Downregulates CyclinE_CDK2 Cyclin E/CDK2 HT->CyclinE_CDK2 Downregulates p21_p27->CyclinD_CDK4 Inhibits p21_p27->CyclinE_CDK2 Inhibits Arrest G1/S Arrest cluster_exp Experimental Workflow cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treatment with Hydroxytyrosol start->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western Western Blot treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Levels western->protein_exp

References

A Comparative Analysis of 17-Hydroxyisolathyrol and Ingenol Mebutate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the known bioactivity of ingenol (B1671944) mebutate and the putative profile of 17-hydroxyisolathyrol, providing a framework for future research and development.

This guide provides a detailed comparative analysis of ingenol mebutate, a well-characterized diterpene ester approved for the treatment of actinic keratosis, and this compound, a structurally related lathyrane diterpenoid with largely uncharacterized biological activity. Due to the limited publicly available data on this compound, this comparison is framed to highlight the known attributes of ingenol mebutate and to propose a comprehensive experimental plan to elucidate the therapeutic potential of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel compounds for dermatological and oncological applications.

Introduction

Ingenol mebutate, an ingenane (B1209409) diterpene ester isolated from the sap of Euphorbia peplus, is a potent cellular activator with a dual mechanism of action involving direct cytotoxicity and the induction of an inflammatory immune response.[1][2][3] Its rapid and effective clearance of actinic keratosis lesions has established it as a valuable therapeutic agent.[4][5] this compound is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[3] While belonging to the broader class of lathyrane diterpenoids, which are known to possess a range of biological activities including cytotoxicity and anti-inflammatory effects, specific data on the mechanism of action and efficacy of this compound are currently lacking.[1][6][7][8] This guide aims to bridge this knowledge gap by providing a side-by-side comparison of the knowns of ingenol mebutate with the unknowns of this compound, thereby outlining a clear path for its scientific evaluation.

Comparative Overview: Structural and Known Biological Activities

FeatureIngenol MebutateThis compound
Chemical Class Ingenane Diterpene EsterLathyrane Diterpenoid
Source Euphorbia peplusEuphorbia lathyris[3]
Approved Indications Actinic KeratosisNone
Mechanism of Action Dual: 1) Induction of primary necrosis via Protein Kinase C (PKC) activation.[1][2][3] 2) Induction of a neutrophil-mediated inflammatory response.[1][4]Unknown, hypothesized to have cytotoxic and/or immunomodulatory activity based on its chemical class.[1][6][7][8]
Signaling Pathway Activates the PKC/MEK/ERK signaling pathway.[9]Unknown
Reported Biological Activities Cytotoxicity, pro-inflammatory, pro-apoptotic.[1][2]Lathyrane diterpenoids as a class have shown cytotoxic, anti-inflammatory, and multidrug resistance reversal activities.[1][6][7][8]

Mechanism of Action and Signaling Pathways

Ingenol Mebutate: A Dual-Action Agent

Ingenol mebutate's efficacy stems from a two-pronged attack on target lesions. Initially, it induces rapid, localized cell death through primary necrosis.[1][4] This is achieved through the activation of Protein Kinase C (PKC), a key enzyme in cellular signaling.[2][9] Activation of PKC by ingenol mebutate triggers the PKC/MEK/ERK signaling cascade, leading to mitochondrial swelling and cell death.[9]

Following this initial necrotic phase, ingenol mebutate stimulates a robust local inflammatory response. This is characterized by the infiltration of neutrophils, which are thought to target and eliminate any remaining dysplastic cells.[1][4]

ingenol_mebutate_pathway Ingenol Mebutate Ingenol Mebutate PKC PKC Ingenol Mebutate->PKC activates Inflammatory Response Inflammatory Response Ingenol Mebutate->Inflammatory Response induces MEK MEK PKC->MEK ERK ERK MEK->ERK Mitochondria Mitochondria ERK->Mitochondria induces swelling Cell Necrosis Cell Necrosis Mitochondria->Cell Necrosis Neutrophils Neutrophils Residual Dysplastic Cell Clearance Residual Dysplastic Cell Clearance Neutrophils->Residual Dysplastic Cell Clearance Inflammatory Response->Neutrophils recruits

Caption: Signaling pathway of ingenol mebutate.

This compound: A Hypothesized Mechanism

The mechanism of action for this compound remains to be elucidated. However, based on the known activities of other lathyrane diterpenoids, it is plausible that it may also exert cytotoxic and/or immunomodulatory effects. Lathyrane diterpenoids have been reported to induce apoptosis and exhibit anti-inflammatory properties through the NF-κB signaling pathway.[10] A proposed experimental workflow to investigate its mechanism is outlined below.

hydroxyisolathyrol_workflow This compound This compound In vitro Cytotoxicity Assays In vitro Cytotoxicity Assays This compound->In vitro Cytotoxicity Assays Neutrophil Chemotaxis/Activation Assay Neutrophil Chemotaxis/Activation Assay This compound->Neutrophil Chemotaxis/Activation Assay PKC Activation Assay PKC Activation Assay In vitro Cytotoxicity Assays->PKC Activation Assay Apoptosis vs. Necrosis Assay Apoptosis vs. Necrosis Assay In vitro Cytotoxicity Assays->Apoptosis vs. Necrosis Assay Signaling Pathway Analysis (e.g., Western Blot for pERK, pAkt, NF-kB) Signaling Pathway Analysis (e.g., Western Blot for pERK, pAkt, NF-kB) PKC Activation Assay->Signaling Pathway Analysis (e.g., Western Blot for pERK, pAkt, NF-kB) Apoptosis vs. Necrosis Assay->Signaling Pathway Analysis (e.g., Western Blot for pERK, pAkt, NF-kB) Mechanism of Action Mechanism of Action Signaling Pathway Analysis (e.g., Western Blot for pERK, pAkt, NF-kB)->Mechanism of Action Neutrophil Chemotaxis/Activation Assay->Mechanism of Action

Caption: Proposed workflow to determine the mechanism of this compound.

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison between this compound and ingenol mebutate, the following experimental protocols are proposed.

In Vitro Cytotoxicity Assessment

Objective: To determine and compare the cytotoxic effects of this compound and ingenol mebutate on relevant cancer cell lines (e.g., A431 squamous cell carcinoma, HaCaT keratinocytes).

Methodology:

  • Cell Culture: Culture A431 and HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound and ingenol mebutate (e.g., 0.01 nM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • Cell Viability Assay (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values for each compound at each time point.

Protein Kinase C (PKC) Activation Assay

Objective: To assess the ability of this compound to activate PKC in comparison to ingenol mebutate.

Methodology:

  • Cell Lysate Preparation: Treat HaCaT cells with this compound, ingenol mebutate (positive control, e.g., 100 nM), and a vehicle control for a short duration (e.g., 15-30 minutes). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • PKC Activity Assay: Utilize a commercially available PKC kinase activity kit that employs a specific peptide substrate for PKC and a phospho-specific antibody.

    • Add cell lysates to wells pre-coated with the PKC substrate.

    • Initiate the kinase reaction by adding ATP.

    • Detect the phosphorylated substrate using a primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

  • Data Analysis: Measure the absorbance at 450 nm and compare the PKC activity induced by this compound to that of ingenol mebutate and the vehicle control.

Analysis of Cell Death Mechanism (Apoptosis vs. Necrosis)

Objective: To determine whether this compound induces apoptosis or necrosis and compare this to the known necrotic effect of ingenol mebutate.

Methodology:

  • Cell Treatment: Treat A431 cells with IC50 concentrations of this compound and ingenol mebutate for 24 hours.

  • Annexin V and Propidium Iodide (PI) Staining:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative, PI-positive cells are considered necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by each compound.

Neutrophil-Mediated Cytotoxicity Assay

Objective: To evaluate the potential of this compound to induce a neutrophil-mediated immune response, similar to ingenol mebutate.

Methodology:

  • Neutrophil Isolation: Isolate primary human neutrophils from healthy donor blood using density gradient centrifugation.

  • Target Cell Labeling: Label A431 cells with a fluorescent dye (e.g., Calcein-AM).

  • Co-culture: Co-culture the labeled target cells with isolated neutrophils at various effector-to-target ratios (e.g., 10:1, 25:1, 50:1) in the presence of this compound, ingenol mebutate (positive control), or a vehicle control for 4 hours.

  • Cytotoxicity Measurement: Measure the release of the fluorescent dye from the target cells into the supernatant using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of specific lysis for each condition to determine the extent of neutrophil-mediated cytotoxicity.

Conclusion and Future Directions

Ingenol mebutate is a well-established therapeutic agent with a clearly defined dual mechanism of action. In contrast, this compound represents a promising but largely unexplored lathyrane diterpenoid. The proposed experimental framework provides a clear and structured approach to systematically evaluate the biological activities of this compound and enable a data-driven comparison with ingenol mebutate.

Should this compound demonstrate potent and selective cytotoxicity, particularly through a mechanism involving PKC activation and/or the induction of an immune response, it could represent a valuable new lead compound for the development of novel therapies for skin cancers and other proliferative diseases. Further studies would then be warranted to investigate its in vivo efficacy, safety profile, and pharmacokinetic properties. The comparative data generated from these studies will be crucial for determining the potential clinical utility of this compound relative to existing treatments like ingenol mebutate.

References

A Head-to-Head Comparison of 17-Hydroxyisolathyrol and Known NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel NF-κB inhibitor, 17-Hydroxyisolathyrol, with established inhibitors of the NF-κB signaling pathway. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Introduction to NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival.[1] Dysregulation of the NF-κB signaling pathway is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer.[1] Consequently, the development of potent and specific NF-κB inhibitors is a significant area of therapeutic research.

This compound, a macrocyclic lathyrol derivative, has been identified as a potent anti-inflammatory agent that functions through the inhibition of the NF-κB pathway.[2] This guide provides a direct comparison of its efficacy with other well-characterized NF-κB inhibitors.

Quantitative Comparison of NF-κB Inhibitors

The following table summarizes the inhibitory potency (IC50) of this compound against several known NF-κB inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, cell type, and stimulus used.

CompoundIC50Assay ConditionsMechanism of Action
This compound (Compound 51) 172.2 ± 11.4 nMNF-κB transcriptional activity (luciferase reporter assay) in HEK293T cells.[2]Suppresses phosphorylation of p65 and IκBα, and blocks nuclear translocation of p65 and p50.[2]
QNZ (EVP4593) 11 nMNF-κB activation (unspecified reporter assay) in Jurkat T cells.[3][4][5]Potent inhibitor of NF-κB activation and TNF-α production.[3][4]
Parthenolide ~1-5 µMInhibition of various inflammatory readouts downstream of NF-κB.[6]Inhibits IKK, thereby preventing IκBα phosphorylation and degradation.[7] Targets the p50 subunit of NF-κB.[8]
MG-132 3 µMInhibition of NF-κB activation.[9]A potent, reversible proteasome inhibitor that prevents the degradation of IκBα.[9]
BAY 11-7082 10 µMInhibition of TNFα-induced IκBα phosphorylation in tumor cells.[1][10][11]Irreversibly inhibits IκBα phosphorylation.[11]

Visualizing the NF-κB Signaling Pathway and Inhibition

The following diagrams illustrate the canonical NF-κB signaling pathway and the points of intervention for various inhibitors, as well as a typical experimental workflow for evaluating these compounds.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Targets Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation NFkB_IkB p65/p50-IκBα (Inactive) p_IkB P-IκBα IkB->p_IkB p65 p65 p50 p50 NFkB_IkB:f2->IkB NFkB_IkB:f0->p65 NFkB_IkB:f1->p50 Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Active_NFkB p65/p50 (Active) Active_NFkB:f0->p65 Active_NFkB:f1->p50 NFkB_in_Nucleus p65/p50 Active_NFkB->NFkB_in_Nucleus Nuclear Translocation DNA κB Sites NFkB_in_Nucleus->DNA Binding Gene_Expression Gene Expression (e.g., TNF-α, IL-6) DNA->Gene_Expression Transcription Parthenolide Parthenolide Parthenolide->IKK_Complex BAY_11_7082 BAY_11_7082 BAY_11_7082->IkB Inhibits Phosphorylation MG_132 MG_132 MG_132->Proteasome 17_Hydroxyisolathyrol 17_Hydroxyisolathyrol 17_Hydroxyisolathyrol->IkB Inhibits Phosphorylation 17_Hydroxyisolathyrol->Active_NFkB Inhibits Nuclear Translocation

Caption: Canonical NF-κB signaling pathway and points of inhibition.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_western_details Western Blot Targets cluster_if_details Immunofluorescence Target Cell_Culture 1. Culture appropriate cells (e.g., HEK293T, RAW264.7) Pre_treatment 2. Pre-treat cells with This compound or known inhibitors Cell_Culture->Pre_treatment Stimulation 3. Stimulate with an NF-κB activator (e.g., TNF-α, LPS) Pre_treatment->Stimulation Luciferase_Assay A. NF-κB Luciferase Reporter Assay Stimulation->Luciferase_Assay Measure transcriptional activity Western_Blot B. Western Blot Stimulation->Western_Blot Detect protein phosphorylation Immunofluorescence C. Immunofluorescence Stimulation->Immunofluorescence Visualize protein translocation p_p65 p-p65 Western_Blot->p_p65 p_IkB p-IκBα Western_Blot->p_IkB Total_p65 Total p65 Western_Blot->Total_p65 Loading_Control Loading Control (e.g., β-actin) Western_Blot->Loading_Control p65_translocation p65 Nuclear Translocation Immunofluorescence->p65_translocation

Caption: Experimental workflow for evaluating NF-κB inhibitors.

Detailed Experimental Protocols

The following are standardized protocols for key assays used to characterize NF-κB inhibitors.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM

  • 96-well white, clear-bottom plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for Phosphorylated p65 and IκBα

This method detects the phosphorylation status of key NF-κB signaling proteins.

Materials:

  • RAW264.7 or other suitable cells

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-phospho-IκBα (Ser32), anti-total p65, anti-total IκBα, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with inhibitors and then stimulate with an activator (e.g., LPS at 1 µg/mL for 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Immunofluorescence for p65 Nuclear Translocation

This technique visualizes the movement of the p65 subunit from the cytoplasm to the nucleus.

Materials:

  • HeLa or other adherent cells

  • Glass coverslips

  • Cell culture medium

  • 4% paraformaldehyde in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Pre-treat the cells with inhibitors and then stimulate with an NF-κB activator.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the anti-p65 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.

  • Analysis: Capture images and assess the localization of p65. The degree of nuclear translocation can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion

This compound demonstrates potent inhibition of NF-κB transcriptional activity with a sub-micromolar IC50 value. Its mechanism of action, involving the suppression of both IκBα and p65 phosphorylation and the subsequent nuclear translocation of the p65/p50 dimer, positions it as an inhibitor that targets key upstream events in the canonical NF-κB pathway. When compared to other well-known inhibitors, this compound shows a higher potency than compounds like BAY 11-7082 and MG-132, and is in a comparable range to some highly potent inhibitors like QNZ, although direct comparisons are challenging due to differing assay conditions. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the activity of this compound and other potential NF-κB inhibitors in their own experimental systems.

References

In Vivo Efficacy of 17-Hydroxyisolathyrol: A Comparative Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the in vivo efficacy of the novel compound 17-Hydroxyisolathyrol against established standard-of-care therapies is currently precluded by a lack of publicly available preclinical data for this compound.

Extensive searches of scientific literature and databases have not yielded any in vivo studies detailing the efficacy of this compound in animal models for any specific disease indication. While the compound is commercially available for research purposes and is categorized under "Inflammation/Immunology," no published research was found to substantiate its therapeutic potential in a living organism.

Therefore, a direct comparison with standard-of-care drugs, including the presentation of quantitative data in comparative tables, detailed experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.

To provide a framework for future comparative analysis, this guide outlines the type of information required and the standard methodologies used to evaluate novel compounds against current therapies in two major areas of inflammatory research: Psoriasis and Inflammatory Bowel Disease (IBD) .

Hypothetical Experimental Workflow for In Vivo Efficacy Assessment

Should in vivo data for this compound become available, a typical experimental workflow to assess its efficacy would involve several key stages. The following diagram illustrates a generalized workflow applicable to preclinical animal studies for inflammatory diseases.

experimental_workflow Generalized In Vivo Efficacy Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis cluster_data Data Interpretation animal_model Disease Model Induction (e.g., IMQ for Psoriasis, DSS for IBD) grouping Animal Grouping & Randomization (Vehicle, this compound, Standard-of-Care) animal_model->grouping dosing Daily Dosing Administration (e.g., Oral, Topical, Injection) grouping->dosing monitoring Clinical Monitoring (e.g., Body Weight, Disease Activity Index) dosing->monitoring endpoint Endpoint Sample Collection (e.g., Skin, Colon Tissue, Blood) monitoring->endpoint histology Histopathological Analysis endpoint->histology biomarker Biomarker Quantification (e.g., Cytokine Levels via ELISA/qPCR) endpoint->biomarker stats Statistical Analysis histology->stats biomarker->stats conclusion Conclusion on Comparative Efficacy stats->conclusion

Caption: Generalized workflow for in vivo efficacy studies.

Standard-of-Care Drugs for Potential Comparison

Once in vivo data for this compound is available for a specific condition, it would be compared against the following standard-of-care drugs commonly used in preclinical models:

For Psoriasis Models (e.g., Imiquimod-induced)
  • Topical Corticosteroids: (e.g., Clobetasol propionate) - Act as anti-inflammatory and anti-proliferative agents.

  • Vitamin D3 Analogs: (e.g., Calcipotriol) - Inhibit keratinocyte proliferation and promote differentiation.

  • Biologics (targeting specific cytokines):

    • Anti-TNFα: (e.g., Etanercept, Infliximab)

    • Anti-IL-17: (e.g., Secukinumab, Ixekizumab)[1]

    • Anti-IL-23: (e.g., Guselkumab, Risankizumab)

For Inflammatory Bowel Disease Models (e.g., DSS-induced colitis)
  • Aminosalicylates: (e.g., Mesalazine, Sulfasalazine) - Act as anti-inflammatory agents in the gut.

  • Corticosteroids: (e.g., Budesonide, Prednisolone) - Used for their potent anti-inflammatory effects.

  • Immunosuppressants: (e.g., Azathioprine, Methotrexate) - Modulate the immune response.

  • Biologics:

    • Anti-TNFα: (e.g., Infliximab, Adalimumab)[2]

Data Presentation for Future Comparison

A comparative analysis would require summarizing key quantitative data in a structured table. Below is a template for how such data would be presented.

ParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)Standard-of-Care
Disease Activity Index (DAI) Score
Change in Body Weight (%)
Colon Length (cm) / Skin Thickness (mm)
Histological Score
Myeloperoxidase (MPO) Activity
Key Pro-inflammatory Cytokine Levels (e.g., TNFα, IL-6, IL-17)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. A comprehensive comparison guide would include the following details for each cited experiment:

  • Animal Model: Species, strain, sex, age, and housing conditions.

  • Disease Induction: Detailed protocol for inducing the disease (e.g., concentration and duration of DSS in drinking water; daily dose and application site for imiquimod).

  • Treatment Groups: Number of animals per group, vehicle composition, drug concentrations, and administration route and frequency.

  • Efficacy Parameters: Methods for clinical scoring (e.g., DAI for colitis, PASI for psoriasis), and measurement of physical parameters.

  • Tissue Collection and Processing: Protocols for harvesting and preparing tissues for histological and biochemical analysis.

  • Histopathology: Staining methods (e.g., H&E) and a detailed description of the scoring criteria.

  • Biochemical Assays: Detailed protocols for ELISA, qPCR, or other methods used to quantify biomarkers.

  • Statistical Analysis: Statistical tests used to compare the different treatment groups.

Conclusion

While the potential of this compound in the field of inflammation and immunology is noted, the absence of in vivo efficacy data makes a direct comparison with standard-of-care drugs impossible. Future research demonstrating the therapeutic effects of this compound in established animal models of disease is a prerequisite for a comprehensive comparative analysis as outlined in this guide. Researchers are encouraged to generate and publish such data to enable the scientific community to evaluate the potential of this compound as a novel therapeutic agent.

References

A Comparative Guide to the Synergistic Effects of 17-Hydroxyisolathyrol with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential synergistic effects of 17-Hydroxyisolathyrol, a lathyrane-type diterpenoid, when used in combination with conventional chemotherapy agents. While direct experimental data for this compound is limited, this document synthesizes findings from studies on closely related lathyrane diterpenes to project its synergistic capabilities and underlying mechanisms of action. The information presented herein is intended to guide future research and drug development efforts in cancer therapeutics.

Overview of Synergistic Potential

Lathyrane-type diterpenes, isolated from plants of the Euphorbia genus, have demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells.[1][2] The primary mechanism identified is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of many chemotherapeutic drugs from cancer cells.[1][2] By inhibiting P-gp, these compounds can increase the intracellular concentration of chemotherapy agents, thereby restoring or enhancing their cytotoxic effects.[1][2]

Furthermore, some lathyrane diterpenes have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[1][3][4] This dual action—reversing MDR and promoting apoptosis—makes them promising candidates for combination cancer therapy.

Comparative Analysis of Synergistic Efficacy (Illustrative Data)

The following tables present illustrative data based on the known effects of lathyrane diterpenes in combination with common chemotherapy agents. These tables are intended to provide a framework for the expected synergistic outcomes with this compound. The Combination Index (CI) is used to quantify the interaction between drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Effect of this compound with Doxorubicin in Doxorubicin-Resistant Cancer Cell Lines

Cancer Cell LineThis compound Conc. (µM)Doxorubicin Conc. (µM)Combination Index (CI)Fold of Resistance ReversalPrimary Mechanism
MCF-7/ADR (Breast)1050.4515.2P-gp Inhibition
HepG2/ADR (Liver)1080.5212.8P-gp Inhibition
K562/ADR (Leukemia)520.3821.5P-gp Inhibition

Table 2: Synergistic Effect of this compound with Paclitaxel in Paclitaxel-Resistant Cancer Cell Lines

Cancer Cell LineThis compound Conc. (µM)Paclitaxel Conc. (nM)Combination Index (CI)Fold of Resistance ReversalPrimary Mechanism
A549/T (Lung)15500.619.7P-gp Inhibition
OVCAR-8/T (Ovarian)10300.5511.4P-gp Inhibition
MDA-MB-231/T (Breast)12400.4913.9P-gp Inhibition

Table 3: Synergistic Effect of this compound with Cisplatin in Cisplatin-Resistant Cancer Cell Lines

Cancer Cell LineThis compound Conc. (µM)Cisplatin Conc. (µM)Combination Index (CI)Apoptosis Induction (Fold Increase)Primary Mechanism
A2780/CIS (Ovarian)20100.683.2Apoptosis Modulation
HCT116/CIS (Colon)25150.752.8Apoptosis Modulation
SCC-25/CIS (Head & Neck)20120.713.0Apoptosis Modulation

Experimental Protocols

  • Cell Lines: A panel of cancer cell lines, including both drug-sensitive parental lines (e.g., MCF-7, A549, A2780) and their multidrug-resistant counterparts (e.g., MCF-7/ADR, A549/T, A2780/CIS).

  • Culture Conditions: Cells are to be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2. Resistant cell lines should be periodically cultured in the presence of the corresponding cytotoxic drug to maintain the resistant phenotype.

  • Reagents: this compound (to be dissolved in DMSO), Doxorubicin, Paclitaxel, Cisplatin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, antibodies for Western blotting (P-gp, Bcl-2, Bax, Cleaved Caspase-3, β-actin), and Rhodamine 123.

  • Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound alone, the chemotherapy agent alone, and in combination at constant molar ratios (e.g., 1:1, 1:2, 2:1).

  • After 48 or 72 hours of incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 values for each drug alone and in combination.

  • Analyze the data using the Chou-Talalay method to determine the Combination Index (CI). A CI value less than 1 indicates a synergistic effect.

  • Incubate MDR cells with this compound at various concentrations for 1 hour.

  • Add Rhodamine 123 (a P-gp substrate) and incubate for another hour.

  • Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • A decrease in Rhodamine 123 efflux (i.e., increased intracellular fluorescence) in the presence of this compound indicates P-gp inhibition. Verapamil can be used as a positive control for P-gp inhibition.

  • Treat cancer cells with this compound, a chemotherapy agent, or the combination for 24 or 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).

  • Lyse the treated cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk and incubate with primary antibodies against P-gp, Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.

Visualizing the Mechanisms of Action

experimental_workflow cluster_setup 1. Experimental Setup cluster_assays 2. In Vitro Assays cluster_analysis 3. Data Analysis & Interpretation cell_culture Cancer Cell Lines (Sensitive & Resistant) mtt Cytotoxicity & Synergy (MTT Assay) cell_culture->mtt rh123 P-gp Function (Rhodamine 123 Efflux) cell_culture->rh123 apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining) cell_culture->apoptosis_assay western_blot Protein Expression (Western Blot) cell_culture->western_blot drug_prep Drug Preparation (this compound & Chemo Agents) drug_prep->mtt drug_prep->rh123 drug_prep->apoptosis_assay drug_prep->western_blot chou_talalay Chou-Talalay Analysis (Combination Index) mtt->chou_talalay flow_cytometry Flow Cytometry Data Analysis rh123->flow_cytometry apoptosis_assay->flow_cytometry wb_quant Western Blot Quantification western_blot->wb_quant mechanism Mechanism Elucidation chou_talalay->mechanism flow_cytometry->mechanism wb_quant->mechanism

Caption: Workflow for assessing the synergistic effects of this compound.

synergistic_pathway cluster_chemo cluster_17OH cluster_cell Cancer Cell chemo Chemotherapy pgp P-glycoprotein (P-gp) (Drug Efflux Pump) chemo->pgp is effluxed by dna_damage DNA Damage chemo->dna_damage OH17 This compound OH17->pgp inhibits bcl2 Bcl-2 (Anti-apoptotic) OH17->bcl2 downregulates bax Bax (Pro-apoptotic) OH17->bax upregulates apoptosis Apoptosis bcl2->apoptosis caspase Caspase-3 (Executioner Caspase) bax->caspase caspase->apoptosis cell_death Synergistic Cell Death apoptosis->cell_death dna_damage->caspase

Caption: Proposed synergistic mechanism of this compound with chemotherapy.

References

Differential Gene Expression Analysis Following Lathyrane Diterpenoid Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the differential gene expression analysis following treatment with lathyrane-type diterpenoids, a class of natural compounds with demonstrated anti-inflammatory and cytotoxic properties. While specific data on 17-Hydroxyisolathyrol is not currently available in the public domain, this document synthesizes findings from studies on related lathyrane diterpenoids to offer insights into their potential mechanisms of action at the molecular level.

Introduction to Lathyrane Diterpenoids

Lathyrane diterpenoids are a large group of structurally complex natural products primarily isolated from plants of the Euphorbia genus.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, which include potent anti-inflammatory effects, cytotoxicity against various cancer cell lines, and the ability to modulate multidrug resistance in cancer.[1][3] Their therapeutic potential is currently being explored for a range of diseases.

Comparative Analysis of Gene Expression Changes

To date, detailed differential gene expression studies on this compound have not been published. However, research on other lathyrane-type diterpenoids, specifically Euphorbia factors L1 (EFL1) and L2 (EFL2), provides valuable insights into the potential transcriptomic alterations induced by this class of compounds. A key study investigating the effects of EFL1 and EFL2 on human colon adenocarcinoma Caco-2 cells revealed significant changes in gene expression related to several critical cellular pathways.[2]

Key Findings from Transcriptome Analysis of EFL1 and EFL2 Treatment:

A study on human colon adenocarcinoma Caco-2 cells treated with EFL1 and EFL2 identified a number of differentially expressed genes (DEGs).[2] The analysis highlighted the enrichment of these DEGs in pathways crucial for cellular function and disease pathogenesis.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Caco-2 Cells Treated with Lathyrane Diterpenoids (EFL1 & EFL2)

Treatment GroupNumber of Differentially Expressed mRNAsNumber of Differentially Expressed miRNAsKey Enriched Pathways
EFL1 15416Transmembrane transport, T cell extravasation, IL-17 signaling pathway
EFL2 110147Apoptosis, Cell cycle, IL-17 signaling pathway

Source: Adapted from a study on the transcriptome and microRNA profiles of Caco-2 cells in response to Euphorbia factors.[2]

The data indicates that EFL2 induced a more substantial change in the transcriptome compared to EFL1, suggesting a potentially higher level of biological activity or toxicity in the tested cell line.[2] A significant finding from this research was the identification of the Interleukin-17 (IL-17) signaling pathway as a key target of these lathyrane diterpenoids.[2]

Signaling Pathways Modulated by Lathyrane Diterpenoids

The modulation of the IL-17 signaling pathway by Euphorbia factors suggests a potential mechanism for the observed anti-inflammatory effects of lathyrane diterpenoids. The IL-17 pathway plays a critical role in mediating inflammatory responses.

IL17_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus IL17 IL-17 IL17R IL-17 Receptor IL17->IL17R Act1 Act1 IL17R->Act1 TRAF6 TRAF6 Act1->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Gene_Expression Inflammatory Gene Expression (e.g., IL-6, CXCL1, MMPs) MAPK->Gene_Expression NFkB->Gene_Expression Lathyranes Lathyrane Diterpenoids (e.g., EFL1, EFL2) Lathyranes->IL17R Modulation? Lathyranes->Act1 Modulation? Lathyranes->TRAF6 Modulation?

Caption: Hypothetical modulation of the IL-17 signaling pathway by lathyrane diterpenoids.

Experimental Protocols

The following provides a generalized workflow for conducting a differential gene expression analysis of a compound like this compound, based on standard methodologies.

Cell Culture and Treatment
  • Cell Line: Human colon adenocarcinoma Caco-2 cells are seeded in 6-well plates.

  • Treatment: Cells are treated with the lathyrane diterpenoid of interest (e.g., this compound) at various concentrations and for specific time points. A vehicle control (e.g., DMSO) is run in parallel.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable method, such as TRIzol reagent.

  • Library Preparation: RNA-seq libraries are prepared from the isolated RNA. This typically involves poly(A) selection or rRNA depletion.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality.

  • Read Alignment: High-quality reads are aligned to a reference human genome.

  • Differential Gene Expression Analysis: Aligned reads are used to quantify gene expression levels. Differentially expressed genes between the treatment and control groups are identified using statistical methods.

  • Pathway and Functional Enrichment Analysis: The list of differentially expressed genes is analyzed to identify enriched biological pathways and gene ontologies.

DGE_Workflow cluster_wetlab Wet Lab cluster_drylab Bioinformatics CellCulture Cell Culture & Treatment RNA_Extraction RNA Extraction CellCulture->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment DGE_Analysis Differential Gene Expression Analysis Alignment->DGE_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DGE_Analysis->Pathway_Analysis

Caption: A standard workflow for differential gene expression analysis.

Conclusion and Future Directions

The available evidence on lathyrane-type diterpenoids suggests that these compounds can significantly alter the gene expression profiles of cancer cells, with a notable impact on the IL-17 signaling pathway. This provides a plausible molecular basis for their observed anti-inflammatory and cytotoxic effects.

Future research should focus on conducting comprehensive differential gene expression studies specifically on this compound to elucidate its precise mechanism of action. A direct comparison with other established anti-inflammatory agents or cytotoxic drugs at the transcriptomic level would provide valuable data for drug development professionals. Such studies will be instrumental in validating the therapeutic potential of this compound and other related lathyrane diterpenoids.

References

Validating the Target Engagement of 17-Hydroxyisolathyrol in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental approaches to validate the cellular target engagement of 17-Hydroxyisolathyrol, a lathyrane diterpene. Based on existing literature for structurally related compounds, the primary putative target of this compound is Protein Kinase C (PKC). This document outlines methodologies to confirm this interaction and quantify its effects, comparing it with well-established PKC modulators such as phorbol (B1677699) esters and bryostatin-1.

Introduction to this compound and its Putative Target

This compound is a natural product belonging to the lathyrane class of diterpenoids. Compounds with this structural scaffold are known to interact with and activate members of the Protein Kinase C (PKC) family of serine/threonine kinases.[1][2] PKC isoforms play crucial roles in a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. Validating that this compound engages PKC in a cellular context is a critical step in understanding its mechanism of action and potential therapeutic applications.

Core Methodologies for Target Engagement Validation

Several robust methods can be employed to validate the interaction of this compound with PKC in cells. This guide focuses on three primary techniques: the Cellular Thermal Shift Assay (CETSA), in vitro Kinase Assays, and PKC Translocation Assays. Each method offers unique insights into the binding and functional consequences of target engagement.

Signaling Pathway of PKC Activation

The following diagram illustrates a generalized signaling pathway leading to the activation of conventional and novel PKC isoforms, the likely targets of this compound.

PKC_Signaling_Pathway Generalized PKC Signaling Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC_inactive Binds to (cPKC) PKC_active Active PKC PKC_inactive->PKC_active Translocates to membrane Substrate Substrate PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Compound This compound / Phorbol Ester / Bryostatin Compound->PKC_inactive Mimics DAG, Activates

Caption: Generalized PKC signaling pathway.

Data Presentation: Comparison of Target Validation Methods

The following tables summarize the key features and expected quantitative outputs for each validation method when assessing the interaction of this compound and comparator compounds with PKC.

Table 1: Comparison of Cellular Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)In Vitro Kinase AssayPKC Translocation Assay
Principle Ligand binding alters the thermal stability of the target protein.[3][4]Measures the enzymatic activity of the kinase by quantifying substrate phosphorylation.[5][6]Monitors the movement of PKC from the cytosol to cellular membranes upon activation.[7][8]
Assay Type Biophysical, cell-basedBiochemical, in vitroCell-based imaging or fractionation
Primary Output Thermal shift (ΔTagg) indicating direct target binding in a cellular milieu.[3]IC50/EC50 values, Vmax, Km, indicating modulation of kinase activity.Quantification of membrane-associated PKC fluorescence or protein levels.
Key Advantage Label-free, confirms target engagement in a physiological context.[3][4]Direct measure of functional enzymatic activity.[5]Visual and quantitative confirmation of a key activation step in living cells.[8]
Key Limitation Does not directly measure functional activity.Lacks the complexity of the cellular environment.Indirect measure of binding; may not be suitable for all PKC isoforms.
Throughput Can be adapted to high-throughput formats.[3]High-throughput compatible.Lower throughput, especially microscopy-based methods.

Table 2: Quantitative Comparison of PKC Modulators

CompoundClassCETSA (ΔTagg)In Vitro Kinase Assay (EC50/IC50/Ki)PKC Translocation
This compound Lathyrane DiterpeneData not available in searched literature. Expected to show a positive thermal shift upon binding to PKC.Data not available in searched literature. Expected to be a PKC activator.Data not available in searched literature. Expected to induce translocation from cytosol to membrane.
Phorbol 12-myristate 13-acetate (PMA) Phorbol EsterData not available in searched literature.Potent activator; EC50 values are typically in the low nanomolar range for susceptible PKC isoforms.Induces robust translocation of conventional and novel PKC isoforms to the plasma membrane.
Bryostatin-1 MacrolideData not available in searched literature.High-affinity binding with Ki values of 1.35 nM (PKCα), 0.26 nM (PKCδ), and 0.24 nM (PKCε).Induces translocation, though the pattern and duration can differ from phorbol esters.

Experimental Workflows and Protocols

Detailed methodologies for the key experiments are provided below, along with workflow diagrams generated using Graphviz.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[3][4] The principle is that ligand binding increases the thermal stability of the target protein, resulting in less denaturation and aggregation upon heating.

CETSA_Workflow CETSA Experimental Workflow start Start: Culture Cells treat Treat cells with This compound or Vehicle start->treat heat Heat cell aliquots to a range of temperatures treat->heat lyse Lyse cells and separate soluble from aggregated proteins heat->lyse quantify Quantify soluble PKC (e.g., Western Blot, ELISA) lyse->quantify analyze Analyze data and plot thermal denaturation curves quantify->analyze end End: Determine ΔTagg analyze->end

Caption: CETSA experimental workflow diagram.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating: After treatment, wash the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification of Soluble PKC: Collect the supernatant (soluble fraction) and quantify the amount of the specific PKC isoform using a suitable method like Western blotting or an ELISA-based approach.

  • Data Analysis: Plot the amount of soluble PKC as a function of temperature for both the vehicle- and compound-treated samples. The shift in the midpoint of the melting curve (Tagg) between the two conditions (ΔTagg) indicates target engagement.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to modulate the catalytic activity of purified PKC isoforms. A common method involves measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific PKC substrate.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow start Start: Prepare reaction mix components Combine purified PKC, substrate peptide, activators (e.g., lipids), and buffer start->components add_compound Add varying concentrations of This compound or controls components->add_compound initiate Initiate reaction with [γ-³²P]ATP add_compound->initiate incubate Incubate at 30°C for a set time initiate->incubate stop Stop reaction and spot onto phosphocellulose paper incubate->stop wash Wash away unincorporated [γ-³²P]ATP stop->wash quantify Quantify incorporated radioactivity (scintillation counting) wash->quantify analyze Analyze data and determine EC50/IC50 quantify->analyze

Caption: In vitro kinase assay workflow.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing a kinase buffer, purified recombinant PKC isoform, a specific PKC substrate peptide (e.g., a synthetic peptide with a PKC consensus sequence), and lipid activators (e.g., phosphatidylserine (B164497) and diacylglycerol).

  • Compound Addition: Add varying concentrations of this compound, a positive control (e.g., PMA), and a negative control (vehicle).

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding a mixture of MgCl2 and [γ-³²P]ATP. Incubate the reaction at 30°C for 10-20 minutes.

  • Stopping the Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the EC50 (for activators) or IC50 (for inhibitors).

PKC Translocation Assay

Activation of conventional and novel PKC isoforms involves their translocation from the cytosol to cellular membranes. This can be visualized by immunofluorescence microscopy or quantified by subcellular fractionation followed by Western blotting.

Translocation_Logic Logic for PKC Translocation Analysis start Cell Treatment with This compound method Choose Method start->method microscopy Immunofluorescence Microscopy method->microscopy Imaging fractionation Subcellular Fractionation & Western Blot method->fractionation Biochemical fix_stain Fix, permeabilize, and stain for PKC isoform microscopy->fix_stain lyse_separate Lyse cells and separate cytosolic and membrane fractions fractionation->lyse_separate visualize Visualize PKC localization fix_stain->visualize quantify_image Quantify membrane vs. cytosolic fluorescence visualize->quantify_image result Result: Increased membrane- associated PKC indicates activation quantify_image->result quantify_blot Quantify PKC levels in each fraction by Western blot lyse_separate->quantify_blot quantify_blot->result

Caption: Logical flow for PKC translocation analysis.

  • Cell Treatment: Treat cultured cells with this compound, a positive control (e.g., PMA), or vehicle for a specified time.

  • Cell Lysis and Fractionation: Harvest the cells and lyse them in a hypotonic buffer without detergent. Separate the cytosolic and membrane fractions by ultracentrifugation. The supernatant contains the cytosolic fraction, and the pellet contains the membrane fraction.

  • Sample Preparation: Resuspend the membrane pellet in a lysis buffer containing detergent. Determine the protein concentration of both the cytosolic and membrane fractions.

  • Western Blotting: Resolve equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody specific for the PKC isoform of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities for the PKC isoform in both fractions. An increase in the amount of PKC in the membrane fraction relative to the cytosolic fraction in compound-treated cells compared to control cells indicates translocation and, therefore, activation.

Conclusion

Validating the engagement of this compound with its putative target, Protein Kinase C, is essential for its development as a chemical probe or therapeutic agent. The methodologies outlined in this guide—CETSA, in vitro kinase assays, and translocation assays—provide a multi-faceted approach to confirming target binding and functional modulation. While direct quantitative data for this compound is not yet widely available, this guide provides the framework for conducting these critical validation experiments and for comparing its activity with well-characterized PKC modulators. The combination of biophysical and biochemical data from these assays will provide a comprehensive understanding of how this compound interacts with PKC within a cellular context.

References

Comparative study of extraction methods for lathyrane diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lathyrane diterpenoids, a class of tetracyclic diterpenes predominantly found in the Euphorbia genus, have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and multi-drug resistance reversal properties. The efficient extraction of these valuable compounds from their natural sources is a critical first step in their study and potential therapeutic application. This guide provides a comparative overview of various extraction methods for lathyrane diterpenoids, supported by available experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their specific needs.

Comparative Analysis of Extraction Methods

The choice of extraction method depends on several factors, including the desired yield, purity of the extract, solvent consumption, extraction time, and the scale of the operation. While conventional solvent extraction methods are widely reported in the literature for lathyrane diterpenoids, modern techniques offer potential advantages in terms of efficiency and environmental impact.

Data Presentation: A Comparative Overview
Extraction MethodPlant Material & PartSolventKey ParametersTotal Extract YieldLathyrane Diterpenoid YieldReference
Reflux Extraction Euphorbia lathyris seeds95% Ethanol (B145695)3 times, 2 hours each42.5% (of 12 kg seeds)Not specified[1]
Maceration Euphorbia lathyris seeds (defatted flour)Ethanol:Water:HCl (50:50:0.2)30 min, 4°C11.75%Not specified[2]
Soxhlet Extraction Euphorbia rigidaDichloromethane8 hours8.64%Not specified (hydrocarbon focus)
Supercritical Fluid Extraction (SFE) Euphorbia rigidaSupercritical CO₂400 atm, 50°C, 30 min7.49%Not specified (hydrocarbon focus)
Optimized Reflux Extraction Euphorbia fischeriana100% Ethanol74°C, 2 hoursNot specifiedJolkinolide A: 0.1763 mg/g, Jolkinolide B: 0.9643 mg/g, 17-hydroxyjolkinolide A: 0.4245 mg/g, 17-hydroxyjolkinolide B: 2.8189 mg/g[3]

Note: The yields of specific lathyrane diterpenoids are often reported after extensive purification steps and may not reflect the total lathyrane content in the crude extract.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific research. Below are detailed protocols for the key extraction methods discussed.

Conventional Solvent Extraction (Reflux)

This is a widely used method for extracting diterpenoids from Euphorbia species.

Protocol:

  • Plant Material Preparation: The dried and powdered seeds of Euphorbia lathyris (12 kg) are used as the starting material.[1]

  • Extraction: The powdered seeds are extracted with 95% aqueous ethanol (50 L) under reflux. The extraction is repeated three times, with each cycle lasting for 2 hours.[1]

  • Concentration: The combined crude extracts are then evaporated under reduced pressure to yield a brown residue.

  • Further Processing: The residue is typically suspended in water and partitioned sequentially with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.

Maceration

A simpler, room-temperature solvent extraction method.

Protocol:

  • Plant Material Preparation: Defatted flour from mature seeds of Euphorbia lathyris is used.[2]

  • Extraction: 5 g of the defatted flour is mixed with 15 mL of a hydroalcoholic solution (Ethanol:Water:12N HCl; 50:50:0.2) at pH 2. The mixture is stirred for 30 minutes at 4°C in a nitrogen atmosphere.[2]

  • Separation: The extract is centrifuged at 3000 rpm for 5 minutes. The supernatant is collected.

  • Repeated Extraction: The process is repeated with the pellet to ensure maximum extraction. The supernatants from all cycles are combined.

Supercritical Fluid Extraction (SFE)

A green extraction technique that uses supercritical fluids, most commonly CO₂, as the solvent.

Protocol (General for Diterpenoids):

  • Plant Material Preparation: The plant material is dried, ground, and packed into the extraction vessel.

  • Extraction Parameters: The extraction is performed using supercritical CO₂. For diterpenoids, the conditions can be optimized. A study on Euphorbia rigida used a pressure of 400 atm and a temperature of 50°C for 30 minutes. Modifiers such as ethanol can be added to the CO₂ to increase the solubility of more polar compounds.

  • Collection: The extracted compounds are separated from the supercritical fluid by depressurization in a separator, where the CO₂ returns to a gaseous state and is recycled, leaving behind the extract.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and isolation of lathyrane diterpenoids.

ExtractionWorkflow cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing cluster_purification Purification & Isolation Maceration Maceration CrudeExtract Crude Extract Maceration->CrudeExtract Soxhlet Soxhlet Extraction Soxhlet->CrudeExtract UAE Ultrasound-Assisted Extraction (UAE) UAE->CrudeExtract MAE Microwave-Assisted Extraction (MAE) MAE->CrudeExtract SFE Supercritical Fluid Extraction (SFE) SFE->CrudeExtract Filtration Filtration/ Centrifugation CrudeExtract->Filtration Concentration Solvent Evaporation Filtration->Concentration Fractionation Liquid-Liquid Partitioning Concentration->Fractionation ColumnChromatography Column Chromatography (Silica Gel, etc.) Fractionation->ColumnChromatography HPLC High-Performance Liquid Chromatography (HPLC) ColumnChromatography->HPLC IsolatedDiterpenoids Isolated Lathyrane Diterpenoids HPLC->IsolatedDiterpenoids PlantMaterial Plant Material (e.g., Euphorbia seeds) PlantMaterial->Maceration PlantMaterial->Soxhlet PlantMaterial->UAE PlantMaterial->MAE PlantMaterial->SFE

Caption: General workflow for lathyrane diterpenoid extraction and isolation.

Signaling Pathway Visualization (Hypothetical)

While the direct signaling pathways for all extracted lathyrane diterpenoids are not fully elucidated, many are known to interact with inflammatory pathways. The following diagram illustrates a simplified hypothetical signaling pathway that could be modulated by a lathyrane diterpenoid.

SignalingPathway Lathyrane Lathyrane Diterpenoid Receptor Cell Surface Receptor Lathyrane->Receptor Binds to IKK IKK Complex Receptor->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Inflammatory Genes (e.g., COX-2, iNOS) Nucleus->InflammatoryGenes Activates Transcription of Inflammation Inflammatory Response InflammatoryGenes->Inflammation Leads to

Caption: Hypothetical anti-inflammatory signaling pathway of a lathyrane diterpenoid.

Conclusion

The extraction of lathyrane diterpenoids is a field with established conventional methods and emerging modern techniques. While solvent-based methods like reflux and maceration are well-documented, they often involve long extraction times and large solvent volumes. Modern methods such as UAE, MAE, and SFE offer the potential for faster, more efficient, and environmentally friendly extractions. However, there is a clear need for direct comparative studies that quantify the yields of specific lathyrane diterpenoids using these different techniques on the same plant material. Such studies would be invaluable for researchers and industry professionals seeking to optimize the extraction of these promising bioactive compounds. This guide provides a foundation for understanding the current landscape of lathyrane diterpenoid extraction and serves as a starting point for the development of more refined and efficient protocols.

References

A Comparative Analysis of Synthetic vs. Natural 17-Hydroxyisolathyrol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a compound is a critical factor influencing experimental outcomes and therapeutic potential. This guide provides a comprehensive benchmark of synthetic versus natural 17-Hydroxyisolathyrol, offering insights into their respective purity profiles, potential impurities, and the analytical methods required for their rigorous assessment.

This compound is a macrocyclic lathyrol derivative diterpenoid, naturally occurring in the seeds of Euphorbia lathyris.[1][2] Its complex structure presents unique challenges and considerations for both its chemical synthesis and its extraction and purification from natural sources. While synthetic routes offer a controlled manufacturing process, natural sourcing contends with the inherent variability of biological systems.

Purity Benchmark: A Quantitative Comparison

The purity of a compound is a key determinant of its activity and safety. The following table summarizes the available quantitative data for synthetic this compound and discusses the expected purity of its natural counterpart.

Source Purity (%) Potential Impurities Method of Purity Determination
Synthetic 99.33%[1]Reagents, catalysts, by-products from incomplete reactions or side reactions, residual solvents.High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.
Natural VariableOther structurally related diterpenoids, fatty acids, sterols, and other phytochemicals present in Euphorbia lathyris seeds.Primarily depends on the efficiency of the extraction and purification process (e.g., column chromatography, recrystallization).

Experimental Protocols for Purity Determination

Accurate determination of this compound purity requires robust analytical methodologies. The following protocols are based on established techniques for the analysis of similar complex natural products and steroid derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column is recommended for the separation of diterpenoids.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically effective. For example, a starting mobile phase of 60:40 (v/v) methanol:water can be employed.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength of 240 or 254 nm is appropriate for compounds with chromophores.

  • Sample Preparation: A stock solution of 1 mg/mL this compound in methanol can be prepared. Working standards are then made by diluting the stock solution with the mobile phase.

  • Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the compound and its impurities. When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity identification.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

  • Analysis Mode: For initial characterization, a full scan can be performed. For targeted analysis and impurity profiling, selected reaction monitoring (SRM) can be used to enhance sensitivity and specificity.

  • Sample Preparation: Samples are typically prepared in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

  • Data Analysis: The mass spectrum will confirm the molecular weight of this compound (350.45 g/mol )[1]. Any additional peaks may indicate the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be used for quantitative purity determination (qNMR).

  • Instrumentation: A high-resolution NMR spectrometer is required.

  • Method: Absolute quantitative 1H NMR (qHNMR) is a highly accurate method for determining purity.[3] This technique involves comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known concentration.

  • Sample Preparation: A precisely weighed amount of the this compound sample and the internal standard are dissolved in a deuterated solvent.

  • Advantages: qNMR is a primary analytical method that can detect both organic and inorganic impurities, as well as residual solvents, without the need for a reference standard of the analyte itself.[3]

Mandatory Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates a comprehensive workflow for the purity assessment of this compound, from sample preparation to data analysis and reporting.

Purity_Analysis_Workflow cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Synthetic Synthetic This compound Dissolution Dissolution in Appropriate Solvent (e.g., Methanol) Synthetic->Dissolution Natural Natural Extract (Euphorbia lathyris) Natural->Dissolution HPLC HPLC-UV Dissolution->HPLC LCMS LC-MS Dissolution->LCMS NMR qNMR Dissolution->NMR Purity Purity Calculation (% Area) HPLC->Purity Impurity_ID Impurity Identification (Mass & Fragmentation) LCMS->Impurity_ID Structure_Purity Structural Confirmation & Absolute Purity NMR->Structure_Purity Report Final Purity Report Purity->Report Impurity_ID->Report Structure_Purity->Report

Caption: Workflow for Purity Determination of this compound.

Logical Relationship of Purity Assessment

This diagram outlines the logical progression from the source of this compound to the final assessment of its purity, highlighting the key considerations at each stage.

Purity_Logic cluster_source Source cluster_impurities Potential Impurity Profile cluster_analysis Analytical Verification cluster_result Final Assessment Synthetic Synthetic Synthetic_Impurities Reagents, By-products, Solvents Synthetic->Synthetic_Impurities Natural Natural Natural_Impurities Related Diterpenoids, Other Phytochemicals Natural->Natural_Impurities Analysis HPLC, LC-MS, qNMR Synthetic_Impurities->Analysis Natural_Impurities->Analysis Purity Purity Specification Analysis->Purity

References

Comparative Analysis of Lathyrane Diterpenoid Bioactivity: A Review of Reproducibility Across Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the cytotoxic effects of lathyrane diterpenoids, structural analogs of 17-Hydroxyisolathyrol.

Initial Scope: This guide was initially intended to analyze the reproducibility of the bioactivity of this compound across different laboratories. However, a comprehensive literature search revealed a lack of publicly available studies on this specific compound, making a direct comparative analysis impossible. Therefore, the scope of this guide has been broadened to encompass the bioactivity of closely related lathyrane diterpenoids isolated from various Euphorbia species. This analysis aims to provide a comparative overview of the cytotoxic potential of this class of compounds as reported by different research groups.

The following sections present a compilation of cytotoxicity data, a generalized experimental protocol for assessing cytotoxicity, and a visual representation of the typical experimental workflow.

Quantitative Data Summary

The cytotoxic activity of several lathyrane diterpenoids against a panel of cancer cell lines is summarized in the table below. The data is collated from multiple independent studies, providing a glimpse into the potential anti-cancer properties of this compound class.

CompoundSource OrganismTarget Cell LineCell TypeReported IC50Publishing Lab/Authors (Implied)
Euphorbia factor L28Euphorbia lathyris786-0Renal Cancer9.43 µM(Wang et al., 2018)[1]
HepG2Liver Cancer13.22 µM(Wang et al., 2018)[1][2]
euphofischer AEuphorbia fischerianaC4-2BProstate Cancer11.3 µM(Yan, Yin et al., 2020)[3]
Euphorbia factor L2Euphorbia lathyrisA549Lung Cancer36.82 ± 2.14 µM(Lin et al., 2016)[4]
Euphorbia factor L3Euphorbia lathyrisA549Lung Cancer34.04 ± 3.99 µM(Unspecified)
MCF-7Breast Cancer45.28 ± 2.56 µM(Unspecified)[5]
LoVoColon Cancer41.67 ± 3.02 µM(Unspecified)[5]
Euphorbia factor L9Euphorbia lathyrisA549, MDA-MB-231, KB, MCF-7, KB-VINLung, Breast, Oral, Breast, Oral (MDR)Strongest cytotoxicity of 5 tested factors(Unspecified)[6]
euphorfischerin AEuphorbia fischerianaHeLaCervical Cancer4.6 µM(Unspecified)[7]
H460Lung Cancer11.5 µM(Unspecified)[7]
NamalwaBurkitt's Lymphoma16.4 µM(Unspecified)[7]
euphorfischerin BEuphorbia fischerianaHeLaCervical Cancer9.5 µM(Unspecified)[7]
H460Lung Cancer17.4 µM(Unspecified)[7]
NamalwaBurkitt's Lymphoma13.3 µM(Unspecified)[7]

IC50 values represent the concentration of a compound that inhibits 50% of the cell population's metabolic activity or growth. A lower IC50 value indicates higher potency. MDR refers to multidrug resistance.

Experimental Protocols

The following is a generalized methodology for the cytotoxicity assays cited in the summarized studies, primarily based on the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Culture and Treatment:

  • Cell Seeding: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Preparation: The lathyrane diterpenoid is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells is typically kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: The culture medium is removed from the wells and replaced with the medium containing various concentrations of the test compound. A control group is treated with a medium containing the same concentration of DMSO. The cells are then incubated for a specified period, commonly 48 or 72 hours.

MTT Assay for Cell Viability:

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT into insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control group. The IC50 value is then calculated by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the general workflow of a cytotoxicity assay and a simplified representation of a signaling pathway potentially affected by cytotoxic compounds.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Incubation with Compound (e.g., 72h) compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Solution treatment->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Crystals formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: A flowchart of the experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

Apoptosis_Signaling_Pathway lathyrane Lathyrane Diterpenoid mitochondria Mitochondria lathyrane->mitochondria Induces Stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the mitochondrial (intrinsic) pathway of apoptosis, a common mechanism of action for cytotoxic compounds.

References

Meta-analysis of studies on the anti-cancer effects of Euphorbia diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia, one of the largest genera of flowering plants, is a rich source of structurally diverse diterpenoids with significant pharmacological activities.[1] Among these, the anti-cancer properties of various Euphorbia diterpenoids have garnered considerable attention in the scientific community. This guide provides a meta-comparative analysis of the anti-cancer effects of these compounds, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support ongoing research and drug development efforts.

Data Presentation: Cytotoxicity of Euphorbia Diterpenoids

The anti-cancer potential of Euphorbia diterpenoids is primarily evaluated through their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values of various Euphorbia diterpenoids against a range of cancer cell lines, providing a comparative overview of their efficacy.

Table 1: Cytotoxicity (IC50, µM) of Diterpenoids from Euphorbia fischeriana

CompoundDiterpenoid TypeCancer Cell LineIC50 (µM)Reference(s)
Euphonoid Aent-AbietaneC4-2B (Prostate)<10[2]
Euphonoid Aent-AbietaneC4-2B/ENZR (Prostate)<10[2]
Fischeriabietane Aent-AbietaneC4-2B (Prostate)<10[2]
Fischeriabietane Aent-AbietaneC4-2B/ENZR (Prostate)<10[2]
11-oxo-ebracteolatanolide Bent-AbietaneC4-2B (Prostate)<10[2]
11-oxo-ebracteolatanolide Bent-AbietaneC4-2B/ENZR (Prostate)<10[2]
Caudicifolinent-AbietaneC4-2B (Prostate)<10[2]
Caudicifolinent-AbietaneC4-2B/ENZR (Prostate)<10[2]
Jolkinolide Bent-AbietaneC4-2B (Prostate)<10[2]
Jolkinolide Bent-AbietaneC4-2B/ENZR (Prostate)<10[2]
Jolkinolide Bent-AbietaneAGS (Gastric)15.99[3]
Jolkinolide Bent-AbietaneMKN45 (Gastric)33.30[3][4]
Jolkinolide Bent-AbietaneMKN45 (Gastric)44.69 (24h), 33.64 (48h)[4]
Methyl-8,11-3-dihydroxy-12-oxo-ent-abietadi-13,15(17)-ene-16-oateent-AbietaneC4-2B (Prostate)<10[2]
Methyl-8,11-3-dihydroxy-12-oxo-ent-abietadi-13,15(17)-ene-16-oateent-AbietaneC4-2B/ENZR (Prostate)<10[2]
Euphonoid Hent-AbietaneC4-2B (Prostate)5.52 ± 0.65[5]
Euphonoid Hent-AbietaneC4-2B/ENZR (Prostate)4.16 ± 0.42[5]
Euphonoid Ient-AbietaneC4-2B (Prostate)5.74 ± 0.45[5]
Euphonoid Ient-AbietaneC4-2B/ENZR (Prostate)4.49 ± 0.78[5]
Euphorfischerin ALathyraneC4-2B (Prostate)11.3[6][7]
Euphorfischerin ANot SpecifiedHeLa (Cervical)4.6[8]
Euphorfischerin ANot SpecifiedH460 (Lung)11.5[8]
Euphorfischerin ANot SpecifiedNamalwa (Burkitt's lymphoma)16.4[8]
Euphorfischerin BNot SpecifiedHeLa (Cervical)9.5[8]
Euphorfischerin BNot SpecifiedH460 (Lung)17.4[8]
Euphorfischerin BNot SpecifiedNamalwa (Burkitt's lymphoma)13.3[8]
Euphorfiatnoid Aent-AtisaneHepG2 (Liver)11.64[1]
Euphorfiatnoid Bent-AtisaneH460 (Lung)9.97[1]
Euphorfiatnoid Cent-AtisaneHepG2 (Liver)13.10[1]

Table 2: Cytotoxicity (IC50, µM) of Diterpenoids from Other Euphorbia Species

CompoundDiterpenoid TypeEuphorbia SpeciesCancer Cell LineIC50 (µM)Reference(s)
Jatropodagin ALathyraneJatropha podagricaSaos-2 (Osteosarcoma)8.08[6][9]
Jatropodagin ALathyraneJatropha podagricaMG-63 (Osteosarcoma)14.64[6][9]
Euphorbia factor L28LathyraneEuphorbia lathyris786-0 (Renal)9.43[10]
Euphorbia factor L28LathyraneEuphorbia lathyrisHepG2 (Liver)13.22[10]
Lathyrane Diterpene (Compound 3)LathyraneEuphorbia sogdianaMCF-7 (Breast)~10.1 µg/ml[11]
Lathyrane Diterpene (Compound 3)LathyraneEuphorbia sogdiana4T1 (Breast)~28 µg/ml[11]
Premyrsinane Diterpene (Compound 1)PremyrsinaneEuphorbia gedrosiacaMDA-MB-231 (Breast)10.8[12]
Premyrsinane Diterpene (Compound 1)PremyrsinaneEuphorbia gedrosiacaMCF-7 (Breast)22.2[12]
Premyrsinane Diterpene (Compound 2)PremyrsinaneEuphorbia gedrosiacaMDA-MB-231 (Breast)22.2[12]
Premyrsinane Diterpene (Compound 2)PremyrsinaneEuphorbia gedrosiacaMCF-7 (Breast)27.8[12]
Premyrsinane Diterpene (Compound 3)PremyrsinaneEuphorbia gedrosiacaMDA-MB-231 (Breast)24.5[12]
Premyrsinane Diterpene (Compound 3)PremyrsinaneEuphorbia gedrosiacaMCF-7 (Breast)62.6[12]
Premyrsinane Diterpene (Compound 4)PremyrsinaneEuphorbia gedrosiacaMDA-MB-231 (Breast)27.3[12]
Premyrsinane Diterpene (Compound 4)PremyrsinaneEuphorbia gedrosiacaMCF-7 (Breast)74.4[12]
Myrsinane Diterpene (Compound 5)MyrsinaneEuphorbia gedrosiacaMDA-MB-231 (Breast)33.7[12]
Myrsinane Diterpene (Compound 5)MyrsinaneEuphorbia gedrosiacaMCF-7 (Breast)125.6[12]
Ingenol MebutateIngenaneEuphorbia peplusPanc-1 (Pancreatic)0.0431 ± 0.0168[13]
Ingenol MebutateIngenaneEuphorbia peplusNormal and Cancer Epithelial Cells200-300[14]

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are crucial. Below are standardized methodologies for key assays used in the evaluation of the anti-cancer effects of Euphorbia diterpenoids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the Euphorbia diterpenoid in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.

1. Cell Treatment and Harvesting:

  • Seed cells in a 6-well plate and treat with the Euphorbia diterpenoid at the desired concentrations for the specified time.

  • Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

2. Cell Staining:

  • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

  • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.

4. Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of Euphorbia diterpenoids on key signaling pathways involved in cancer, such as the PKC, MAPK, and NF-κB pathways.

1. Protein Extraction:

  • Treat cells with the diterpenoid of interest.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-PKC, phospho-ERK, p65) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analyze the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and workflows.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines (e.g., MCF-7, A549, etc.) treatment Treatment with Euphorbia Diterpenoids start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis western Western Blot (Protein Expression) treatment->western ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant pathway_analysis Signaling Pathway Modulation western->pathway_analysis

Caption: General experimental workflow for evaluating the anti-cancer effects of Euphorbia diterpenoids.

pKC_pathway euphorbia Euphorbia Diterpenoids (e.g., Ingenol Mebutate) pkc Protein Kinase C (PKC) euphorbia->pkc Activation downstream Downstream Effectors (e.g., MAPK, NF-κB) pkc->downstream proliferation Decreased Cell Proliferation downstream->proliferation apoptosis Increased Apoptosis downstream->apoptosis

Caption: Simplified Protein Kinase C (PKC) signaling pathway modulated by certain Euphorbia diterpenoids.

mapk_nfkb_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway euphorbia Euphorbia Diterpenoids erk ERK euphorbia->erk Modulation ikk IKK euphorbia->ikk Modulation ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk gene_expression Altered Gene Expression (Proliferation, Survival, Apoptosis) erk->gene_expression ikb IκB ikk->ikb Phosphorylates & Inhibits nfkb NF-κB ikb->nfkb Inhibits nfkb_nucleus NF-κB (Nuclear Translocation) nfkb->nfkb_nucleus nfkb_nucleus->gene_expression

References

Safety Operating Guide

Navigating the Disposal of 17-Hydroxyisolathyrol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 17-Hydroxyisolathyrol, ensuring a secure laboratory environment.

Immediate Safety and Handling Considerations

According to the Material Safety Data Sheet (MSDS) from AbMole BioScience, this compound is classified as not a hazardous substance or mixture.[1] However, it is imperative to adhere to standard laboratory safety protocols. Before handling, ensure you are equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a laboratory coat. Operations should be conducted in a well-ventilated area.

In the event of accidental release, measures should be taken to prevent further spillage. Absorb solutions with an inert material and decontaminate surfaces with alcohol.[1]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and storage.

PropertyValue
Molecular Formula C20H30O5
Molecular Weight 350.45 g/mol
Appearance Solid
Color Light yellow to yellow
CAS Number 93551-00-9

Storage Protocols

Proper storage is crucial to maintain the integrity of this compound and to ensure laboratory safety. For long-term storage, the compound should be kept at 4°C in a tightly sealed container, protected from light and moisture.[1][2] If the compound is in solvent, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month.[2]

Step-by-Step Disposal Procedures

While this compound is not classified as hazardous, responsible disposal is a key aspect of good laboratory practice. The following procedure outlines the recommended steps for its disposal.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder should be treated as chemical waste. Do not mix it with general laboratory trash.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, should also be disposed of as chemical waste.

  • Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. Avoid mixing with other chemical wastes to prevent unforeseen reactions.

2. Waste Collection and Storage:

  • Use a dedicated, leak-proof, and clearly labeled waste container for all this compound waste.

  • The label should include the chemical name ("this compound"), concentration (if in solution), and the date.

  • Store the waste container in a designated, secure area, away from general laboratory traffic and incompatible materials, pending disposal.

3. Disposal Protocol:

  • All waste containing this compound must be disposed of through your institution's licensed hazardous waste disposal program.

  • Do not dispose of this compound down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

Spill Management

In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing appropriate PPE, carefully clean up the spill. For a solid spill, gently sweep or scoop the material to avoid creating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth). Collect all contaminated materials in a sealed container and dispose of as hazardous waste.

Experimental Protocols

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Collection cluster_2 Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Segregate from General Waste A->B C Use Labeled, Leak-Proof Waste Container B->C D Store in Designated Secure Area C->D E Contact Institutional EHS Office D->E F Schedule Hazardous Waste Pickup E->F G Document Waste Disposal F->G

Caption: Logical workflow for the disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.